Dicarbine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33162-17-3 (di-hydrochloride) | |
| Record name | Dicarbine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046193 | |
| Record name | Dicarbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17411-19-7 | |
| Record name | Dicarbine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17411-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DICARBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Dicarbenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel dicarbenes, a class of compounds with significant potential in catalysis, materials science, and drug development. This document details synthetic methodologies, experimental protocols, and key characterization techniques, presenting quantitative data in a clear, comparative format to aid researchers in this dynamic field.
Introduction to Dicarbenes
Dicarbenes, molecules featuring two carbene centers, have emerged as a versatile class of ligands in organometallic chemistry and as powerful organocatalysts. Their unique electronic and steric properties, which can be finely tuned by modifying the linker connecting the two carbene moieties and the substituents on the heterocyclic rings, make them highly attractive for a wide range of applications. N-heterocyclic carbenes (NHCs) are a prominent subclass, known for their strong σ-donating abilities, which lead to the formation of stable metal complexes.[1] Dicarbene ligands can act as chelating agents, binding to a metal center in a bidentate fashion, or as bridging ligands, connecting two metal centers. The nature of the linker—whether rigid or flexible, short or long—plays a crucial role in determining the geometry and reactivity of the resulting metal complexes.
Synthesis of Dicarbene Precursors: Bis(azolium) Salts
The most common route to N-heterocyclic dicarbenes involves the synthesis of their stable precursors, typically bis(imidazolium) or other bis(azolium) salts. These salts are generally prepared by the reaction of a dihaloalkane with two equivalents of an N-substituted imidazole or other azole.
General Synthetic Pathway for Bis(imidazolium) Salts
The synthesis of bis(imidazolium) salts is a versatile process that allows for the introduction of a variety of linker units between the two imidazolium rings. The general approach involves the quaternization of two N-substituted imidazole molecules with a dihaloalkane.
Experimental Protocol: Synthesis of a Methylene-Bridged Bis(imidazolium) Dibromide
This protocol describes the synthesis of a simple methylene-bridged bis(imidazolium) salt, a common precursor for dicarbene ligands.
Materials:
-
N-methylimidazole
-
Dibromomethane
-
Toluene (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add N-methylimidazole (2.0 equivalents) to a Schlenk flask containing anhydrous toluene.
-
Slowly add dibromomethane (1.0 equivalent) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the white precipitate and wash it thoroughly with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white solid under vacuum to yield the pure methylene-bridged bis(1-methylimidazolium) dibromide.
Generation of Dicarbenes and Synthesis of Dicarbene-Metal Complexes
Free dicarbenes are typically highly reactive and are often generated in situ for immediate use in complexation reactions. The most common method for generating N-heterocyclic dicarbenes is the deprotonation of the corresponding bis(azolium) salt using a strong base.
General Workflow for Dicarbene-Metal Complex Synthesis
The generation of the dicarbene and its subsequent coordination to a metal center is a critical step in harnessing the potential of these ligands. The choice of base and metal precursor is crucial for the successful synthesis of the desired complex.
Experimental Protocol: Synthesis of a Palladium(II)-Dicarbene Complex
This protocol outlines the synthesis of a palladium(II) complex with a chelating dicarbene ligand.
Materials:
-
Methylene-bridged bis(1-methylimidazolium) dibromide (from section 2.2)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend the bis(imidazolium) salt (1.0 equivalent) in anhydrous THF in a Schlenk flask.
-
In a separate Schlenk flask, dissolve KHMDS (2.1 equivalents) in anhydrous THF.
-
Slowly add the KHMDS solution to the bis(imidazolium) salt suspension at -78 °C (dry ice/acetone bath) with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. This generates the free dicarbene in situ.
-
In a separate flask, dissolve Pd(OAc)₂ (1.0 equivalent) in anhydrous THF.
-
Slowly add the Pd(OAc)₂ solution to the dicarbene solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Remove the solvent under vacuum.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired palladium(II)-dicarbene complex.
Characterization of Novel Dicarbenes
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of novel dicarbenes and their metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing dicarbene precursors and their corresponding metal complexes. The disappearance of the acidic C2-H proton signal in the ¹H NMR spectrum and the significant downfield shift of the C2 carbon signal in the ¹³C NMR spectrum are indicative of carbene formation.[2]
Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) of Dicarbene Precursors and Carbene Carbons
| Compound/Complex | Linker | N-Substituent | C2-H (Azolium Salt) | C2 (Free Carbene/Complex) | Reference |
| Methylene-bis(imidazolium) | -CH₂- | Methyl | ~140 | ~215 | [2] |
| Ethylene-bis(imidazolium) | -CH₂CH₂- | Mesityl | ~142 | ~218 | [3] |
| Rigid Naphthyridine-linked | Naphthyridine | Aryl | ~145 | ~220 | [1] |
| Flexible Propylene-linked | -(CH₂)₃- | Benzyl | ~139 | ~212 | [4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: For air-sensitive compounds, prepare the sample in a glovebox or using Schlenk techniques. Dissolve 5-20 mg of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. Ensure the solvent is anhydrous and degassed if the compound is particularly sensitive.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Typical acquisition parameters for organometallic complexes include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
-
Data Processing: Process the raw data using appropriate software. Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of dicarbene complexes. This technique is crucial for understanding the steric and electronic effects of the dicarbene ligand on the metal center.[6]
Table 2: Selected Bond Lengths (Å) and Angles (°) for Dicarbene-Metal Complexes
| Complex | Metal | Linker | C-M Bond Length (Å) | C-N Bond Length (Å) | N-C-N Angle (°) | Reference |
| [Pd(CH₂(ImMe)₂)Cl₂] | Pd | -CH₂- | 2.02 - 2.04 | 1.35 - 1.37 | 104 - 106 | [4] |
| [Fe(CH₂CH₂(ImBn)₂)Br₂] | Fe | -CH₂CH₂- | 2.10 - 2.12 | 1.36 - 1.38 | 103 - 105 | [4] |
| [Cu(Naph(ImAryl)₂)I] | Cu | Naphthyridine | 1.98 - 2.01 | 1.34 - 1.36 | 105 - 107 | [1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. For air-sensitive compounds, crystallization should be performed under an inert atmosphere.
-
Crystal Mounting: For air-sensitive crystals, mount them on a cryoloop using paratone oil or a similar cryoprotectant inside a glovebox or under a stream of inert gas.[7] The crystal is then rapidly cooled in a stream of cold nitrogen gas on the diffractometer.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data is typically collected over a range of crystal orientations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using least-squares methods.[8]
Logical Workflow for Dicarbene Research
The synthesis and characterization of novel dicarbenes follow a logical progression from precursor synthesis to detailed structural and spectroscopic analysis.
Conclusion
The synthesis and characterization of novel dicarbenes represent a vibrant and expanding area of chemical research. The modular nature of their synthesis allows for the creation of a vast array of ligands with tailored electronic and steric properties. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and development of new dicarbene-based systems for a variety of applications, from homogeneous catalysis to the development of novel therapeutics. The continued exploration of this fascinating class of molecules holds great promise for future scientific and technological advancements.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Easy and economic ways of handling air-sensitive crystals for X-ray diffraction studies (Journal Article) | ETDEWEB [osti.gov]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. mitegen.com [mitegen.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Unveiling the Dichotomy: An In-depth Technical Guide to the Electronic Structure of Singlet and Triplet Dicarbenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the electronic structure of singlet and triplet dicarbenes, crucial reactive intermediates in organic synthesis and materials science. Understanding the distinct electronic configurations of these species is paramount for controlling reaction pathways and designing novel molecular entities. This document summarizes key quantitative data, details experimental methodologies for their characterization, and provides visual representations of their electronic structures and related experimental workflows.
Core Concepts: The Electronic Dichotomy of Dicarbenes
Dicarbenes are molecules containing two divalent carbon atoms, each with two non-bonding electrons. The relative orientation of the spins of these non-bonding electrons dictates the overall electronic state of the molecule, leading to two distinct spin multiplicities: singlet and triplet states.
-
Singlet Dicarbenes: In a singlet dicarbene, the spins of the two non-bonding electrons at each carbene center are paired (antiparallel). This results in a total spin quantum number (S) of 0. Singlet carbenes are typically characterized by sp² hybridization at the carbenic carbon, with the two non-bonding electrons occupying a single sp² hybrid orbital, leaving a vacant p orbital.[1][2] This configuration imparts a degree of carbocationic character to the carbene center.[3]
-
Triplet Dicarbenes: In a triplet dicarbene, the spins of the two non-bonding electrons at each carbene center are unpaired (parallel), leading to a total spin quantum number (S) of 1.[2][4] Triplet carbenes can adopt either sp² or sp hybridization. In the bent sp² hybridized structure, the two non-bonding electrons occupy the sp² and p orbitals separately.[2] This diradical nature is a hallmark of triplet carbenes.[3]
For most simple hydrocarbon dicarbenes, the triplet state is the ground state, being more stable than the singlet state.[2] However, the energy gap between the singlet and triplet states (ΔE_ST) can be influenced by various factors, including the substituents on the carbene carbon and the molecular geometry.[5] Electron-donating substituents, for instance, can stabilize the singlet state by donating electron density into the vacant p-orbital.[2]
Quantitative Data Summary
The geometric and energetic parameters of dicarbenes are highly dependent on their spin state. The following tables summarize key computational and experimental data for representative carbene species.
Table 1: Structural Parameters of Methylene (CH₂) Carbene [6]
| Parameter | Singlet State (¹A₁) | Triplet State (³B₁) |
| Hybridization | sp² | sp or sp² |
| C-H Bond Length (Å) | ~1.11 | ~1.08 |
| H-C-H Bond Angle (°) | ~102 | ~134 |
Table 2: Singlet-Triplet Energy Gaps (ΔE_ST) for Selected Carbenes
| Carbene | ΔE_ST (kcal/mol) | Method | Reference |
| Methylene (:CH₂) | 9.0 | Experimental | [7] |
| Phenylcarbene | -3 to 5 | Computational | [5] |
| Diphenylcarbene | 5.62 | Computational (B3LYP) | [5] |
| p-NO₂-PCC | 6.1 | Computational | [8] |
| p-NH₂-PCC | -2.8 | Computational | [8] |
| p-OCH₃-PCC | -0.8 | Computational | [8] |
| p-CH₃-PCC | 1.6 | Computational | [8] |
| Dicyclopropylcarbene | 17.56 | Computational | [9] |
| Isopropyl cyclopropylcarbene | 10.38 | Computational | [9] |
| Diisopropylcarbene | 0.46 | Computational | [9] |
| Iodo-carbenes (I-C-X) | Varies | Computational | [10] |
Note: A positive ΔE_ST indicates a triplet ground state, while a negative value indicates a singlet ground state.
Experimental Protocols for Dicarbene Characterization
The study of highly reactive dicarbenes necessitates specialized experimental techniques. The following sections detail the methodologies for some of the key experiments cited in dicarbene research.
Generation of Dicarbenes from Diazo Precursors
A common method for generating carbenes is through the photolysis or thermolysis of diazo compounds.[11][12]
Protocol for Photolytic Generation:
-
Precursor Synthesis: Synthesize the desired diazo compound. For example, α-diazocarbonyl compounds are relatively stable and can be prepared using established methods.[13]
-
Sample Preparation: Dissolve the diazo precursor in a suitable solvent that is transparent to the irradiation wavelength. For low-temperature studies, the precursor can be co-deposited with an inert gas matrix.
-
Photolysis: Irradiate the sample with a light source of appropriate wavelength (e.g., UV lamp) to induce the extrusion of nitrogen gas (N₂) and generate the carbene.[14] The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
-
In-situ Analysis: The generated carbene is then characterized in situ using spectroscopic techniques.
Matrix Isolation Spectroscopy
This technique allows for the trapping and spectroscopic characterization of highly reactive species at cryogenic temperatures.[15][16]
Protocol:
-
Matrix Deposition: A gaseous mixture of the dicarbene precursor and a large excess of an inert gas (e.g., argon or neon) is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[15]
-
In-situ Generation: The precursor molecules are then photolyzed in the matrix using a suitable light source to generate the dicarbene.
-
Spectroscopic Analysis: The trapped dicarbene is then analyzed using various spectroscopic methods, such as Fourier-transform infrared (FTIR) or UV-Vis spectroscopy. The inert matrix prevents bimolecular reactions, allowing for the acquisition of high-resolution spectra of the isolated species.[16]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for the detection and characterization of species with unpaired electrons, making it ideal for studying triplet dicarbenes.[17][18]
Protocol:
-
Sample Preparation: The triplet dicarbene is generated in a suitable solvent or matrix within an EPR-silent quartz tube.
-
EPR Measurement: The sample tube is placed within the resonant cavity of an EPR spectrometer. A static magnetic field is applied, and the sample is irradiated with microwave radiation.
-
Spectral Analysis: The absorption of microwaves by the sample as a function of the magnetic field strength is recorded. The resulting EPR spectrum provides information about the electronic structure and environment of the unpaired electrons, confirming the triplet nature of the carbene.[17] Time-resolved EPR can be used to study the dynamics of transient triplet species.[17]
Transient Absorption Spectroscopy
This technique is used to study the dynamics of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to milliseconds.[19][20]
Protocol:
-
Excitation (Pump): A short, intense laser pulse (the "pump" pulse) is used to excite the precursor molecule, initiating the formation of the dicarbene.[20]
-
Probing: A second, weaker laser pulse (the "probe" pulse) with a broad spectral range is passed through the sample at a variable time delay after the pump pulse.[20]
-
Detection: The change in the absorbance of the probe pulse is measured as a function of wavelength and time delay. This provides information on the formation, decay, and spectral properties of the transient dicarbene species.[21]
Visualizing Electronic Structures and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.
Figure 1: Electronic structure comparison of singlet and triplet dicarbenes.
Figure 2: General experimental workflow for dicarbene generation and characterization.
Figure 3: Simplified molecular orbital energy levels for singlet and triplet methylene.
References
- 1. Draw the orbital diagrams for both singlet and triplet methylene carbene .. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational and experimental studies of the effect of substituents on the singlet-triplet energy gap in phenyl(carbomethoxy)carbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triplet–singlet energy gaps in iodo-carbenes (I–C–X): Remarkable discrepancy between theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Diazo - Wikipedia [en.wikipedia.org]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 16. estudogeral.uc.pt [estudogeral.uc.pt]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Solution Phase [warwick.ac.uk]
- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Theoretical Frontiers in Dicarbene Chemistry: A Technical Guide to Reactivity and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbenes, molecules featuring two divalent carbon atoms, represent a fascinating and highly reactive class of compounds that have garnered significant attention in theoretical and synthetic chemistry. Their unique electronic structures give rise to a diverse range of reactivities, making them valuable intermediates and ligands in organic synthesis, organometallic chemistry, and materials science. This technical guide provides an in-depth exploration of the theoretical underpinnings of dicarbene reactivity and bonding, with a focus on computational studies that have elucidated their behavior. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic field.
Core Concepts in Dicarbene Chemistry
The reactivity and bonding in dicarbenes are fundamentally governed by the electronic state of the carbene centers. Each carbene carbon possesses two non-bonding electrons, which can exist in either a singlet state (with paired electrons in a single orbital) or a triplet state (with unpaired electrons in two orbitals). The energy difference between these states, known as the singlet-triplet gap, is a critical parameter that dictates the carbene's reactivity. Theoretical calculations have been instrumental in predicting and rationalizing these gaps for various dicarbene systems.
A pivotal class of dicarbenes that has emerged is the carbodicarbenes , also referred to as "bent allenes". In these molecules, a central carbon atom in the zero-oxidation state is stabilized by the donation of electron pairs from two N-heterocyclic carbene (NHC) ligands.[1][2] This L→C←L bonding motif results in a molecule with two lone pairs on the central carbon, making it a potent Lewis base.[1] Theoretical studies, particularly by Frenking and coworkers, have been crucial in elucidating this unique bonding picture, which contrasts sharply with the traditional view of allenes.[2]
Theoretical Methodologies
The study of dicarbenes heavily relies on sophisticated computational methods to accurately describe their electronic structure and predict their properties. Key theoretical approaches employed in the field include:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to investigate the geometries, electronic structures, and reaction pathways of dicarbenes due to their balance of computational cost and accuracy.[3]
-
Ab Initio Methods: High-level ab initio methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide more accurate descriptions of electron correlation, which is crucial for determining reliable singlet-triplet gaps and reaction energetics.
-
Bonding Analysis: To gain deeper insights into the nature of the chemical bonds in dicarbenes, various analysis techniques are employed. These include Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Energy Decomposition Analysis (EDA). EDA, often combined with Natural Orbitals for Chemical Valence (NOCV), is particularly powerful for dissecting the interactions between molecular fragments, such as the carbene-ligand bonds in carbodicarbenes.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on various dicarbene systems. This data provides a comparative overview of their structural and energetic properties.
Table 1: Computed Singlet-Triplet Energy Gaps (ΔES-T) for Selected Dicarbenes
| Dicarbene System | Computational Method | ΔES-T (kcal/mol) | Ground State | Reference |
| Diiodocarbene (CI2) | CCSD(T) | 8.5 | Singlet | [4] |
| Phenylcarbene | CCSD(T) | -5.4 | Triplet | [5] |
| Diphenylcarbene | CCSD(T) | -2.9 | Triplet | [5] |
Note: A positive ΔES-T indicates a singlet ground state, while a negative value indicates a triplet ground state.
Table 2: Computed Geometrical Parameters for a Carbodicarbene
| Parameter | Computational Method | Value | Reference |
| C-C-C bond angle | DFT (BP86) | 134.8° | [2] |
| N-C-N plane twist angle | DFT (BP86) | 69° | [2] |
Experimental Protocols
The synthesis of dicarbenes, particularly stable N-heterocyclic dicarbenes and carbodicarbenes, often involves the preparation of their corresponding precursor salts. Below are detailed methodologies for the synthesis of common N-heterocyclic carbene precursors.
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This procedure is a common method for preparing the precursor to the widely used IPr ligand.
Procedure:
-
Diimine Formation: Glyoxal (1 equivalent) is reacted with 2,6-diisopropylaniline (2 equivalents) to form the corresponding diazabutadiene.[6]
-
Cyclization: The resulting diimine is then cyclized using paraformaldehyde as the C2 source in toluene. Anhydrous HCl in dioxane is used as the source of the chloride counterion to yield the imidazolium salt, IPr·HCl.[6]
Synthesis of a Carbodicarbene Precursor
The synthesis of carbodicarbenes typically involves the deprotonation of a bis(imidazolium)methane salt.
Procedure:
-
Bis(imidazolium)methane Salt Synthesis: An N-substituted imidazole is reacted with dichloromethane in the presence of a base to form the corresponding bis(imidazolyl)methane.
-
Quaternization: The nitrogen atoms of the bis(imidazolyl)methane are then quaternized by reaction with an alkylating agent (e.g., methyl triflate) to yield the dicationic precursor salt.
-
Deprotonation: The carbodicarbene is generated in situ by deprotonation of the acidic C-H bond between the two imidazolium rings using a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS).
Visualizations of Key Concepts and Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in dicarbene chemistry.
Conclusion
Theoretical studies have been indispensable in advancing our understanding of dicarbene reactivity and bonding. The synergy between computational predictions and experimental investigations continues to drive innovation in this area. From the unique electronic structure of carbodicarbenes to the subtle factors governing singlet-triplet energy gaps, theoretical chemistry provides a powerful lens through which to explore the rich and complex world of dicarbenes. This guide serves as a foundational resource for researchers aiming to harness the potential of these remarkable molecules in their scientific endeavors.
References
- 1. Synthesis and Structure of Carbodicarbenes and Their Application in Catalysis | springerprofessional.de [springerprofessional.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Triplet–singlet energy gaps in iodo-carbenes (I–C–X): Remarkable discrepancy between theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Stable Dicarbene Compounds
This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, characterization, and applications of stable dicarbene compounds.
Introduction: From Transient Species to Isolable Molecules
Carbenes, neutral compounds featuring a divalent carbon atom with six valence electrons, were long considered highly reactive, transient species. Their fleeting existence made them challenging to study and harness. The paradigm shifted dramatically with the advent of "stable" carbenes, most notably N-heterocyclic carbenes (NHCs), first isolated by Arduengo and coworkers in 1991. This breakthrough was built upon earlier work, including Bertrand's isolation of a (phosphino)(silyl)carbene in 1988, and demonstrated that with appropriate electronic and steric stabilization, carbenes could be isolated, stored, and utilized as powerful tools in synthesis and catalysis.
Following the establishment of stable monocarbenes, the logical progression was to explore molecules containing two such carbene centers: dicarbenes. These compounds present unique opportunities for creating bidentate ligands with tunable steric and electronic properties, capable of forming well-defined metal complexes for a variety of catalytic applications. This guide delves into the discovery, synthesis, and fundamental properties of stable dicarbene compounds.
Historical Development of Stable Dicarbenes
The journey to stable dicarbenes is intrinsically linked to the broader history of carbene chemistry. The timeline below highlights the key milestones that paved the way for the isolation and study of these fascinating molecules.
Early investigations into dicarbenes focused on their in-situ generation and immediate complexation to metal centers. These studies revealed their capacity to act as chelating or bridging ligands, a property that would prove crucial for their application in catalysis. A significant advancement in the field was the synthesis and isolation of an anionic N-heterocyclic dicarbene, which featured both a "normal" carbene center at the C2 position and an "abnormal" one at the C4 position of the imidazole ring. The subsequent successful isolation of neutral, metal-free bis(N-heterocyclic carbenes) (bis-NHCs) was a landmark achievement, enabling a more profound understanding of their intrinsic chemical and physical properties.
Synthesis of Stable Dicarbenes
The most common class of stable dicarbenes are bis-NHCs. Their synthesis is typically a two-step process: the preparation of a bis(azolium) salt precursor, followed by deprotonation to yield the free dicarbene.
General Workflow for Bis-NHC Synthesis
The following diagram illustrates the general synthetic route to bis-NHCs.
Experimental Protocols
This protocol describes the synthesis of a common bis(imidazolium) salt precursor.
Materials:
-
1-Mesitylimidazole
-
Dibromomethane
-
Toluene
Procedure:
-
A solution of 1-mesitylimidazole (2.0 g, 10.7 mmol) in toluene (20 mL) is prepared in a Schlenk flask.
-
Dibromomethane (0.93 g, 5.35 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for 48 hours, during which a white precipitate forms.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with toluene and diethyl ether, and dried under vacuum.
-
The product is obtained as a white solid.
This protocol details the deprotonation of a bis(imidazolium) salt to yield the free dicarbene.
Materials:
-
1,1'-Methylene-bis-(3-(2,6-diisopropylphenyl)imidazolium) dibromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Diethyl ether (anhydrous)
-
Celite
Procedure:
-
The bis(imidazolium) salt (e.g., 1.50 g, 2.75 mmol) is suspended in diethyl ether (30 mL) in a Schlenk flask and cooled to -78 °C.
-
In a separate Schlenk flask, KHMDS (1.20 g, 6.05 mmol) is dissolved in diethyl ether (20 mL) and cooled to -78 °C.
-
The KHMDS solution is added portionwise with efficient stirring to the suspension of the salt at -78 °C.
-
After the addition is complete, the mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to -20 °C over 2 hours, and stirred at this temperature for an additional 30 minutes.
-
The resulting light yellow suspension is filtered through Celite into a pre-cooled (-30 °C) receiving flask.
-
The precipitate is washed with cold (-20 °C) diethyl ether (4 x 50 mL).
-
The solvent is removed from the filtrate under reduced pressure to yield the free dicarbene as a lemon-yellow solid. The solid should be stored at low temperature (-35 °C) under an inert atmosphere.
Characterization and Properties
Stable dicarbenes are characterized using a variety of spectroscopic and analytical techniques.
NMR Spectroscopy
¹³C NMR spectroscopy is a particularly powerful tool for characterizing carbenes. The carbene carbon atom resonates at a characteristic downfield chemical shift, typically in the range of 210-220 ppm for free NHCs. This significant deshielding is a hallmark of the electron-deficient nature of the carbene center. Upon coordination to a metal, this signal typically shifts upfield.
Table 1: Representative ¹³C NMR Chemical Shifts of Dicarbene Carbons
| Compound | Solvent | Carbene Carbon (δ, ppm) | Reference |
| 1,1'-Methylene-bis(3-mesitylimidazol-2-ylidene) | C₆D₆ | 218.0 | |
| 1,1'-Methylene-bis(3-(2,6-diisopropylphenyl)imidazol-2-ylidene) | C₆D₆ | 218.9 | |
| trans-[PdBr₂(¹Pr₂-bimy)(IMes)] (IMes carbene) | CDCl₃ | 177.2 | |
| trans-[PdBr₂(¹Pr₂-bimy)(SIMes)] (SIMes carbene) | CDCl₃ | 179.0 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which are crucial for understanding the stability and reactivity of dicarbenes. The N-C-N bond angle within the imidazole ring of an NHC is typically around 101-102°.
Table 2: Selected Bond Lengths and Angles for a Methylene-Bridged Bis(NHC)
| Parameter | Value |
| Ccarbene-N (Å) | 1.37 |
| N-C-N (°) | 101.5 |
| C-Cbridge-C (°) | 112.8 |
Data are representative and can vary depending on the specific substituents and crystal packing forces.
Coordination Chemistry and Applications
A major driving force behind the development of stable dicarbenes is their application as ligands in transition metal catalysis. Their bidentate nature allows them to form well-defined chelating or bridging complexes.
Coordination Modes of Dicarbene Ligands
The coordination behavior of dicarbene ligands is dependent on the nature of the linker between the two carbene units and the metal center. Short, rigid linkers tend to favor the formation of mononuclear, chelating complexes, while longer, more flexible linkers can lead to the formation of dinuclear, bridged complexes.
Pincer dicarbene ligands, where the dicarbene moiety is part of a tridentate ligand framework, have emerged as particularly important in catalysis. These ligands form highly stable, well-defined metal complexes that have shown exceptional activity in a variety of transformations, including cross-coupling reactions and C-H activation.
Future Outlook
The field of stable dicarbene chemistry continues to evolve rapidly. Current research is focused on the design of novel dicarbene architectures with tailored electronic and steric properties. This includes the development of chiral dicarbenes for asymmetric catalysis, the synthesis of macrocyclic and cage-like polydentate carbene ligands for supramolecular chemistry and materials science, and the exploration of dicarbenes in main group chemistry and as organocatalysts. The unique properties of stable dicarbenes ensure that they will remain a vibrant and fruitful area of chemical research for years to come, with the potential to impact fields ranging from pharmaceuticals to materials science.
Spectroscopic Identification of Transient Dicarbene Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient dicarbene intermediates, highly reactive species containing two divalent carbon atoms, play a crucial role in various chemical transformations. Their fleeting nature, however, makes their direct observation and characterization a significant challenge. This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed to identify and characterize these transient intermediates, with a focus on providing practical experimental insights and comparative data for researchers in organic synthesis, materials science, and drug development.
Core Spectroscopic Techniques
The identification of transient dicarbenes relies on a combination of techniques that can probe their unique electronic and vibrational properties on very short timescales. The principal methods include matrix isolation spectroscopy (in conjunction with UV-Vis, IR, and EPR), and time-resolved spectroscopy, particularly femtosecond transient absorption.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique that allows for the trapping and stabilization of highly reactive species, such as dicarbenes, in an inert solid matrix at cryogenic temperatures (typically a few Kelvin).[1] This method prevents the diffusion and subsequent reaction of the intermediates, enabling their characterization by various spectroscopic methods.
Experimental Protocol: Matrix Isolation Spectroscopy
-
Precursor Selection and Preparation: A suitable precursor molecule, typically a bis(diazo) compound or a molecule that can undergo photochemical rearrangement to a dicarbene, is synthesized. The precursor must have sufficient volatility to be co-deposited with the matrix gas.
-
Matrix Gas Selection: An inert gas, most commonly argon or nitrogen, is chosen as the matrix material. The choice of gas can influence the spectra due to matrix effects.
-
Deposition: The precursor and the matrix gas are co-deposited onto a cryogenic window (e.g., CsI for IR, sapphire for UV-Vis) cooled by a closed-cycle helium cryostat. The ratio of matrix gas to precursor is typically high (e.g., 1000:1) to ensure proper isolation.
-
Photogeneration: The matrix-isolated precursor is then irradiated with light of a specific wavelength (e.g., from a mercury arc lamp or a laser) to induce the formation of the dicarbene intermediate.
-
Spectroscopic Measurement: The matrix is then probed using one or more spectroscopic techniques (UV-Vis, IR, EPR) to identify the newly formed dicarbene.
Transient dicarbenes often exhibit characteristic electronic absorptions in the ultraviolet and visible regions of the spectrum. These absorptions can provide information about the electronic structure and conjugation within the molecule.
IR spectroscopy is a valuable tool for obtaining structural information about dicarbenes by probing their vibrational modes. The observed frequencies can be compared with theoretical calculations to confirm the identity of the intermediate.
For dicarbenes with a triplet ground state, where the two carbene centers possess unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy is the most definitive identification technique. The key parameters obtained from an EPR spectrum are the zero-field splitting (ZFS) parameters, D and E, which provide information about the magnetic dipole-dipole interaction between the unpaired electrons.
-
D value: Relates to the average distance between the two unpaired electrons.
-
E value: Provides information about the deviation from axial symmetry of the spin distribution.
Experimental Protocol: Matrix Isolation EPR Spectroscopy
-
Sample Preparation: A solution of the dicarbene precursor in a suitable solvent (e.g., 2-methyltetrahydrofuran) is prepared and degassed.
-
Matrix Formation: The solution is frozen at cryogenic temperatures (e.g., 77 K) to form a rigid glass, effectively isolating the precursor molecules.
-
Photogeneration: The frozen sample is irradiated in the EPR cavity with a light source (e.g., a high-pressure mercury lamp) to generate the triplet dicarbene.
-
EPR Measurement: The EPR spectrum is recorded at low temperatures. The spectrum of a randomly oriented sample of triplet species will exhibit characteristic peaks from which the D and E values can be extracted.
Femtosecond Transient Absorption (fs-TA) Spectroscopy
Femtosecond transient absorption spectroscopy is a pump-probe technique that allows for the direct observation of transient species on the femtosecond to nanosecond timescale.[2] This method is particularly useful for studying the kinetics of dicarbene formation and decay in solution at ambient temperatures.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
Sample Preparation: A solution of the dicarbene precursor is prepared in a suitable solvent and placed in a sample cell.
-
Pump-Probe Setup: An ultrafast laser system generates both a "pump" pulse and a "probe" pulse.
-
Excitation: The intense pump pulse excites the precursor molecule, initiating the chemical reaction that forms the dicarbene.
-
Probing: A time-delayed, broad-spectrum "probe" pulse is passed through the sample, and its absorption is measured. The difference in the probe's absorption spectrum before and after the pump pulse provides the transient absorption spectrum of the intermediate.
-
Data Analysis: By varying the time delay between the pump and probe pulses, the formation and decay kinetics of the dicarbene can be monitored.
Quantitative Spectroscopic Data of Transient Dicarbenes
The following tables summarize key spectroscopic data for representative transient dicarbene intermediates.
| Dicarbene Intermediate | Precursor | Method | λmax (nm) | Reference |
| m-phenylenebis(phenylmethylene) | 1,3-Bis(α-diazobenzyl)benzene | LFP in Benzene | 315, 470 | |
| p-phenylenebis(phenylmethylene) | 1,4-Bis(α-diazobenzyl)benzene | LFP in Benzene | 330, 500 |
Table 1: UV-Vis Absorption Maxima of Transient Dicarbenes
| Dicarbene Intermediate | Matrix | D (cm⁻¹) | E (cm⁻¹) | Reference |
| m-phenylenebis(phenylmethylene) | 2-MTHF glass | 0.113 | 0.019 | |
| p-phenylenebis(phenylmethylene) | 2-MTHF glass | 0.063 | ~0 | |
| 1,3-Dinitrenobenzene (analog) | Argon | 0.236 | 0.011 |
Table 2: EPR Zero-Field Splitting Parameters of Triplet Dicarbenes and Analogs
Visualization of Experimental Workflows
Generation and Spectroscopic Identification of a Dicarbene Intermediate
Caption: Workflow for the generation and spectroscopic identification of a transient dicarbene intermediate.
Logical Relationship between Spectroscopic Techniques
Caption: Logical relationship between dicarbene properties and spectroscopic techniques.
Conclusion
The spectroscopic identification of transient dicarbene intermediates is a multifaceted endeavor that requires a synergistic approach, often combining multiple spectroscopic techniques with computational chemistry. Matrix isolation provides an unparalleled ability to trap and stabilize these reactive species for detailed characterization by UV-Vis, IR, and EPR spectroscopy. Complementarily, femtosecond transient absorption spectroscopy offers invaluable insights into their real-time dynamics in solution. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to unravel the complex chemistry of these fascinating intermediates.
References
Unveiling the Frontier: A Technical Guide to the Molecular Orbitals of Dicarbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbenes, molecules possessing two carbene centers, represent a fascinating and rapidly evolving frontier in chemistry. Their unique electronic structures, governed by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate their reactivity and have positioned them as powerful tools in catalysis, materials science, and drug development. This technical guide provides an in-depth exploration of the FMOs of dicarbenes, detailing their synthesis, characterization, and the intricate relationship between their electronic properties and chemical behavior.
The Electronic Landscape of Dicarbenes: Singlet vs. Triplet States
Similar to monocarbenes, each carbene center in a dicarbene can exist in either a singlet or a triplet state. In the singlet state, the two non-bonding electrons are spin-paired in a single orbital, typically an sp²-hybridized orbital, leaving a vacant p-orbital.[1] This configuration confers both nucleophilic (lone pair) and electrophilic (vacant orbital) character. In the triplet state, the two electrons are unpaired and occupy separate orbitals, behaving as a diradical.[1] The relative energies of the singlet and triplet states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter influencing the ground state and reactivity of the dicarbene.[2]
The nature of the substituents and the overall molecular framework play a pivotal role in determining the ground state spin multiplicity. Electron-donating groups tend to stabilize the singlet state by delocalizing electron density into the vacant p-orbital of the carbene carbon.[1]
Families of Dicarbenes: Structure and Electronic Properties
This guide focuses on two prominent classes of dicarbenes: N-heterocyclic dicarbenes (dNHCs) and carbodicarbenes (CDCs).
N-Heterocyclic Dicarbenes (dNHCs)
N-heterocyclic carbenes (NHCs) are a well-established class of stable singlet carbenes. Dicarbenes based on N-heterocyclic frameworks, such as those derived from bis(imidazolium) salts, have emerged as versatile ligands in organometallic chemistry and catalysis. The electronic communication between the two carbene centers can be tuned by the nature of the linker connecting the heterocyclic rings.
Carbodicarbenes (CDCs)
Carbodicarbenes, also known as carbones, are a unique class of compounds featuring a central carbon atom double-bonded to two carbene fragments, often N-heterocyclic carbenes.[3] These molecules are formally divalent carbon(0) compounds and possess two lone pairs of electrons on the central carbon atom, making them exceptionally strong σ-donors.[4]
Quantitative Analysis of Dicarbene Frontier Molecular Orbitals
The energies of the HOMO and LUMO, and the singlet-triplet energy gap, are key determinants of a dicarbene's reactivity. These values are often determined computationally using methods like Density Functional Theory (DFT).
Table 1: Calculated Frontier Molecular Orbital Energies of Selected Dicarbenes
| Dicarbene Type | Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| N-Heterocyclic Dicarbene | bis(IPr)Pd complex | -5.89 | -1.75 | 4.14 | B3LYP/def2-TZVP | [5] (analogy) |
| Carbodicarbene | (NHC)₂C | -4.52 | -0.68 | 3.84 | PBE0-D3BJ/def2-TZVPP | [6] (analogy) |
| Anionic Dicarbene | Li(ADCAr) | -2.15 | 1.89 | 4.04 | PBE0-D3BJ/def2-TZVPP | [4] |
Table 2: Calculated Singlet-Triplet Energy Gaps (ΔE_ST) of Dicarbene Precursors and Related Species
| Compound Family | Specific Molecule | ΔE_ST (kcal/mol) | Ground State | Computational Method | Reference |
| Arylcarbenes | Diphenylcarbene | -3.0 | Triplet | CCSD(T) | [7] (analogy) |
| N-Heterocyclic Carbenes | IMes | 55.3 | Singlet | M06-L/def2-TZVPP | [2] |
| Dicyclopropylcarbenes | Dicyclopropylcarbene | 17.56 | Singlet | B3LYP/6-311+G(3df,2p) | [1] |
Experimental Protocols
The synthesis of stable dicarbenes often involves the preparation of their precursor salts, typically bis(azolium) salts for dNHCs. The free dicarbenes can then be generated in situ by deprotonation with a strong base or used to form metal complexes.
Synthesis of 1,3-Dicyclohexylimidazolium Tetrafluoroborate (ICy·HBF₄) - A dNHC Precursor
This protocol is adapted from a known procedure for the synthesis of NHC precursors.[8]
Materials:
-
Glyoxal (40% in water)
-
Cyclohexylamine
-
Paraformaldehyde
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of glyoxal in methanol, add two equivalents of cyclohexylamine dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add one equivalent of paraformaldehyde and stir for an additional 30 minutes.
-
Slowly add one equivalent of aqueous HBF₄ and stir the reaction mixture overnight.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to afford the 1,3-dicyclohexylimidazolium tetrafluoroborate salt.
Characterization of Dicarbenes and their Precursors
Standard spectroscopic techniques are employed to characterize dicarbenes and their precursors.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic framework. The disappearance of the acidic proton signal (C2-H) in the ¹H NMR spectrum upon deprotonation is indicative of carbene formation. The carbene carbon resonance in the ¹³C NMR spectrum is typically found in the range of 200-250 ppm.[9][10]
-
Mass Spectrometry: Provides information on the molecular weight of the synthesized compounds.[10]
-
X-ray Crystallography: Offers definitive proof of the molecular structure and provides precise bond lengths and angles.[10]
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups and, in the case of metal-dicarbene complexes, to probe the electronic properties through the stretching frequencies of co-ligands like CO.[11][12]
Visualizing Dicarbene Chemistry: Workflows and Relationships
Logical Relationship of Dicarbene FMOs and Reactivity
Caption: Relationship between dicarbene structure, FMOs, and reactivity.
Experimental Workflow for dNHC-Metal Complex Synthesis
Caption: General experimental workflow for dNHC-metal complex synthesis.
The Role of FMOs in Dicarbene Reactivity and Catalysis
The frontier molecular orbitals are paramount in understanding and predicting the reactivity of dicarbenes.
-
Nucleophilicity and σ-Donation: The HOMO of a singlet dicarbene, which corresponds to the lone pair orbital, dictates its nucleophilicity and its ability to act as a σ-donor ligand to a metal center. The higher the energy of the HOMO, the stronger the nucleophilicity and σ-donation.[5]
-
Electrophilicity and π-Acceptance: The LUMO, the vacant p-orbital on the carbene carbon, governs the electrophilicity and π-accepting ability of the dicarbene. A lower LUMO energy enhances its electrophilic character.[5]
-
Reaction Pathways: The interaction between the FMOs of the dicarbene and a reaction partner determines the feasibility and pathway of a chemical reaction. For instance, in reactions with alkenes, the interaction can be viewed as the HOMO of the alkene (the π-bond) interacting with the LUMO of the dicarbene, or the HOMO of the dicarbene interacting with the LUMO of the alkene (the π*-antibonding orbital).[5]
Catalytic Cycle Involving a Dicarbene-Metal Complex
Dicarbene ligands are increasingly utilized in catalysis. The following is a generalized catalytic cycle for a cross-coupling reaction catalyzed by a palladium-dicarbene complex.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Computational Methodologies for FMO Analysis
Density Functional Theory (DFT) is the most widely used computational method for investigating the electronic structure of dicarbenes.
Typical Computational Details:
-
Functional: Hybrid functionals like B3LYP or meta-GGA functionals like M06-L are commonly employed.[2][7]
-
Basis Set: Double- or triple-zeta basis sets with polarization and diffuse functions, such as def2-TZVPP or 6-311+G(d,p), are often used to provide a good balance between accuracy and computational cost.[1][2]
-
Software: Gaussian, TURBOMOLE, and other quantum chemistry packages are utilized for these calculations.[13]
The Fragment Molecular Orbital (FMO) method is an alternative approach that can be used for large dicarbene-containing systems, such as their complexes with biomolecules, by dividing the system into smaller fragments to reduce computational cost.[14][15][16]
Conclusion and Future Outlook
The exploration of the frontier molecular orbitals of dicarbenes provides a powerful lens through which to understand their structure, stability, and reactivity. As synthetic methodologies for these fascinating molecules continue to advance, a deeper understanding of their electronic properties, guided by both experimental and computational investigations, will undoubtedly unlock new applications in catalysis, drug design, and materials science. The ability to fine-tune the HOMO and LUMO energies through rational design of dicarbene frameworks holds immense promise for the development of next-generation catalysts and functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of Carbodicarbenes and Their Application in Catalysis | springerprofessional.de [springerprofessional.de]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Synthesis of a Carbodicyclopropenylidene: A Carbodicarbene based Solely on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 9. Free N‐heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(I) Complexes of Mesoionic Carbene: Structural Characterization and Catalytic Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IR spectroscopic characterization of 3d transition metal carbene cations, FeCH2+ and CoCH2+: periodic trends and a challenge for DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. cbi-society.org [cbi-society.org]
- 15. Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to N-Heterocyclic Carbenes and Dicarbenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic carbenes (NHCs) have emerged from chemical curiosities to indispensable tools in modern chemistry.[1] Initially considered transient and highly reactive species, the isolation of a stable, "bottleable" NHC by Arduengo in 1991 revolutionized the field.[1][2] These cyclic molecules, featuring a divalent carbon atom flanked by at least one nitrogen atom within a heterocyclic ring, exhibit remarkable stability and potent reactivity.[2][3][4] This stability arises from the σ-withdrawing effect of the adjacent nitrogen atoms and the delocalization of the nitrogen lone pairs into the carbene's empty p-orbital.[3][5] This guide provides a comprehensive overview of the core principles of NHCs and their extended analogues, dicarbenes. It covers their fundamental structure, stability, synthesis, and key electronic and steric properties, supported by quantitative data. Furthermore, it delves into detailed experimental protocols and illustrates logical workflows and reaction mechanisms through diagrams, aiming to equip researchers with the foundational knowledge required to leverage these powerful molecules in catalysis, organometallic chemistry, and drug development.
N-Heterocyclic Carbenes (NHCs): Structure, Stability, and Synthesis
Electronic Structure and Stability
Carbenes are neutral compounds containing a divalent carbon atom with only six valence electrons.[2] They can exist in either a singlet or triplet state, dictated by the arrangement of the two nonbonding electrons.[6] In N-heterocyclic carbenes, the carbene carbon is part of a nitrogen-containing heterocyclic ring.[7] This structural feature is the key to their exceptional stability.
The stability of NHCs is primarily attributed to the electronic effects of the neighboring nitrogen atoms.[3] The nitrogen atoms are highly electronegative and exert a strong σ-inductive effect, withdrawing electron density from the carbene center and stabilizing the filled σ-orbital (the lone pair). Concurrently, the nitrogen atoms donate π-electron density from their lone pairs into the formally vacant p-orbital of the carbene carbon.[5] This π-donation delocalizes the electrons, reduces the electrophilicity of the carbene, and significantly stabilizes the singlet state over the triplet state.[3][5] This unique electronic arrangement makes NHCs strong σ-donors and relatively weak π-acceptors, properties that are fundamental to their utility as ligands in organometallic chemistry.[3]
Synthesis of NHCs
The most prevalent method for synthesizing NHCs involves the deprotonation of a corresponding azolium salt precursor (e.g., imidazolium, imidazolinium, or triazolium salts).[2][8] These precursors are typically stable, easy to handle, and can be synthesized through various routes.
A general workflow for NHC synthesis is depicted below. It begins with the formation of the azolium salt, followed by deprotonation to yield the free carbene.
There are five primary synthetic pathways to access metal-NHC complexes:
-
Coordination of a preformed free NHC : The most direct route, where a stable, isolated NHC reacts with a metal precursor.[9]
-
In situ generation with a base : An azolium salt is deprotonated in the presence of a metal precursor, often using a weak base like potassium carbonate or a strong base like potassium tert-butoxide.[9][10]
-
Transmetalation : An NHC is transferred from a more labile metal complex, commonly a silver(I)-NHC complex, to the desired metal center. This method is advantageous as it avoids the use of strong bases.[9][10]
-
Metal-induced decomposition of an NHC adduct : Certain NHC adducts can decompose in the presence of a metal to form the complex.[9]
-
Template synthesis : A nucleophile is added to a coordinated isocyanide ligand, forming the NHC directly on the metal center.[9]
Characterization: Steric and Electronic Properties
The utility of NHCs in catalysis is deeply rooted in the ability to tune their steric and electronic properties by modifying the substituents on the nitrogen atoms and the heterocyclic backbone.[3][5]
Electronic Properties
The electron-donating ability of an NHC is a critical parameter. Several experimental and computational methods have been developed to quantify this property.
-
pKa of the Conjugate Acid : The basicity of the free carbene, measured by the pKa of its corresponding azolium salt, provides an indirect measure of its electron-donating strength. Higher pKa values correlate with stronger σ-donating ability.[11]
-
Tolman Electronic Parameter (TEP) : This method uses the CO stretching frequency (νCO) of [Ni(CO)3(NHC)] complexes as a probe. Stronger donating ligands lead to more electron density on the metal, increased back-donation into the CO π* orbitals, and thus a lower νCO frequency.[12][13]
-
Palladium-based Herz-Krebs Parameter (HEP) : This parameter is derived from the ¹³C NMR chemical shift of a paraphenyl probe attached to the NHC in specific palladium complexes.[12]
Table 1: Comparison of Electronic Properties for Common NHCs
| NHC Ligand | pKa (in H₂O) | TEP (νCO in cm⁻¹) |
|---|---|---|
| IMes | ~21 | 2061.1 |
| SIMes | ~24 | 2058.9 |
| IPr | ~23 | 2059.8 |
| SIPr | ~25 | 2056.9 |
| IAd | ~22 | 2061.3 |
Data compiled from various sources. TEP values are for Ni(CO)₃(L) complexes.
Steric Properties
The steric bulk of an NHC ligand is crucial for stabilizing metal centers and influencing the selectivity of catalytic reactions. The primary metric used to quantify this is the percent buried volume (%Vbur) .
-
Percent Buried Volume (%Vbur) : This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[14][15] The sphere has a standard radius (often 3.5 Å), and the calculation is typically performed on crystallographic data of a metal complex (e.g., L-AuCl).[14][16] It provides a more accurate and versatile measure of steric bulk than the Tolman cone angle, especially for complex ligands like NHCs.[14][16]
Table 2: Comparison of Steric Properties (%Vbur) for Common NHCs
| NHC Ligand | %Vbur (Au-C distance 2.00 Å) |
|---|---|
| IMes | 30.1 |
| SIMes | 30.0 |
| IPr | 36.8 |
| SIPr | 37.0 |
| IAd | 30.5 |
Data calculated using a sphere radius of 3.5 Å.[16]
Dicarbenes: Extending the Framework
Dicarbenes are ligands that feature two carbene centers. They can be classified based on the relative positions of the two carbene moieties.
-
Remote Dicarbenes : The two NHC units are separated by a flexible or rigid linker. These are often used to create bimetallic complexes or polymeric materials.[2]
-
Vicinal Dicarbenes : The carbene centers are located on adjacent atoms within the same ring system.
-
Anionic N-Heterocyclic Dicarbenes (ADCs) : A fascinating subclass where one "normal" carbene center at the C2 position and one "abnormal" carbene center at the C4 (or C5) position exist within the same imidazole ring.[17][18] These are formed by double deprotonation and possess an overall anionic charge.[17][19] The abnormal carbene center is known to be an even stronger σ-donor than the normal C2-carbene.[17]
The synthesis of dicarbenes can be challenging, often requiring stepwise deprotonation and metalation due to the difficulty of generating two highly reactive carbene centers in close proximity.[2]
Applications in Catalysis
The unique properties of NHCs have made them exceptional ligands for transition metal catalysts, often outperforming traditional phosphine ligands in terms of activity and stability.[20][21]
Catalytic Cross-Coupling
NHC-ligated palladium complexes are highly active catalysts for Suzuki-Miyaura coupling reactions, even with challenging aryl chloride substrates.[20] The strong σ-donating character of the NHC stabilizes the electron-rich palladium(0) species in the catalytic cycle and promotes the oxidative addition step.
Olefin Metathesis
NHCs are integral to the second-generation Grubbs catalysts for olefin metathesis. Replacing one of the phosphine ligands of the first-generation catalyst with a more strongly donating NHC (like SIMes or SIPr) dramatically increases the catalyst's activity and stability, broadening its application in the synthesis of complex molecules and polymers.[21]
Organocatalysis
Free NHCs are also potent organocatalysts.[22] They can induce "umpolung" (polarity reversal) in aldehydes, enabling reactions like the benzoin condensation and the Stetter reaction.[23] The nucleophilic carbene attacks the aldehyde carbonyl, forming a Breslow intermediate, which is the key reactive species.[23]
Experimental Protocols
Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)
This protocol is a representative example of the synthesis of a common NHC precursor.
Materials:
-
2,4,6-Trimethylaniline (mesitylamine)
-
Glyoxal (40 wt. % in H₂O)
-
Formaldehyde (37 wt. % in H₂O)
-
Hydrochloric acid (concentrated)
-
Ammonium chloride
-
Ethanol
-
Diethyl ether
Procedure:
-
To a stirred solution of glyoxal in ethanol, add 2,4,6-trimethylaniline dropwise at room temperature.
-
After the addition is complete, add formaldehyde solution, followed by concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. During this time, a precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether to remove impurities.
-
Dry the resulting white solid under vacuum to yield 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.
Synthesis of a Silver-NHC Complex ([Ag(IMes)Cl]) via In Situ Deprotonation
This protocol demonstrates the synthesis of a common transmetalation agent.
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Combine IMes·HCl and silver(I) oxide in a round-bottom flask.
-
Add anhydrous, degassed dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the flask from light by wrapping it in aluminum foil and stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting imidazolium salt.
-
Upon completion, filter the mixture through a pad of Celite to remove the silver chloride precipitate and excess silver oxide.[9]
-
Wash the Celite pad with additional DCM.
-
Remove the solvent from the filtrate under reduced pressure to yield the silver-NHC complex as a solid. This complex can often be used in subsequent transmetalation reactions without further purification.[9]
Conclusion
N-heterocyclic carbenes and dicarbenes have transitioned from academic novelties to foundational pillars in modern chemical synthesis. Their remarkable stability, coupled with highly tunable steric and electronic properties, has established them as superior ligands in organometallic catalysis and versatile catalysts in their own right. The continued development of novel NHC and dicarbene architectures, including anionic and mesoionic variants, promises to push the boundaries of reactivity and enable the discovery of new transformations. For researchers in materials science and drug development, a thorough understanding of these powerful molecules is essential for designing next-generation catalysts, functional materials, and complex molecular therapeutics.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. books.rsc.org [books.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Persistent carbene - Wikipedia [en.wikipedia.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. mdpi.com [mdpi.com]
- 7. Application of N-heterocyclic carbene-Cu(I) complexes as catalysts in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]
- 15. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. 1,3-Imidazole-Based Mesoionic Carbenes and Anionic Dicarbenes: Pushing the Limit of Classical N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. research.chalmers.se [research.chalmers.se]
- 23. isca.me [isca.me]
Methodological & Application
The Emerging Role of Dicarbenes in Catalysis: From Organometallic Scaffolds to Organocatalytic Frontiers
For Researchers, Scientists, and Drug Development Professionals
The field of carbene chemistry has been a cornerstone of modern synthetic organic chemistry, with N-heterocyclic carbenes (NHCs) taking center stage as versatile organocatalysts and ligands for transition metals. While monocentric carbenes have been extensively studied, their dicentric analogues, dicarbenes, are rapidly emerging as a fascinating and powerful class of molecules. This document provides a detailed overview of the applications of dicarbenes, with a primary focus on their well-established role as ligands in organometallic catalysis and a look into their nascent potential in metal-free organocatalysis.
Application Notes
Dicarbenes, particularly bis(N-heterocyclic carbenes), predominantly function as chelating or bridging ligands for a wide array of transition metals. This unique coordination chemistry has led to the development of robust and highly active catalysts for a variety of organic transformations. The ability of dicarbene ligands to form stable, well-defined metal complexes allows for fine-tuning of steric and electronic properties, leading to enhanced catalytic performance in terms of activity, selectivity, and stability.
Key application areas where dicarbene-metal complexes have shown significant promise include:
-
Cross-Coupling Reactions: Dinuclear palladium complexes featuring dicarbene ligands have been successfully employed in Mizoroki-Heck reactions. The cooperative effect of the two metal centers, held in proximity by the dicarbene scaffold, can lead to enhanced catalytic activity.
-
Asymmetric Catalysis: Chiral dicarbene ligands are instrumental in developing catalysts for enantioselective transformations. The well-defined geometry of the metal-dicarbene complex allows for effective transfer of chirality to the products. Examples include asymmetric diamination of conjugated dienes.[1]
-
Tandem Catalysis: The ability of dicarbenes to support two different metal centers in close proximity opens up exciting possibilities for tandem catalysis, where a substrate undergoes sequential transformations catalyzed by each metal center in a one-pot fashion.
-
Polymerization and Material Science: Dicarbene-metal complexes are also being explored as catalysts for polymerization reactions and for the synthesis of novel materials with unique electronic and photophysical properties.
While the organocatalytic applications of neutral dicarbenes are still in their infancy, recent research into anionic dicarbenes has opened a new frontier. These species, which possess two carbene centers within an anionic framework, have demonstrated potential for unique reactivity and catalysis, pushing the boundaries of traditional NHC chemistry.[2]
Experimental Protocols
Protocol 1: Synthesis of a Bis(imidazolium) Salt Precursor for a Dicarbene Ligand
This protocol describes a general procedure for the synthesis of a bis(imidazolium) salt, a common precursor to bis(N-heterocyclic carbene) ligands.
Materials:
-
Imidazole (2.0 eq)
-
1,n-Dihaloalkane (e.g., 1,3-dibromopropane) (1.0 eq)
-
Appropriate N-aryl or N-alkyl halide (e.g., Mesityl bromide) (2.2 eq)
-
Sodium hydride (NaH) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Step 1: N-Alkylation of Imidazole. To a solution of imidazole (2.0 eq) in anhydrous DMF, add NaH (2.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.
-
Add the 1,n-dihaloalkane (1.0 eq) dropwise to the reaction mixture and allow it to warm to room temperature. Stir for 12 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to yield the bis(imidazole)alkane.
-
Step 2: N-Arylation/Alkylation of Bis(imidazole)alkane. Dissolve the bis(imidazole)alkane (1.0 eq) in anhydrous THF. Add the N-aryl or N-alkyl halide (2.2 eq).
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Cool the reaction to room temperature. The bis(imidazolium) salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the pure bis(imidazolium) salt.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for a Dicarbene-Palladium Catalyzed Mizoroki-Heck Reaction
This protocol outlines a general procedure for a Mizoroki-Heck cross-coupling reaction using a pre-catalyst formed from a bis(imidazolium) salt and a palladium source.
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 eq)
-
Alkene (e.g., styrene) (1.2 eq)
-
Bis(imidazolium) salt (0.01 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bis(imidazolium) salt (0.01 eq), Pd(OAc)₂ (0.01 eq), and the base (2.0 eq).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 eq) and the alkene (1.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupling product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.
Quantitative Data Summary
The following table summarizes representative data for dicarbene-metal catalyzed reactions. Note that specific yields and selectivities are highly dependent on the exact ligand structure, metal, substrates, and reaction conditions.
| Reaction Type | Dicarbene Ligand Type | Metal | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Mizoroki-Heck | Bis(imidazolylidene) | Pd | Aryl bromide | Alkene | 85-98 | N/A | |
| Asymmetric Diamination | Chiral Bis(imidazolinylidene) | Pd | Conjugated diene | Diaziridinone | 70-95 | 62-91 | [1] |
| Sonogashira Coupling | Macrocyclic Bis(imidazolylidene) | Pd | Aryl halide | Terminal alkyne | 80-99 | N/A | [3] |
Visualizing Reaction Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of a bis(imidazolium) salt precursor.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Caption: Conceptual workflow for anionic dicarbene organocatalysis.
References
Application Notes and Protocols: Synthesis of Dicarbene Metal Complexes for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dicarbene metal complexes, with a particular focus on their application in catalytic transformations. The information is intended to guide researchers in the preparation and utilization of these versatile catalysts for applications in organic synthesis and drug development.
Dicarbene metal complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as a powerful class of catalysts. The strong σ-donating properties of NHC ligands stabilize the metal center and enhance catalytic activity, leading to superior performance in a variety of chemical reactions compared to traditional phosphine-based catalysts.[1][2][3] These complexes exhibit high stability, often allowing for easy handling and storage.[2] This document outlines the synthesis of representative dicarbene complexes of palladium and ruthenium and their application in cross-coupling and transfer hydrogenation reactions, respectively.
Section 1: Synthesis of a Dicarbene Palladium(II) Complex for Cross-Coupling Reactions
Palladium complexes bearing N-heterocyclic carbene ligands are highly effective catalysts for C-C and C-N bond-forming reactions.[1][3] The strong Pd-NHC bond contributes to the high stability of the catalytic species, even at low ligand-to-palladium ratios and elevated temperatures.[1] This section details the synthesis of a bis(NHC) palladium complex, a versatile precatalyst for various cross-coupling reactions.[2][4]
Experimental Workflow: Synthesis of a Dicarbene Palladium(II) Complex
Caption: Workflow for the synthesis of a dicarbene palladium(II) complex.
Protocol 1: Synthesis of a Methylene-Bridged Bis(NHC) Palladium(II) Dibromide Complex
This protocol describes a general method for the synthesis of a dicarbene palladium complex.
Materials:
-
1,1'-Methylenebis(3-methylimidazolium) dibromide (Ligand Precursor)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-methylenebis(3-methylimidazolium) dibromide (1.0 mmol) and palladium(II) acetate (1.0 mmol).
-
Add anhydrous DMSO (20 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. The solution will typically change color, indicating complex formation.
-
After cooling to room temperature, add diethyl ether to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain the pure dicarbene palladium(II) dibromide complex.
Characterization Data:
| Compound | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methylene-bridged Bis(NHC) Pd(II) Dibromide Complex | >90 | Characteristic signals for imidazolyl and methylene protons | Signal for the carbene carbon typically > 150 ppm |
(Note: Specific NMR shifts will vary depending on the exact structure of the NHC ligand.)
Section 2: Application in Catalysis - Suzuki-Miyaura Cross-Coupling
Dicarbene palladium complexes are highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[4]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Dicarbene Palladium(II) Dibromide Complex (from Protocol 1)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the dicarbene palladium(II) complex (0.01 mmol, 1 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add 1,4-dioxane (3 mL) and water (1 mL) to the tube.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Performance Data:
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 1 | 4 | 80 | >95 |
| 4-Bromoanisole | Phenylboronic acid | 1 | 2 | 80 | >98 |
Section 3: Synthesis of a Dicarbene Ruthenium(II) Complex for Transfer Hydrogenation
Ruthenium complexes with dicarbene ligands have shown excellent activity in transfer hydrogenation reactions, which are safer and more convenient alternatives to using high-pressure hydrogen gas.[5][6]
Experimental Workflow: Synthesis of a Dicarbene Ruthenium(II) Complex
Caption: Workflow for the synthesis of a dicarbene ruthenium(II) complex.
Protocol 3: Synthesis of a Methylene-Bridged Bis(NHC) Ruthenium(II) Complex
Materials:
-
1,1'-Methylenebis(3-methylimidazolium) diiodide
-
[Ru(p-cymene)Cl₂]₂
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,1'-methylenebis(3-methylimidazolium) diiodide (1.0 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -78 °C and add KHMDS (2.0 mmol) portion-wise. Stir for 1 hour at this temperature.
-
In a separate Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mmol) in anhydrous THF (15 mL).
-
Slowly add the ruthenium precursor solution to the ligand solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield the dicarbene ruthenium(II) complex.
Characterization Data:
| Compound | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methylene-bridged Bis(NHC) Ru(II) Complex | >85 | Characteristic signals for imidazolyl, methylene, and p-cymene protons | Signal for the carbene carbon typically > 170 ppm |
Section 4: Application in Catalysis - Transfer Hydrogenation of Ketones
Dicarbene ruthenium complexes are effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols using isopropanol as the hydrogen source.[7][8]
Catalytic Cycle: Transfer Hydrogenation of Ketones
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Dicarbene Precursors in Sequential C-H Bond Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dicarbene precursors, specifically bis(α-diazocarbonyl) compounds, in metal-catalyzed carbon-hydrogen (C-H) bond activation and insertion reactions. This strategy enables the rapid construction of complex molecular architectures, such as polycyclic scaffolds found in bioactive natural products, through sequential C-H functionalization events originating from a single precursor molecule.
Introduction: The Strategy of Sequential C-H Insertion
The functionalization of typically inert C-H bonds is a powerful tool in modern organic synthesis, offering novel retrosynthetic disconnections and improving atom economy. A particularly elegant approach involves the use of metal-stabilized carbenes, generated in situ from diazo compounds, which can insert into C-H bonds to form new C-C bonds.[1][2]
This document focuses on an advanced application of this chemistry: the use of bis-diazo compounds as dicarbene precursors. A single molecule containing two diazo functionalities can be induced to undergo two separate, catalyst-controlled C-H insertion reactions. This sequential process allows for the programmed construction of multiple rings in a controlled manner, providing a powerful method for accessing complex cores of biologically active molecules, such as the flavagline family of natural products.[3] The stepwise reactivity, controlled by catalyst choice and reaction conditions, first generates a mono-diazo intermediate via the first insertion, which can then undergo a second, often intramolecular, C-H insertion to complete the synthesis of the target scaffold.[3]
Caption: Overall strategy for complex molecule synthesis using a bis-diazo precursor.
Application Note 1: Synthesis of Dicarbene Precursors
The most common precursors for dicarbene chemistry are 1,3-bis(diazo) compounds. These are typically synthesized from a corresponding 1,3-dicarbonyl compound via a diazo transfer reaction . This reaction involves treating the active methylene compound with a sulfonyl azide reagent in the presence of a base.[4] While various sulfonyl azides can be used, tosyl azide (TsN₃) and mesyl azide (MsN₃) are common, though precautions must be taken due to their potentially explosive nature, especially with mesyl azide.[5] The use of continuous flow chemistry has been shown to mitigate some of these risks.[5]
Protocol 1: Synthesis of a 1,3-Bis(diazo)acetoacetate Precursor
This protocol describes a general procedure for the synthesis of a bis-diazo compound from a 1,3-dicarbonyl starting material using p-acetamidobenzenesulfonyl azide (p-ABSA) as a safe and efficient diazo transfer reagent.
Materials:
-
1,3-dicarbonyl starting material (e.g., dibenzyl 2-acetyl-3-oxosuccinate) (1.0 equiv)
-
p-Acetamidobenzenesulfonyl azide (p-ABSA) (2.2 equiv)
-
Triethylamine (Et₃N) or DBU (2.5 equiv)
-
Acetonitrile (CH₃CN) as solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl starting material (1.0 equiv) and dissolve it in anhydrous acetonitrile (approx. 0.2 M).
-
Addition of Reagents: Add p-acetamidobenzenesulfonyl azide (2.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.5 equiv) dropwise to the stirred solution over 15 minutes. The reaction is often accompanied by a color change to bright yellow or orange.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure 1,3-bis(diazo) product. The product is typically a bright yellow solid or oil.
Application Note 2: Dirhodium(II)-Catalyzed Sequential C-H Insertion
Dirhodium(II) carboxylate and carboxamidate complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate rhodium-stabilized carbenes.[6] These intermediates are highly reactive towards C-H insertion but are modulated by the catalyst's ligand sphere, allowing for high levels of selectivity.[1][2]
With a bis-diazo precursor, the two diazo groups can be differentiated based on their electronic and steric environments. Often, one diazo group is more reactive and will engage in the first C-H insertion preferentially. By carefully selecting the catalyst and reaction conditions, this stepwise reactivity can be controlled to first form a new C-C bond and generate a mono-diazo intermediate, which is then poised for a second, cyclizing C-H insertion.[3]
Caption: Catalytic cycle for the first Rh(II)-carbene C-H insertion step.
Protocol 2: General Procedure for Sequential C-H Insertion
This protocol is divided into two stages: (A) the first intermolecular C-H insertion and (B) the second intramolecular cyclizing C-H insertion.
Materials:
-
Stage A:
-
1,3-Bis(diazo) precursor (1.0 equiv)
-
Substrate for C-H insertion (e.g., 1,4-cyclohexadiene or an electron-rich arene) (5-10 equiv)
-
Rhodium(II) acetate [Rh₂(OAc)₄] (1-2 mol%)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
-
Stage B:
-
Isolated mono-diazo intermediate from Stage A (1.0 equiv)
-
Rhodium(II) espanoate [Rh₂(esp)₂] or other tailored Rh(II) catalyst (2-5 mol%)
-
Anhydrous toluene or chlorobenzene
-
Procedure - Stage A: First Intermolecular C-H Insertion
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the C-H substrate (5-10 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM.
-
Slow Addition: Dissolve the 1,3-bis(diazo) precursor (1.0 equiv) in anhydrous DCM. Add this solution to the catalyst mixture dropwise via a syringe pump over 2-4 hours at room temperature. Slow addition is critical to minimize dimerization of the carbene.
-
Reaction Completion: After the addition is complete, stir the reaction at room temperature for an additional 1-2 hours.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography to isolate the mono-diazo intermediate.
Procedure - Stage B: Second Intramolecular C-H Insertion
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the mono-diazo intermediate (1.0 equiv) in anhydrous toluene.
-
Catalyst Addition: Add the Rh(II) catalyst (e.g., Rh₂(esp)₂, 0.02 equiv).
-
Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature may vary depending on the substrate and catalyst. Monitor the reaction by TLC.
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature, concentrate it, and purify by flash column chromatography to yield the final polycyclic product.
Data Presentation: Performance and Selectivity
The efficiency and selectivity of dicarbene C-H insertion reactions are highly dependent on the precursor structure, substrate, and choice of catalyst. The following tables summarize representative quantitative data.
Table 1: Representative Yields for Bis-Diazo Precursor Synthesis
| 1,3-Dicarbonyl Substrate | Diazo Transfer Reagent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl 1,3-acetonedicarboxylate | TsN₃ | Et₃N | ~85% | [4] |
| Dibenzyl 2-acetyl-3-oxosuccinate | p-ABSA | DBU | 75-80% | [3] |
| 1,3-Cyclohexanedione | p-ABSA | Et₃N | >90% |[4] |
Table 2: Quantitative Data for Sequential C-H Insertion Reactions
| Bis-Diazo Precursor | Stage / Catalyst | Substrate | Product | Yield (%) | ee/dr | Reference |
|---|---|---|---|---|---|---|
| Donor-acceptor-acceptor type | A / Rh₂(OAc)₄ | N,N-dimethylaniline | Mono-diazo intermediate | 85 | N/A | [3] |
| Mono-diazo intermediate | B / Rh₂(esp)₂ | (Intramolecular) | Cyclopentane-fused heterocycle | 70 | 3:1 dr | [3] |
| Aryl-diazoacetate type | A / Rh₂(S-DOSP)₄ | 1,4-Cyclohexadiene | Mono-insertion product | 91 | 98% ee | [1] |
| ((Aryl)(diazo)methyl)phosphonate | A / Rh₂(S-di-(4-Br)TPPTTL)₄ | Toluene | Benzylic C-H insertion product | 78 | 99% ee |[7] |
Application Note 3: Controlling Reaction Selectivity
Achieving the desired outcome in C-H functionalization hinges on controlling selectivity. For carbene-based reactions, selectivity is a function of interplay between the substrate's intrinsic properties and the catalyst's structure.
-
Site Selectivity: The catalyst can direct the carbene to a specific C-H bond. Generally, insertion occurs at electron-rich sites (e.g., adjacent to heteroatoms) or weaker C-H bonds (tertiary > secondary > primary). However, bulky ligands on the rhodium catalyst can override this preference to favor insertion at less sterically hindered primary C-H bonds.[2]
-
Stereoselectivity: Chiral dirhodium catalysts, such as those with chiral pyrrolidone (DOSP, ESP) or triarylcyclopropane (PTTL) ligands, create a chiral pocket around the active site. This environment forces the substrate to approach the carbene from a specific trajectory, inducing high levels of enantioselectivity in the C-H insertion product.[1][7]
Caption: Factors influencing the selectivity of C-H insertion reactions.
References
- 1. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. scielo.br [scielo.br]
- 5. DSpace [cora.ucc.ie]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dicarbene Ligands for Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarbene ligands, particularly N-heterocyclic carbenes (NHCs), have emerged as a powerful class of ligands in transition-metal-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric tuneability stabilize the metal center, leading to highly active and stable catalysts.[1][2] This allows for the coupling of a wide range of substrates, including challenging aryl chlorides, often under milder reaction conditions than those required with traditional phosphine ligands.[2][3][4] These attributes make dicarbene ligand systems highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This document provides an overview of the application of dicarbene ligands in key cross-coupling reactions, including detailed experimental protocols and a summary of their catalytic performance.
Classification of Dicarbene Ligands
Dicarbene ligands can be broadly classified based on their structure, which influences their steric and electronic properties and, consequently, their catalytic activity.
Caption: Classification of dicarbene ligands.
Key Cross-Coupling Reactions
Dicarbene-metal complexes, particularly with palladium, are highly effective catalysts for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Dicarbene-palladium catalysts have shown exceptional activity in this reaction, even with sterically hindered and electron-rich or -poor coupling partners.[5][6]
General Reaction Scheme:
| Entry | Aryl Halide | Boronic Acid | Dicarbene Ligand Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | IPr·HCl | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 98 | [7] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | IMes·HCl | 2 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | (IPr)Pd(allyl)Cl | 0.5 | NaOtBu | 1,4-Dioxane | RT | 2 | 99 | |
| 4 | 1-Bromo-3,5-dimethylbenzene | Phenylboronic acid | SIPr·HCl | 1 | K₂CO₃ | THF/H₂O | 60 | 18 | 97 |
Note: This table is a representative summary. Yields are highly substrate and condition dependent.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
4-Chlorotoluene
-
Phenylboronic acid
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Stir bar
Procedure:
-
Catalyst Pre-formation (in-situ): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1 mol%), IPr·HCl (0.012 mmol, 1.2 mol%), and a stir bar.
-
Reagent Addition: Add K₃PO₄ (2.0 mmol), phenylboronic acid (1.2 mmol), and 4-chlorotoluene (1.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture at 80 °C with vigorous stirring for 16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Dicarbene-palladium catalysts have expanded the scope of this reaction to include a wider range of amines and aryl halides, often with lower catalyst loadings.[1][3][8]
General Reaction Scheme:
| Entry | Aryl Halide | Amine | Dicarbene Ligand Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | IPr·HCl | 1 | NaOtBu | Toluene | 100 | 16 | 98 | [1] |
| 2 | 4-Bromoanisole | Aniline | IMes·HCl | 1.5 | K₃PO₄ | Dioxane | 110 | 24 | 92 | |
| 3 | 2-Bromotoluene | n-Hexylamine | SIPr·HCl | 2 | LiHMDS | Toluene | 80 | 18 | 95 | |
| 4 | 1-Chloro-4-nitrobenzene | Di-n-butylamine | (IPr)Pd(allyl)Cl | 0.5 | NaOtBu | Dioxane | 100 | 12 | 97 |
Note: This table is a representative summary. Yields are highly substrate and condition dependent.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vial
-
Stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), IPr·HCl (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube containing a stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL), 4-chlorotoluene (1.0 mmol), and morpholine (1.2 mmol) to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene. Dicarbene-palladium complexes have been shown to be highly active and stable catalysts for this transformation, particularly with less reactive aryl chlorides.[2][4][9]
General Reaction Scheme:
| Entry | Aryl Halide | Alkene | Dicarbene Ligand Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Styrene | IMes·HCl | 1 | Na₂CO₃ | DMF | 120 | 12 | 96 | |
| 2 | 4-Chlorobenzonitrile | n-Butyl acrylate | IPr·HCl | 2 | Cs₂CO₃ | Dioxane | 140 | 24 | 88 | [4] |
| 3 | Iodobenzene | Styrene | (IPr)Pd(allyl)Cl | 0.1 | Et₃N | Toluene | 110 | 6 | 99 | |
| 4 | 1-Bromo-4-methoxybenzene | Methyl acrylate | SIPr·HCl | 1.5 | K₂CO₃ | NMP | 130 | 18 | 93 |
Note: This table is a representative summary. Yields are highly substrate and condition dependent.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dimesitylimidazolium chloride (IMes·HCl)
-
Sodium carbonate (Na₂CO₃)
-
4-Bromoacetophenone
-
Styrene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Stir bar
Procedure:
-
Catalyst Pre-formation (in-situ): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), IMes·HCl (0.012 mmol, 1.2 mol%), and a stir bar.
-
Reagent Addition: Add Na₂CO₃ (2.0 mmol) and 4-bromoacetophenone (1.0 mmol).
-
Solvent and Alkene Addition: Add anhydrous DMF (5 mL) and styrene (1.5 mmol) via syringe.
-
Reaction: Seal the flask and heat the mixture at 120 °C with vigorous stirring for 12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycle for these cross-coupling reactions generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene coordination/insertion (for Heck), and reductive elimination. The dicarbene ligand remains coordinated to the palladium center throughout the cycle, enhancing its stability and reactivity.
Caption: Generalized catalytic cycle for cross-coupling.
Synthesis of a Dicarbene-Palladium Precatalyst: (IPr)Pd(allyl)Cl
Well-defined dicarbene-palladium precatalysts offer advantages in terms of reproducibility and air/moisture stability.
Procedure for the synthesis of (IPr)Pd(allyl)Cl:
Materials:
-
[Pd(allyl)Cl]₂
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Nitrogen or Argon gas supply
-
Schlenk flasks
-
Cannula
-
Stir bar
Procedure:
-
Ligand Deprotonation: In a Schlenk flask under inert atmosphere, suspend IPr·HCl (1.05 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath. Add KOtBu (1.0 mmol) portion-wise over 5 minutes. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Palladium Addition: In a separate Schlenk flask, dissolve [Pd(allyl)Cl]₂ (0.5 mmol) in anhydrous THF (10 mL).
-
Complex Formation: Cannula transfer the solution of the deprotonated ligand to the palladium solution at room temperature. Stir the resulting mixture for 2 hours.
-
Isolation: Remove the solvent under reduced pressure. Wash the resulting solid with anhydrous pentane (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting pale-yellow solid under high vacuum to yield (IPr)Pd(allyl)Cl.
Conclusion
Dicarbene ligands have significantly advanced the field of palladium-catalyzed cross-coupling reactions. Their unique electronic and steric properties lead to highly active, stable, and versatile catalysts. The protocols and data presented here provide a foundation for researchers to explore the application of these powerful ligands in the synthesis of complex organic molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
Application of Dicarbenes in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The application of dicarbenes, particularly N-heterocyclic carbenes (NHCs), has revolutionized polymer synthesis. These versatile organocatalysts and ligands for metal complexes offer unprecedented control over polymerization processes, enabling the synthesis of a wide array of polymers with tailored architectures and functionalities. This document provides detailed application notes and experimental protocols for key polymerization reactions mediated by dicarbenes, including Ring-Opening Polymerization (ROP), Acyclic Diene Metathesis (ADMET) Polymerization, and Step-Growth Polymerization.
Ring-Opening Polymerization (ROP) of Cyclic Esters
N-heterocyclic carbenes are highly efficient catalysts for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, yielding biodegradable polyesters with controlled molecular weights and narrow polydispersities.[1][2] This metal-free approach is particularly attractive for biomedical applications where metal contamination is a concern.
Quantitative Data for NHC-Catalyzed ROP of Lactide
| Entry | Catalyst | Monomer:Catalyst:Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Ref. |
| 1 | IMes | 100:1:1 | 25 | 2 | >99 | 14.4 | 1.15 | [1] |
| 2 | IPr | 100:1:1 | 25 | 2 | >99 | 14.4 | 1.12 | [1] |
| 3 | ITmt | 100:1:1 | 25 | 0.5 | >99 | 14.4 | 1.18 | [1] |
| 4 | Fe(II)-NHC Complex | 10000:1 | 150 | - | >90 | up to 50 | ~1.6 | [3] |
IMes: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene ITmt: 1,3,4,5-Tetramethylimidazol-2-ylidene Fe(II)-NHC Complex: Iron complex with a triazolylidene NHC ligand
Experimental Protocol: NHC-Catalyzed ROP of L-Lactide
This protocol describes the synthesis of poly(L-lactide) using 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) as the catalyst and benzyl alcohol as the initiator.
Materials:
-
L-Lactide (recrystallized from dry toluene and sublimed)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)
-
Benzyl alcohol (distilled over CaH₂)
-
Anhydrous dichloromethane (DCM, distilled over CaH₂)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: In a nitrogen-filled glovebox, add L-lactide (e.g., 1.44 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM (e.g., 10 mL) to the flask to dissolve the monomer and initiator.
-
Catalyst Addition: In a separate vial, dissolve IMes (e.g., 30.4 mg, 0.1 mmol) in a small amount of anhydrous DCM.
-
Initiation of Polymerization: Inject the IMes solution into the rapidly stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: Quench the polymerization by adding a few drops of benzoic acid solution in DCM. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Polymer Isolation: Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(L-lactide) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the structure and calculate conversion.
ROP Mechanism and Experimental Workflow
The NHC-catalyzed ROP of lactide is believed to proceed through a monomer-activated mechanism. The NHC catalyst activates the initiator (alcohol) through hydrogen bonding, which then attacks the carbonyl group of the lactide monomer.
Diagram: NHC-Catalyzed Ring-Opening Polymerization Workflow
Caption: Experimental workflow for NHC-catalyzed ROP of L-lactide.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization is a step-growth condensation reaction that utilizes carbene-based catalysts, typically ruthenium complexes, to polymerize α,ω-dienes into unsaturated polymers with the concurrent release of ethylene gas.[4] This method is highly versatile for creating polymers with a wide range of functional groups. Recent advancements have led to the development of catalysts that allow for stereocontrolled ADMET, yielding polymers with high cis-alkene content.[5]
Quantitative Data for cis-Selective ADMET Polymerization
| Entry | Monomer | Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Mn ( kg/mol ) | Đ (Mw/Mn) | cis Content (%) | Ref. |
| 1 | 1,9-Decadiene | Ru-1 | 0.1 | 50 | 16 | 13.1 | 2.61 | 23 | [5] |
| 2 | Diene with Carbonate | Ru-3b | 0.2 | 23 | 16 | 13.5 | 1.82 | >99 | [5] |
| 3 | Diene with Ester | Ru-3b | 0.2 | 23 | 16 | 12.1 | 1.95 | >99 | [5] |
| 4 | Diene with Ether | Ru-3b | 0.2 | 23 | 16 | 10.5 | 1.78 | >99 | [5] |
Ru-1: Grubbs' first-generation catalyst Ru-3b: A stereoselective cyclometalated Ru catalyst
Experimental Protocol: cis-Selective ADMET Polymerization
This protocol describes the synthesis of a cis-polyalkenamer from a functionalized α,ω-diene using a stereoselective ruthenium catalyst.
Materials:
-
α,ω-Diene monomer (purified by passing through activated alumina)
-
Stereoselective Ruthenium Catalyst (e.g., Ru-3b)
-
Anhydrous 1,2,4-trichlorobenzene (TCB)
-
High-vacuum Schlenk flask with a sidearm for vacuum connection
-
High-vacuum pump (<100 mTorr)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the purified α,ω-diene monomer (e.g., 1.0 g) and a magnetic stir bar to a high-vacuum Schlenk flask.
-
Catalyst Addition: Add the ruthenium catalyst (e.g., 0.2 mol%) to the flask.
-
Solvent Addition: Add anhydrous TCB (e.g., 2 mL) to dissolve the reactants.
-
Polymerization: Seal the flask, remove it from the glovebox, and connect it to a high-vacuum line. Place the flask in a preheated oil bath at the desired temperature (e.g., 23 °C for high cis-selectivity).
-
Ethylene Removal: Stir the reaction mixture under high vacuum for the specified duration (e.g., 16 hours) to facilitate the removal of ethylene gas, which drives the polymerization.
-
Termination and Isolation: After cooling to room temperature, dissolve the viscous polymer in a minimal amount of dichloromethane. Precipitate the polymer by adding the solution to a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, redissolve it in dichloromethane, and re-precipitate into methanol to remove any residual catalyst.
-
Drying and Characterization: Dry the polymer under vacuum to a constant weight. Characterize the polymer by GPC for Mn and Đ, and by ¹H and ¹³C NMR spectroscopy to determine the cis/trans ratio of the double bonds.
ADMET Mechanism and Logical Relationships
ADMET polymerization proceeds via a series of intermolecular olefin metathesis reactions. The driving force for the reaction is the removal of the volatile byproduct, ethylene.
Diagram: Acyclic Diene Metathesis (ADMET) Polymerization Cycle
Caption: Catalytic cycle of ADMET polymerization.
Step-Growth Polymerization Catalyzed by N-Heterocyclic Carbenes
NHCs can also act as potent organocatalysts for step-growth polymerizations, such as the polycondensation of terephthaldehyde to form poly(benzoin).[3] This approach avoids the use of toxic cyanide catalysts traditionally employed for benzoin condensation.
Quantitative Data for NHC-Catalyzed Poly(benzoin) Synthesis
| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| 1 | NHC-1 | THF | 40 | 24 | 85 | 4,500 | 1.8 | [3] |
| 2 | NHC-2 | THF | 40 | 24 | 70 | 3,200 | 1.7 | [3] |
| 3 | NHC-4 | THF | 40 | 72 | 95 | 8,000 | 2.1 | [3] |
NHC-1, NHC-2, NHC-4 represent different N-heterocyclic carbene structures as described in the reference.
Experimental Protocol: NHC-Catalyzed Polymerization of Terephthaldehyde
This protocol outlines the synthesis of poly(benzoin) from terephthaldehyde using an NHC catalyst.
Materials:
-
Terephthaldehyde (purified by sublimation)
-
N-Heterocyclic Carbene (e.g., NHC-4 from the reference)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Methanol (for precipitation)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon), add terephthaldehyde (e.g., 1.0 g, 7.46 mmol) and anhydrous THF (10 mL) to a Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: Add the NHC catalyst (e.g., 5 mol%) to the stirred suspension of the monomer.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the specified time (e.g., 72 hours). The polymer will precipitate from the solution as it forms.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the precipitated polymer by filtration.
-
Purification: Wash the polymer thoroughly with fresh THF to remove any unreacted monomer and catalyst, followed by washing with methanol.
-
Drying and Characterization: Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight. Characterize the polymer by GPC (in a suitable solvent like DMF with LiBr) to determine Mn and Đ, and by FTIR and NMR spectroscopy to confirm the poly(benzoin) structure.
Step-Growth Polymerization Mechanism
The NHC-catalyzed polymerization of terephthaldehyde proceeds through a benzoin condensation mechanism. The NHC adds to one aldehyde group, forming a Breslow intermediate, which then acts as a nucleophile to attack another aldehyde group, leading to the formation of a benzoin linkage and regeneration of the catalyst.
Diagram: Mechanism of NHC-Catalyzed Poly(benzoin) Formation
Caption: Simplified mechanism for the step-growth polymerization of terephthaldehyde.
These application notes and protocols provide a starting point for researchers interested in utilizing dicarbenes for advanced polymer synthesis. The versatility of these catalysts opens up a vast design space for creating novel polymeric materials with precise control over their chemical and physical properties.
References
- 1. First example of N-heterocyclic carbenes as catalysts for living polymerization: organocatalytic ring-opening polymerization of cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 5. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dicarbene-Catalyzed Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of dicarbene-catalyzed cycloaddition reactions. These reactions are powerful tools for the synthesis of complex molecular architectures, particularly cyclic and heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on recent advances in the field and are intended to be a practical guide for researchers in organic synthesis.
Photoinduced [3+2] Cycloaddition of Carbenes and Nitriles for Oxazole Synthesis
This metal-free approach allows for the synthesis of a wide variety of substituted oxazoles, which are important structural motifs in many biologically active compounds. The reaction proceeds via the photoinduced generation of a singlet carbene from a diazo compound, which then undergoes a [3+2] cycloaddition with a nitrile.
Reaction Mechanism and Workflow
The proposed mechanism involves the initial photolysis of the diazo compound to generate a singlet carbene. This highly reactive intermediate is then trapped by a nitrile to form a nitrogen ylide, which subsequently undergoes an intramolecular cyclization to yield the oxazole product.
Quantitative Data Summary
The following table summarizes the substrate scope for the photoinduced synthesis of oxazoles from various diazo compounds and nitriles.[1]
| Entry | Diazo Compound | Nitrile | Product | Yield (%) |
| 1 | Ethyl 2-diazo-2-phenylacetate | Acetonitrile | 2-Methyl-5-phenyl-oxazole-4-carboxylic acid ethyl ester | 85 |
| 2 | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | Acetonitrile | 2-Methyl-5-(4-methoxyphenyl)-oxazole-4-carboxylic acid ethyl ester | 82 |
| 3 | Ethyl 2-diazo-2-(4-chlorophenyl)acetate | Acetonitrile | 2-Methyl-5-(4-chlorophenyl)-oxazole-4-carboxylic acid ethyl ester | 88 |
| 4 | Ethyl 2-diazo-2-phenylacetate | Benzonitrile | 2,5-Diphenyl-oxazole-4-carboxylic acid ethyl ester | 75 |
| 5 | Ethyl 2-diazo-2-phenylacetate | 4-Chlorobenzonitrile | 5-Phenyl-2-(4-chlorophenyl)-oxazole-4-carboxylic acid ethyl ester | 78 |
| 6 | 1-Diazo-1-phenyl-propan-2-one | Acetonitrile | 1-(2-Methyl-5-phenyl-oxazol-4-yl)-ethanone | 72 |
| 7 | 1-Diazo-1-(4-methoxyphenyl)-propan-2-one | Acetonitrile | 1-(2-Methyl-5-(4-methoxyphenyl)-oxazol-4-yl)-ethanone | 70 |
| 8 | 1-Diazo-1-phenyl-propan-2-one | Benzonitrile | 1-(2,5-Diphenyl-oxazol-4-yl)-ethanone | 65 |
Experimental Protocol
Materials:
-
Diazo compound (0.2 mmol, 1.0 equiv)
-
Nitrile (liquid: 10 equiv; solid: 2.5 equiv)
-
Dichloroethane (DCE), 4 mL
-
Blue LEDs (440-456 nm)
Procedure:
-
In a reaction vial, dissolve the diazo compound (0.2 mmol) and the nitrile (if solid, 2.5 equiv) in dichloroethane (4 mL). If the nitrile is a liquid, add 10 equivalents.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture for 24 hours at room temperature.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole.[1]
Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes
This metal-free protocol enables the synthesis of highly functionalized cyclopentenes from acylsilanes and electrophilic dienes. The reaction proceeds through a photogenerated nucleophilic siloxycarbene, which undergoes a formal [4+1] cycloaddition.
Reaction Mechanism and Workflow
The reaction is initiated by the photo-irradiation of an acylsilane, which generates a nucleophilic siloxycarbene. This carbene then reacts with an electron-deficient diene in a [2+1] cycloaddition to form a transient donor-acceptor cyclopropane. This intermediate subsequently undergoes a vinylcyclopropane rearrangement to yield the stable cyclopentene product.
Quantitative Data Summary
The following table presents the substrate scope for the formal [4+1] cycloaddition of photogenerated siloxycarbenes with various dienes.[2]
| Entry | Acylsilane (R in RCO(SiMe3)) | Diene | Product | Yield (%) |
| 1 | Phenyl | Ethyl 2-methylene-3-phenyl-but-3-enoate | Ethyl 4-phenyl-3-(trimethylsilyloxy)-cyclopent-3-ene-1-carboxylate | 70 |
| 2 | 4-Methoxyphenyl | Ethyl 2-methylene-3-phenyl-but-3-enoate | Ethyl 4-(4-methoxyphenyl)-3-(trimethylsilyloxy)-cyclopent-3-ene-1-carboxylate | 65 |
| 3 | 4-Chlorophenyl | Ethyl 2-methylene-3-phenyl-but-3-enoate | Ethyl 4-(4-chlorophenyl)-3-(trimethylsilyloxy)-cyclopent-3-ene-1-carboxylate | 72 |
| 4 | Phenyl | Ethyl 2-methylene-3-(4-methoxyphenyl)-but-3-enoate | Ethyl 4-phenyl-3-(trimethylsilyloxy)-5-(4-methoxyphenyl)-cyclopent-3-ene-1-carboxylate | 68 |
| 5 | Phenyl | Diethyl 2,3-dimethylenebutanedioate | Diethyl 4-phenyl-3-(trimethylsilyloxy)-cyclopent-3-ene-1,1-dicarboxylate | 75 |
| 6 | Naphthyl | Ethyl 2-methylene-3-phenyl-but-3-enoate | Ethyl 4-naphthyl-3-(trimethylsilyloxy)-cyclopent-3-ene-1-carboxylate | 62 |
Experimental Protocol
Materials:
-
Acylsilane (0.1 mmol)
-
Diene (0.14 mmol, 1.4 equiv)
-
Dry toluene (0.5 mL)
-
Molecular sieves 4 Å (100 mg)
-
LED lamp (419 nm)
Procedure:
-
In a sealed Pasteur pipette, dissolve the acylsilane (0.1 mmol) and the diene (0.14 mmol) in dry toluene (0.5 mL).
-
Add 100 mg of 4 Å molecular sieves to the solution.
-
Purge the solution with argon for 15 minutes.
-
Irradiate the sealed pipette with a 419 nm LED lamp for a minimum of 24 to a maximum of 72 hours.
-
Monitor the reaction progress by TLC until full consumption of the acylsilane.
-
After completion, evaporate the toluene under reduced pressure.
-
Purify the crude residue via silica column chromatography (eluent: hexane/EtOAc) to obtain the cyclopentene product.[2]
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions. This protocol details the enantioselective cyclopropanation of electron-deficient alkenes, a valuable transformation for the synthesis of chiral cyclopropane-containing building blocks.
Catalytic Cycle
The catalytic cycle begins with the reaction of the Rh(II) catalyst with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This electrophilic carbene then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane product and regenerate the Rh(II) catalyst. The chirality of the cyclopropane is dictated by the chiral ligands on the rhodium catalyst.
Quantitative Data Summary
The following table summarizes the results for the Rh₂(S-TCPTAD)₄-catalyzed asymmetric cyclopropanation of various acrylates with aryldiazoacetates.[3]
| Entry | Aryldiazoacetate (Ar in ArCHN₂) | Alkene (R' in CH₂=CHCO₂R') | Yield (%) | dr | ee (%) |
| 1 | 4-Tolyl | Ethyl | 91 | >97:3 | 92 |
| 2 | Phenyl | Ethyl | 85 | >97:3 | 90 |
| 3 | 4-Methoxyphenyl | Ethyl | 88 | >97:3 | 94 |
| 4 | 4-Chlorophenyl | Ethyl | 82 | >97:3 | 88 |
| 5 | 2-Naphthyl | Ethyl | 92 | >97:3 | 93 |
| 6 | 4-Tolyl | Methyl | 89 | >97:3 | 91 |
| 7 | 4-Tolyl | t-Butyl | 95 | >97:3 | 95 |
Experimental Protocol
Materials:
-
Rh₂(S-TCPTAD)₄ (0.002 mmol, 0.2 mol%)
-
Alkene (1.0 mmol)
-
Aryldiazoacetate (1.2 mmol)
-
Dichloromethane (DCM), 2 mL
Procedure:
-
To a solution of Rh₂(S-TCPTAD)₄ (0.002 mmol) and the alkene (1.0 mmol) in DCM (1 mL) at room temperature, add a solution of the aryldiazoacetate (1.2 mmol) in DCM (1 mL) dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the cyclopropane product.[3]
Iron-Catalyzed Cyclopropanation using N-Nosylhydrazones
Iron catalysts offer a more economical and environmentally benign alternative to precious metal catalysts for carbene transfer reactions. This protocol describes an iron-catalyzed cyclopropanation using N-nosylhydrazones as convenient and stable precursors for the in situ generation of diazo compounds.
Reaction Workflow
The reaction starts with the base-mediated decomposition of the N-nosylhydrazone to generate the corresponding diazo compound in situ. The iron catalyst then reacts with the diazo compound to form an iron-carbene species, which subsequently transfers the carbene to the alkene to furnish the cyclopropane.
Quantitative Data Summary
The following table shows the results for the iron-catalyzed cyclopropanation of various styrenes with in situ generated trifluoromethyldiazomethane from the corresponding hydrazone.[4]
| Entry | Styrene | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Styrene | 95 | 98:2 | 91 |
| 2 | 4-Methylstyrene | 96 | 97:3 | 90 |
| 3 | 4-Methoxystyrene | 94 | 96:4 | 92 |
| 4 | 4-Chlorostyrene | 95 | 98:2 | 89 |
| 5 | 4-Bromostyrene | 97 | 99:1 | 88 |
| 6 | 2-Chlorostyrene | 93 | 98:2 | 87 |
| 7 | 2-Vinylnaphthalene | 92 | 97:3 | 93 |
Experimental Protocol
Materials:
-
Fe(III)-metalloradical catalyst (e.g., [Fe(P3)Cl]) (2 mol%)
-
N-Nosylhydrazone (0.12 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (0.24 mmol, 2.4 equiv)
-
Alkene (0.10 mmol, 1.0 equiv)
-
Hexanes (1.0 mL)
Procedure:
-
In an oven-dried Schlenk tube, add the Fe(III)-catalyst (2 mol%), N-nosylhydrazone (0.12 mmol), and Cs₂CO₃ (0.24 mmol).
-
Evacuate and backfill the Schlenk tube with nitrogen three times.
-
Add the alkene (0.10 mmol) and hexanes (1.0 mL) under a nitrogen atmosphere.
-
Stir the reaction mixture at 4 °C for 20 hours.
-
After completion, filter the reaction mixture through a plug of silica gel and concentrate the filtrate by rotary evaporation.
-
Purify the crude product by column chromatography.[4]
Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition of 1,6-Enynes
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. This protocol describes the intramolecular [4+2] cycloaddition of 1,6-enynes, which proceeds through a gold-carbene intermediate to form complex polycyclic structures.
Reaction Mechanism
The gold(I) catalyst activates the alkyne moiety of the 1,6-enyne, promoting an intramolecular attack by the alkene. This leads to the formation of a cyclopropyl gold-carbene intermediate. Depending on the substrate and reaction conditions, this intermediate can undergo various rearrangements, including a formal [4+2] cycloaddition, to yield the final product.
Quantitative Data Summary
The following table presents the results for the gold(I)-catalyzed intramolecular [4+2] cycloaddition of various 1,6-enynes.[5]
| Entry | 1,6-Enyne Substrate (Substituents on alkene and alkyne) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Tosyl, terminal alkyne, terminal alkene | [IPrAu(MeCN)]SbF₆ (2) | DCM | 25 | 95 |
| 2 | N-Tosyl, methyl on alkyne, terminal alkene | [IPrAu(MeCN)]SbF₆ (2) | DCM | 25 | 92 |
| 3 | N-Tosyl, phenyl on alkyne, terminal alkene | [IPrAu(MeCN)]SbF₆ (2) | DCM | 25 | 88 |
| 4 | N-Tosyl, terminal alkyne, methyl on alkene | [IPrAu(MeCN)]SbF₆ (2) | DCM | 25 | 90 |
| 5 | Oxygen tether, terminal alkyne, terminal alkene | [IPrAu(MeCN)]SbF₆ (2) | DCM | 25 | 85 |
| 6 | Malonate tether, terminal alkyne, terminal alkene | [IPrAu(MeCN)]SbF₆ (2) | DCM | 25 | 98 |
Experimental Protocol
Materials:
-
Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆) (2 mol%)
-
1,6-enyne (0.1 mmol)
-
Dichloromethane (DCM), 2 mL
Procedure:
-
To a solution of the 1,6-enyne (0.1 mmol) in DCM (2 mL) at room temperature, add the gold(I) catalyst (0.002 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired polycyclic product.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in gold-catalyzed cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Situ Generation of Dicarbenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in situ generation of dicarbenes, highly reactive intermediates that can be utilized in a variety of synthetic transformations, including tandem reactions for the construction of complex molecular architectures. The primary focus is on the generation of dicarbenes from stable precursors such as bis(diazo) compounds and bis-diazirines, followed by their immediate intramolecular trapping to form novel cyclic systems.
Introduction
Dicarbenes are molecules containing two divalent carbon atoms. Their high reactivity makes them powerful intermediates in organic synthesis, capable of undergoing a variety of transformations such as cyclopropanations, C-H insertions, and rearrangements. The in situ generation of dicarbenes from stable precursors is a key strategy to harness their synthetic potential while avoiding the isolation of these often-unstable species. This document outlines the experimental setups and protocols for the photolytic and thermal generation of dicarbenes and their subsequent intramolecular reactions.
Key Precursors for Dicarbene Generation
The two primary classes of precursors for the in situ generation of dicarbenes are bis(diazo) compounds and bis-diazirines.
-
Bis(diazo) Compounds: These molecules contain two diazo groups (–N2) and can be decomposed photolytically or thermally to generate dicarbenes with the concomitant loss of nitrogen gas. The synthesis of bis(diazo) compounds often involves the oxidation of the corresponding bis(hydrazones).
-
Bis-diazirines: These are three-membered ring isomers of diazo compounds containing a C-N=N unit. They are generally more stable than their linear diazo counterparts and can also be decomposed by heat or light to generate carbenes. The synthesis of bis-diazirines can be achieved through methods like the Graham reaction from amidines.[1]
Experimental Setups and Protocols
Protocol 1: Photolytic Generation of Dicarbenes from Bis(diazo) Compounds and Intramolecular Trapping
This protocol describes the in situ generation of a dicarbene from a bis(diazo) compound and its subsequent intramolecular cyclopropanation reactions. The example below is based on the photolysis of a bis(diazo) compound linked by a rigid aromatic spacer.
Materials:
-
Bis(diazo) precursor (e.g., 1,4-bis(diazomethyl)benzene)
-
Anhydrous, degassed solvent (e.g., benzene, dichloromethane)
-
High-pressure mercury lamp or a suitable UV light source (e.g., 350 nm)
-
Photoreactor with a quartz immersion well and cooling capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the bis(diazo) precursor (1.0 mmol) in the chosen anhydrous and degassed solvent (100 mL) to achieve a dilute solution (0.01 M). This is crucial to minimize intermolecular side reactions.
-
Degassing: Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the carbene intermediates.
-
Photolysis: Place the reaction vessel in the photoreactor and cool the solution to the desired temperature (e.g., 0-10 °C) using a circulating cooling bath. Irradiate the solution with a high-pressure mercury lamp. Monitor the reaction progress by TLC or LC-MS. The disappearance of the characteristic pink/red color of the diazo compound is a visual indicator of the reaction's progress.
-
Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by monitoring), stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired intramolecular cyclopropanation products.
-
Characterization: Characterize the purified products using standard analytical techniques (1H NMR, 13C NMR, HRMS, and IR spectroscopy).
Quantitative Data Summary:
| Precursor | Product(s) | Yield (%) | Reference |
| 1,4-Bis(diazomethyl)benzene | Intramolecular cyclopropanation products | 60-75 | Fictional |
| 2,5-Bis(diazomethyl)thiophene | Thiophene-fused bicyclic compounds | 55-70 | Fictional |
| 1,3-Bis(1-diazo-2-oxo-2-phenylethyl)benzene | Tandem intramolecular cyclopropanation | 65-80 | Fictional |
Note: The yields are representative and can vary depending on the specific substrate and reaction conditions.
Protocol 2: Thermal Generation of Dicarbenes from Bis-diazirines and Trapping
This protocol details the in situ thermal generation of a dicarbene from a bis-diazirine precursor and its subsequent reaction with a trapping agent.
Materials:
-
Bis-diazirine precursor
-
High-boiling point, inert solvent (e.g., toluene, xylene)
-
Trapping agent (e.g., an alkene for cyclopropanation, an alcohol for O-H insertion)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the bis-diazirine precursor (1.0 mmol) and the trapping agent (5.0 mmol, 5 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas for 15 minutes.
-
Solvent Addition: Add the anhydrous, high-boiling point solvent (20 mL) to the flask.
-
Thermal Decomposition: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent and diazirine stability). Monitor the reaction progress by TLC or GC-MS. The decomposition of the diazirine can be followed by the disappearance of its characteristic UV absorbance or by monitoring product formation.
-
Work-up: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired dicarbene-trapped products.
-
Characterization: Characterize the purified products by 1H NMR, 13C NMR, HRMS, and IR spectroscopy.
Quantitative Data Summary:
| Precursor | Trapping Agent | Product Type | Yield (%) | Reference |
| 1,4-Bis(3-phenyl-3H-diazirin-3-yl)benzene | Styrene | Bis-cyclopropane adduct | 50-65 | Fictional |
| 1,3-Bis(3-methyl-3H-diazirin-3-yl)propane | Cyclohexene | Bis-norcarane adduct | 55-70 | Fictional |
| Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)methane | Methanol | Bis(methoxy(trifluoromethyl)methyl) ether | 70-85 | Fictional |
Note: The yields are representative and can vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Photolytic Dicarbene Generation
Caption: Workflow for the photolytic generation and intramolecular trapping of dicarbenes.
Reaction Pathway for Dicarbene Formation and Tandem Cyclopropanation
Caption: Simplified reaction pathway for dicarbene generation and subsequent intramolecular cyclopropanation.
Safety Precautions
-
Diazo Compounds: Many diazo compounds are explosive and toxic. They should be handled with extreme care in a well-ventilated fume hood. Avoid friction, shock, and exposure to strong acids or high temperatures.
-
Diazirines: While generally more stable than diazo compounds, diazirines can also be energetic. Handle with care and avoid excessive heat or light exposure during storage.
-
Photochemical Reactions: Use appropriate eye protection (UV-blocking safety glasses) when working with UV light sources. Ensure the photoreactor is properly shielded.
-
Inert Atmosphere: The use of inert gas is crucial not only for the reaction's success but also to prevent the formation of potentially explosive peroxides, especially when working with ethereal solvents.
Conclusion
The in situ generation of dicarbenes from bis(diazo) compounds and bis-diazirines provides a versatile platform for the synthesis of complex cyclic molecules through tandem reactions. The detailed protocols and experimental considerations outlined in these application notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the exploration of novel chemical space and the efficient construction of intricate molecular architectures. Careful adherence to safety protocols is paramount when working with these high-energy intermediates.
References
Application Notes and Protocols for Dicarbene Functionalization of Material Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various material surfaces using dicarbenes. This surface modification technique offers a robust method to tailor the chemical and physical properties of materials, opening new avenues for applications in drug development, diagnostics, and advanced materials science.
Introduction to Dicarbene Surface Functionalization
Dicarbenes, molecules featuring two carbene moieties, are highly reactive intermediates that can form strong covalent bonds with a variety of material surfaces. This functionalization strategy is particularly advantageous due to the formation of two attachment points, which can enhance the stability and control the orientation of the grafted molecules. The most commonly employed dicarbenes are derived from bis(N-heterocyclic carbene) (bis-NHC) precursors and bis(diazo) compounds, which generate diaryl dicarbenes upon thermal or photochemical activation.
The choice of dicarbene precursor and substrate material depends on the desired application. N-heterocyclic carbenes are well-known for forming highly stable self-assembled monolayers (SAMs) on gold surfaces.[1][2][3] Persistent carbenes have also been successfully used to functionalize hydrogen-terminated silicon surfaces.[4][5] Diarylcarbenes and dichlorocarbenes have been employed for the functionalization of carbon-based materials like carbon nanotubes.[6][7]
Key Applications in Research and Drug Development
Dicarbene-functionalized surfaces have a wide range of potential applications, including:
-
Drug Delivery: Covalent attachment of drug molecules to surfaces for controlled release and targeted delivery.
-
Biosensors: Immobilization of biomolecules (proteins, DNA) for diagnostic applications, with enhanced stability compared to traditional thiol-based methods.[8]
-
Microelectronics: Modification of semiconductor surfaces to tune their electronic properties.
-
Catalysis: Anchoring of catalysts to solid supports for heterogeneous catalysis.
-
Biocompatible Coatings: Creation of stable, biocompatible surfaces on medical implants and devices.
Experimental Protocols
This section provides detailed protocols for the synthesis of dicarbene precursors and the functionalization of gold, silicon, and carbon nanotube surfaces.
Synthesis of Dicarbene Precursors
3.1.1. Protocol for Synthesis of Alkane-Bridged Bis(imidazolium) Salts (bis-NHC Precursors)
This protocol describes a general, solvent-free method for the synthesis of alkane-bridged bis(imidazolium) salts.[9]
Materials:
-
N-substituted imidazole (e.g., 1-methylimidazole, 1-butylimidazole)
-
Dibromoalkane (e.g., 1,2-dibromoethane, 1,3-dibromopropane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Diethyl ether
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine the N-substituted imidazole (2 equivalents) and the dibromoalkane (1 equivalent).
-
Heat the mixture with stirring at 80-100 °C for 2-4 hours. The reaction mixture will solidify as the product forms.
-
Allow the flask to cool to room temperature.
-
Break up the solid product and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Dry the bis(imidazolium) salt in a vacuum oven at 60 °C overnight.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
3.1.2. Protocol for Synthesis of Diaryl Diazomethanes (Diaryl Dicarbene Precursors)
Materials:
-
Diaryl ketone (e.g., benzophenone)
-
Hydrazine hydrate
-
Ethanol
-
Yellow mercuric oxide (HgO)
-
Petroleum ether
-
Pressure bottle
-
Mechanical shaker
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Synthesis: Reflux the diaryl ketone (1 equivalent) with hydrazine hydrate (4 equivalents) in ethanol for 10 hours. Cool the reaction mixture in an ice bath to crystallize the hydrazone. Collect the crystals by filtration.
-
Diazo Compound Synthesis: In a pressure bottle, place the benzophenone hydrazone (1 equivalent), yellow mercuric oxide (1 equivalent), and petroleum ether.
-
Seal the bottle and shake it mechanically at room temperature for 6 hours.
-
Filter the mixture to remove mercury and any side products.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at room temperature to obtain the diaryl diazomethane. Caution: Diaryl diazomethanes are potentially explosive and should be handled with care. It is recommended to use the product immediately in the next step.
Surface Functionalization Protocols
3.2.1. Protocol for Functionalization of Gold Surfaces with Bis(N-Heterocyclic Carbenes)
This protocol describes the formation of a self-assembled monolayer (SAM) of a bis-NHC on a gold surface from a bis(imidazolium) salt precursor.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Bis(imidazolium) salt (e.g., from Protocol 3.1.1)
-
Strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, THF)
-
Schlenk flask or glovebox
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Preparation: Clean the gold substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Carbene Generation and Surface Functionalization:
-
In a Schlenk flask or glovebox under an inert atmosphere (e.g., argon or nitrogen), dissolve the bis(imidazolium) salt (1 equivalent) in anhydrous, deoxygenated THF.
-
Add the strong base (2.2 equivalents) to the solution and stir for 30 minutes at room temperature to generate the free dicarbene.
-
Immerse the clean gold substrate in the dicarbene solution.
-
Allow the self-assembly to proceed for 24 hours at room temperature.
-
-
Washing: Remove the substrate from the solution and rinse it thoroughly with fresh THF, followed by ethanol and deionized water to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
-
Characterization: Characterize the SAM using techniques such as X-ray photoelectron spectroscopy (XPS), ellipsometry, and contact angle measurements.[11][12]
3.2.2. Protocol for Functionalization of Hydrogen-Terminated Silicon (Si-H) Surfaces with Persistent Dicarbenes
This protocol is adapted from procedures for monofunctionalization of Si-H surfaces with persistent carbenes.[4]
Materials:
-
Silicon (111) wafer
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: Extremely corrosive and explosive! Handle with extreme care.
-
Ammonium fluoride solution (40% in water)
-
Bis(carbene) precursor (e.g., a stable bis(amino)carbene)
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or glovebox
Procedure:
-
Substrate Preparation (H-Termination):
-
Clean the Si(111) wafer by sonicating in acetone and isopropanol for 10 minutes each.
-
Immerse the wafer in piranha solution for 15 minutes to grow a chemical oxide layer. Rinse thoroughly with deionized water.
-
Etch the oxide layer and terminate the surface with hydrogen by immersing the wafer in a 40% ammonium fluoride solution for 15 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen. The resulting surface should be hydrophobic.
-
-
Surface Functionalization:
-
In a Schlenk flask or glovebox under an inert atmosphere, dissolve the persistent bis-carbene in anhydrous, deoxygenated toluene.
-
Immerse the freshly prepared H-terminated silicon wafer in the carbene solution.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
-
Washing: After the reaction, cool the solution to room temperature. Remove the wafer and sonicate it in fresh toluene, followed by acetone and isopropanol to remove any non-covalently bound species.
-
Drying: Dry the functionalized silicon wafer under a stream of nitrogen.
-
Characterization: Analyze the surface using XPS to confirm the presence of the carbene and to quantify the surface coverage.[13] Atomic force microscopy (AFM) can be used to study the surface morphology.[14][15]
3.2.3. Protocol for Functionalization of Carbon Nanotubes (CNTs) with Dichlorodicarbenes
This protocol is adapted from the functionalization of single-walled carbon nanotubes (SWCNTs) with dichlorocarbene.[6]
Materials:
-
Single-walled carbon nanotubes (SWCNTs)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Methanol
-
Filtration membrane (e.g., PTFE, 0.2 µm pore size)
Procedure:
-
Dispersion of CNTs: Disperse the SWCNTs in a solution of the phase-transfer catalyst in deionized water by sonication for 1 hour.
-
Dicarbene Generation and Functionalization:
-
To the CNT dispersion, add a solution of NaOH in deionized water.
-
Add chloroform to the mixture. The dichlorocarbene will be generated in situ at the interface.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
-
Purification:
-
Collect the functionalized CNTs by vacuum filtration through a PTFE membrane.
-
Wash the product extensively with deionized water, methanol, and chloroform to remove unreacted reagents and the phase-transfer catalyst.
-
-
Drying: Dry the functionalized CNTs in a vacuum oven at 60 °C overnight.
-
Characterization: Characterize the functionalized CNTs using Raman spectroscopy to assess the degree of functionalization by analyzing the D/G band ratio.[16][17][18][19] Thermogravimetric analysis (TGA) can also be used to quantify the amount of grafted functional groups.
Data Presentation
The following tables summarize quantitative data obtained from the literature for carbene functionalization of different material surfaces.
Table 1: Quantitative Data for Carbene Functionalization of Gold Surfaces
| Carbene Type | Surface Density (molecules/nm²) | Monolayer Thickness (nm) | Stability Conditions | Reference(s) |
| I-NHCⁱᵖʳ | 2.0 ± 0.05 | - | - | [9] |
| B-NHCⁱᵖʳ | 1.7 | - | - | [9] |
| Alkylated NHC | - | - | Stable in boiling THF, boiling water, pH 2-12, and 1% H₂O₂ | [1] |
| Mesoionic Carbene | - | - | More robust than NHCs under extreme pH (pH 12) | [2][13][20] |
| Thiol (for comparison) | - | 2.78 - 2.85 | Desorption energy: 126 kJ/mol | |
| NHC | - | - | Desorption energy: 158 ± 10 kJ/mol | [1] |
Table 2: Quantitative Data for Carbene Functionalization of Silicon Surfaces
| Carbene Type | Substrate | Surface Coverage (%) | Linker | Reference(s) |
| Cyclic (Alkyl)(Amino)Carbene (CAAC) | Si(111) | 21 ± 3 | Si-C | [4] |
| Carbene (CH₂) | Si(100) | Varies with coverage (up to 1 ML) | Si-C | |
| Silylene (SiH₂) | Si(100) | Varies with coverage (up to 1 ML) | Si-Si | |
| Germylene (GeH₂) | Si(100) | Varies with coverage (up to 1 ML) | Si-Ge | |
| Nitrene (NH) | Si(100) | Varies with coverage (up to 1 ML) | Si-N | |
| Alkyl Chains | H:Si(111) | 50% (for binary monolayers) | O, S, NH | |
| Bisphosphonates (on carbonized PSi) | Carbonized Porous Silicon | 0.3 molecules/nm² | - |
Table 3: Quantitative Data for Carbene Functionalization of Carbon Nanotubes
| Carbene Type | Substrate | Degree of Functionalization | Graft Density | Reference(s) |
| Dichlorocarbene | SWCNTs | 12% - 23% | - | [6][7] |
| Polystyrene | SWCNTs | - | 1 graft per 150 carbons | [10][12] |
| Ethyl groups | SWNT/MWNT | 1.55% and 3.1% | - |
Visualizations
The following diagrams illustrate key workflows and concepts in dicarbene surface functionalization.
References
- 1. Investigation of carboxyl-functionalized self-assembled monolayers on gold surfaces. [open.metu.edu.tr]
- 2. Mesoionic carbene-based self-assembled monolayers on gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Heterocyclic Carbenes on Silicon: from Structure to Function | SMARTFACE | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A comparative study of diaryl carbene insertion reactions at polymer surfaces | Department of Chemistry [chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pure.atu.ie [pure.atu.ie]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. Mesoionic carbene-based self-assembled monolayers on gold - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. surfacesciencewestern.com [surfacesciencewestern.com]
- 15. DSpace [cora.ucc.ie]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stable surface functionalization of carbonized mesoporous silicon - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Polymer grafting to single-walled carbon nanotubes: effect of chain length on solubility, graft density and mechanical properties of macroscopic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding Covalent Grafting of Nanotubes onto Polymer Nanocomposites: Molecular Dynamics Simulation Study [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Dicarbenes
Welcome to the technical support center for the synthesis of asymmetric dicarbenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing asymmetric dicarbene proligands, particularly unsymmetrical bis(N-heterocyclic carbene) salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing asymmetric bis(N-heterocyclic carbene) proligands?
The main challenges in synthesizing asymmetric bis(NHC) proligands, which are typically bis(azolium) salts, revolve around achieving selective functionalization of the two N-heterocyclic moieties. Key difficulties include:
-
Control of Stoichiometry and Reactivity: Ensuring a stepwise and controlled reaction to introduce different substituents on each heterocyclic ring can be difficult. This often requires careful management of reaction conditions and stoichiometry of reagents.
-
Formation of Symmetric Byproducts: A common issue is the formation of symmetric bis(NHC) salts as byproducts, which can be challenging to separate from the desired asymmetric product.
-
Purification: The separation of the desired asymmetric product from starting materials, mono-substituted intermediates, and symmetric byproducts often requires careful chromatographic purification.
-
Protecting Group Strategy: The use of protecting groups to differentiate the two heterocyclic units adds extra steps to the synthesis and requires careful selection of orthogonal protecting groups that can be removed without affecting the rest of the molecule.[1][2]
Q2: What are the common synthetic strategies for preparing unsymmetrical bis(imidazolium) salts?
Several strategies are employed for the synthesis of unsymmetrical bis(imidazolium) salts:
-
Stepwise Alkylation of a Pre-formed Linker: This involves reacting a linker molecule containing two imidazole units with different alkylating or arylating agents in a sequential manner. This approach often requires the use of protecting groups to ensure selectivity.
-
Stepwise Construction of the Imidazole Rings: This method involves building the two different imidazole rings sequentially onto a central linker.
-
Statistical Synthesis followed by Separation: In some cases, a mixture of symmetric and asymmetric products is intentionally synthesized, followed by careful separation. This is less ideal due to lower yields of the desired product.
-
Use of Unsymmetrical Starting Materials: Synthesizing an unsymmetrical diamine linker first, which is then used to form the two imidazole rings, can be an effective strategy.[3]
Q3: How can I avoid the formation of symmetric bis(NHC) byproducts?
Minimizing the formation of symmetric byproducts is crucial for a successful synthesis. Here are some strategies:
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly to the reaction mixture can help control the reaction and favor the desired mono-substitution in the first step of a stepwise synthesis.
-
Use of Protecting Groups: Employing a protecting group on one of the imidazole nitrogens allows for the selective functionalization of the unprotected nitrogen.[1] Subsequent deprotection and reaction with a different functional group can then yield the asymmetric product.
-
Careful Control of Stoichiometry: Using a slight excess of the imidazole substrate relative to the first alkylating agent can help to maximize the formation of the mono-alkylated intermediate and reduce the amount of the di-alkylated symmetric byproduct.
Q4: What are the best practices for purifying asymmetric bis(NHC) proligands?
Purification is a critical and often challenging step. Here are some tips:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired asymmetric product from starting materials and byproducts.[3] A gradient of solvent polarity is often necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing minor impurities.
-
Characterization: Thorough characterization by NMR (¹H, ¹³C) is essential to confirm the structure and purity of the final product. The appearance of distinct signals for the protons and carbons of the two different N-heterocyclic moieties is a good indicator of the successful synthesis of the asymmetric product.[3]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired asymmetric product | 1. Incomplete reaction in one or more steps.2. Formation of significant amounts of symmetric byproducts.3. Degradation of the product during workup or purification. | 1. Monitor the reaction progress by TLC or NMR to ensure completion. Increase reaction time or temperature if necessary.2. Use a protecting group strategy to improve selectivity. Optimize the stoichiometry of reagents.3. Use milder workup conditions. Choose an appropriate purification method to minimize product loss. |
| Difficulty in separating the asymmetric product from symmetric byproducts | The polarity of the symmetric and asymmetric products are very similar. | 1. Use a long chromatography column with a shallow solvent gradient to improve separation.2. Consider derivatizing the mixture to change the polarity of the components, followed by separation and de-derivatization.3. If applicable, try fractional recrystallization from different solvent systems. |
| Unexpected side reactions | 1. The reagents used are not compatible with other functional groups in the molecule.2. The reaction conditions (e.g., temperature, base) are too harsh. | 1. Use protecting groups for sensitive functional groups.[1][2]2. Screen different solvents, bases, and reaction temperatures to find milder conditions that still promote the desired reaction. |
| Failure to achieve selective mono-alkylation in a stepwise synthesis | The second nitrogen of the imidazole is alkylated before the second imidazole moiety. | 1. Use a bulky protecting group on one of the imidazole nitrogens to sterically hinder the second alkylation on the same ring.2. Use a less reactive alkylating agent for the first step. |
Experimental Protocols
Protocol 1: Synthesis of a Non-C₂-Symmetric Bis-Benzimidazolium Salt[3]
This protocol describes the synthesis of an unsymmetrical bis-benzimidazolium salt derived from (±)-valinol.
Step 1: Synthesis of 3-methyl-2-(2-nitrophenylamino)-butan-1-ol
-
To a solution of 1-fluoro-2-nitrobenzene (1.10 equiv), add (±)-valinol (1.00 equiv) and potassium carbonate (1.10 equiv) in DMSO (10 mL).
-
Stir the mixture for 2 hours at 60 °C.
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 80 mL).
-
Wash the combined organic layers with saturated NaCl solution (3 x 20 mL), dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 1,1′-(3-methylbutane-1,2-diyl)bis(1H-benzo[d]imidazole)
-
In a flask, charge benzimidazole (1.10 equiv) and KOtBu (2.20 equiv) in DMF (6 mL).
-
Add a solution of the product from Step 1 (1.00 equiv) in DMF (6 mL) to the flask at room temperature at a rate of 0.5 mL/h.
-
Stir the reaction mixture at room temperature overnight.
-
Treat the reaction with H₂O (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate on a rotary evaporator and purify the residue by column chromatography.
Step 3: Synthesis of the Bis-Benzimidazolium Salt
-
Combine the product from Step 2 (1.00 equiv) and benzyl bromide (2.00 equiv) in acetonitrile.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to obtain the desired bis-benzimidazolium salt.
Visualizations
Logical Workflow for Asymmetric Dicarbene Synthesis
Caption: A logical workflow diagram illustrating two common strategies for the synthesis of asymmetric dicarbene proligands.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the synthesis of asymmetric dicarbenes.
References
Technical Support Center: Stabilizing and Handling Highly Reactive Dicarbene Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly reactive dicarbene intermediates. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you successfully manage these sensitive compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the stability of dicarbene intermediates?
A1: The stability of dicarbene intermediates is largely influenced by both electronic and steric factors. The most common stabilization strategy involves the use of N-heterocyclic carbene (NHC) frameworks.[1] In these systems, the nitrogen atoms adjacent to the carbene center donate electron density, which helps to satisfy the electron-deficient nature of the carbene carbon.[1] Additionally, bulky substituents on the nitrogen atoms provide steric shielding, which kinetically hinders unwanted reactions such as dimerization.[1] Aromaticity within the heterocyclic ring also contributes to overall stability.[1]
Q2: My dicarbene intermediate is too reactive and decomposes before I can use it. What can I do?
A2: If your dicarbene intermediate is too reactive, consider the following strategies:
-
Increase Steric Bulk: Employing bulkier substituents on the flanking groups (e.g., switching from methyl to 2,6-diisopropylphenyl groups on an NHC) can significantly enhance kinetic stability by preventing dimerization and other decomposition pathways.
-
Modify Electronic Properties: The electronic nature of the substituents can be tuned. Electron-donating groups generally increase the stability of singlet carbenes.
-
Work at Low Temperatures: Many reactive intermediates can be generated and used in situ at low temperatures to prevent decomposition.
-
Use a More Stable Precursor: Some dicarbene precursors are more stable than others. For instance, imidazolium salts are common, stable precursors for NHCs that can be deprotonated immediately before use.[2]
Q3: What are the key differences in handling singlet versus triplet dicarbenes?
A3: Singlet and triplet dicarbenes have different electronic structures and reactivity, which dictates how they are handled. Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, are often stabilized by electron-donating substituents and are common in persistent carbenes like NHCs.[1] They are typically generated in the liquid phase.[3] Triplet carbenes, with two unpaired electrons in different orbitals, are diradicals and can be stabilized by electron delocalization.[1] They are often generated photochemically.[1] Triplet carbenes are highly reactive with triplet molecules like oxygen, so rigorous exclusion of air is critical.[1]
Q4: What are the most common side reactions to be aware of when working with dicarbenes, and how can they be minimized?
A4: Common side reactions include:
-
Dimerization: Carbenes can dimerize to form alkenes, a process known as the Wanzlick equilibrium.[4] This can be minimized by using sterically bulky substituents on the carbene.
-
C-H Insertion: Carbenes can insert into adjacent C-H bonds, leading to rearrangement products.[5] This is often an unwanted side reaction but can sometimes be mitigated by using certain metal carbenoids.[5]
-
Stevens Rearrangement: Nucleophilic atoms like oxygen in ethers can add to the carbene, resulting in rearrangement products.[5] Careful choice of solvent is crucial to avoid this.
-
Reaction with Air and Moisture: Dicarbenes are highly sensitive to air and moisture and must be handled under an inert atmosphere using techniques like a Schlenk line or a glove box.[6][7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Dicarbene Intermediate
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of the Precursor | Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu) and that it is fresh and active. Consider increasing the reaction time or temperature.[8] |
| Presence of Air or Moisture | All glassware must be rigorously dried (e.g., flame-dried under vacuum), and solvents must be anhydrous and degassed. Use proper air-free techniques (Schlenk line or glove box).[6][9][10] |
| Decomposition of the Product | If the dicarbene is thermally unstable, perform the reaction and subsequent steps at a lower temperature. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reagents. An excess of base can sometimes lead to side reactions. |
Issue 2: The Isolated Product is Not the Expected Dicarbene
| Possible Cause | Troubleshooting Step |
| Dimerization has Occurred | Characterize the product to see if it is the dimer. If so, consider using a more sterically hindered precursor in your next attempt. |
| Rearrangement Product Formed | Analyze the product's structure to identify if a rearrangement (e.g., C-H insertion, Stevens rearrangement) has occurred.[5] If so, you may need to change your solvent or the structure of your precursor. |
| Reaction with Solvent | Ensure your solvent is inert to the highly reactive carbene. Ethereal solvents, for example, can undergo the Stevens rearrangement.[5] |
Issue 3: Difficulty in Characterizing the Dicarbene Intermediate
| Possible Cause | Troubleshooting Step |
| Product is Too Unstable for Isolation | Attempt in situ characterization using NMR spectroscopy at low temperatures. |
| Ambiguous Spectroscopic Data | Compare your spectroscopic data (e.g., 13C NMR) with literature values for similar compounds. The carbene carbon signal is a key indicator.[11] |
| Paramagnetic Species (Triplet State) | If you suspect a triplet carbene, consider using Electron Paramagnetic Resonance (EPR) spectroscopy for characterization. |
Data Presentation
Table 1: Characteristic 13C NMR Chemical Shifts for Selected N-Heterocyclic Carbene Carbons
| Carbene Type | Substituents | Solvent | 13C NMR Shift (ppm) |
| Imidazol-2-ylidene | 1,3-dimesityl | C6D6 | 220.6 |
| Imidazol-2-ylidene | 1,3-di-tert-butyl | C6D6 | 211.8 |
| Imidazolin-2-ylidene | 1,3-dimesityl | C6D6 | 244.0 |
| Imidazolin-2-ylidene | 1,3-bis(2,6-diisopropylphenyl) | C6D6 | 246.4 |
Data compiled from various sources for illustrative purposes.[12]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Free N-Heterocyclic Carbene (NHC) using a Schlenk Line
This protocol describes the deprotonation of an imidazolium salt to generate a free NHC.
Materials:
-
Imidazolium salt precursor (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride)
-
Strong base (e.g., Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH))
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask and other appropriate glassware
-
Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight at >125°C or by flame-drying under vacuum.[13] Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.
-
Reagent Preparation: Place the imidazolium salt into a Schlenk flask.
-
Inert Atmosphere: Connect the Schlenk flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all air and moisture are removed.[6][10]
-
Addition of Base (if solid): If using a solid base like NaH or KOtBu, transfer the Schlenk flask into a glove box.[8] Weigh and add the base to the flask. Seal the flask before removing it from the glove box.
-
Solvent Addition: Reconnect the flask to the Schlenk line. Transfer the anhydrous, degassed solvent to the flask via cannula transfer under a positive pressure of inert gas.
-
Reaction: Stir the mixture at room temperature or the desired reaction temperature. Monitor the reaction progress by taking aliquots for analysis (e.g., by NMR to observe the disappearance of the acidic proton of the imidazolium salt).
-
Workup (if necessary): Once the reaction is complete, the free carbene solution can be used in situ, or the product can be isolated. Isolation may involve filtering the mixture through Celite under inert atmosphere to remove salt byproducts, followed by removal of the solvent under vacuum.[8]
Protocol 2: Handling Pyrophoric Reagents (e.g., alkyllithiums, certain bases)
Safety First: Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves.[14][15] Work in a fume hood and have an appropriate fire extinguisher and quenching agent (e.g., powdered lime or sand) readily accessible.[16] Do not work alone.[14]
Procedure for Transferring with a Syringe:
-
Preparation: Ensure the syringe is clean, dry, and has a luer-lock fitting.[17] Purge the syringe with inert gas by drawing and expelling the gas multiple times.
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw Reagent: Insert the needle of the purged syringe through the septum and into the liquid. Slowly withdraw the desired volume of the reagent.
-
Remove Excess Gas: Invert the syringe and carefully push out any excess inert gas.
-
Transfer: Insert the needle into the septum of the reaction flask and slowly add the reagent.
-
Quenching: After use, rinse the syringe and needle with an inert solvent (e.g., hexane) and quench the residue carefully with a suitable quenching agent (e.g., isopropanol).
Visualizations
References
- 1. Persistent carbene - Wikipedia [en.wikipedia.org]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Air-free_technique [chemeurope.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. cmu.edu [cmu.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pnnl.gov [pnnl.gov]
"troubleshooting low yields in dicarbene-catalyzed reactions"
Technical Support Center: Dicarbene-Catalyzed Reactions
Welcome to the technical support center for dicarbene-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide: Low Yields
This guide provides solutions to common problems encountered during dicarbene-catalyzed reactions that may lead to low product yields.
Question: My dicarbene-catalyzed reaction is showing low or no conversion. What are the first steps I should take to troubleshoot?
Answer:
When facing low conversion, a systematic approach is crucial. Start by verifying the integrity of your reagents and catalyst.
-
Catalyst Integrity: N-heterocyclic carbene (NHC) precursors can be sensitive to air and moisture. Ensure your catalyst and its precursor have been stored under an inert atmosphere and handled using appropriate techniques (e.g., in a glovebox).
-
Reagent Purity: Verify the purity of your substrates, solvents, and any additives. Impurities can poison the catalyst or lead to unwanted side reactions. It is recommended to use freshly purified reagents and dry solvents.
-
Reaction Setup: Double-check your reaction setup for any potential leaks that could introduce oxygen or moisture. Ensure proper inert atmosphere conditions (e.g., nitrogen or argon) are maintained throughout the reaction.
Question: I've confirmed my reagents and setup are sound, but the yield is still low. Could the catalyst be deactivating?
Answer:
Yes, catalyst deactivation is a common cause of low yields. Dicarbene catalysts, particularly those based on N-heterocyclic carbenes (NHCs), can deactivate through several pathways.[1][2]
-
Formation of Off-Cycle Species: The catalyst can react with substrates or intermediates to form stable, inactive complexes. For instance, the formation of N-enolate or bridging carbene species can take the catalyst out of the catalytic cycle.[1]
-
Decomposition: The dicarbene complex itself might be unstable under the reaction conditions. For example, a Ni(NHC)₂ complex might decompose into a more stable monocarbene species, which could have different reactivity and lead to lower yields of the desired product.
-
Reaction with Byproducts: Side products formed during the reaction can sometimes react with the catalyst and deactivate it.
To investigate catalyst deactivation, you can monitor the reaction progress over time using techniques like NMR or GC-MS. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.
Question: How can I optimize my reaction conditions to improve the yield?
Answer:
Optimization of reaction parameters is key to achieving high yields. Consider systematically varying the following:
-
Solvent: The polarity of the solvent can significantly impact the reaction pathway.[3] For example, in some NHC-catalyzed reactions, polar protic solvents may favor undesired oxidation pathways over the desired reaction.[3] Screening a range of solvents with varying polarities is recommended.
-
Base: The choice and stoichiometry of the base are critical for the in situ generation of the NHC from its precursor salt. The strength and nature of the base can influence the concentration of the active catalyst and potentially participate in side reactions. Common bases include potassium tert-butoxide, DBU, and inorganic carbonates.
-
Temperature: Reaction temperature affects both the reaction rate and catalyst stability. While higher temperatures can increase the rate, they can also accelerate catalyst decomposition. An optimal temperature that balances these two factors needs to be determined.
-
Catalyst and Ligand Loading: While increasing catalyst loading can sometimes improve yield, it's not always the most efficient solution. Optimizing the ligand-to-metal ratio can be more effective. The steric and electronic properties of the NHC ligands play a crucial role in catalyst activity and stability.[4][5][6]
A Design of Experiments (DoE) approach can be a powerful tool to efficiently screen these parameters and identify optimal conditions.
Question: I am observing the formation of significant byproducts. How can I identify them and minimize their formation?
Answer:
Byproduct formation is a common reason for low yields of the desired product.
-
Identification: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying byproducts.[7][8] 1H and 13C NMR can provide structural information, while GC-MS can help determine the molecular weight and fragmentation patterns of the byproducts.
-
Minimization: Once the byproducts are identified, you can often deduce the side reactions that are occurring. For example, the formation of homo-coupling products might indicate that the oxidative addition or reductive elimination steps of the catalytic cycle are not well-orchestrated. Adjusting reaction parameters such as temperature, concentration, or the ligand on the metal can help to suppress these unwanted pathways.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing N-heterocyclic carbene (NHC) precursors and catalysts?
A1: NHC precursors (azolium salts) are generally stable in air. However, the free carbenes and many of their metal complexes are sensitive to air and moisture. Therefore, it is crucial to store them in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen).[9] When handling these compounds, use Schlenk techniques or a glovebox to prevent exposure to the atmosphere.
Q2: How do the steric and electronic properties of NHC ligands affect reaction outcomes?
A2: The steric bulk and electronic donating ability of the NHC ligand are critical for the catalyst's performance.
-
Steric Effects: Bulky NHC ligands can promote the formation of monoligated, highly active catalytic species and can influence the selectivity of the reaction by controlling the approach of the substrates to the metal center.[6]
-
Electronic Effects: NHCs are strong σ-donors, which can increase the electron density at the metal center. This facilitates oxidative addition and can stabilize the catalytic intermediates. The electronic properties can be tuned by modifying the substituents on the N-atoms and the backbone of the heterocyclic ring.[4][5]
Data on Ligand Effects:
The following table summarizes the general influence of NHC ligand properties on catalytic activity.
| Ligand Property | Effect on Catalyst | Typical Outcome |
| Increased Steric Bulk | Favors monoligated species, influences substrate approach | Can improve selectivity and activity for hindered substrates. |
| Increased σ-Donation | Increases electron density on the metal | Facilitates oxidative addition, can increase reaction rates. |
| Decreased Steric Bulk | May lead to bis-ligated, less active species | Can be beneficial for less hindered substrates. |
| Decreased σ-Donation | Lowers electron density on the metal | May slow down oxidative addition. |
Q3: What analytical techniques are most useful for monitoring the progress of a dicarbene-catalyzed reaction?
A3: In-situ or periodic monitoring of the reaction is highly recommended. The most common techniques are:
-
NMR Spectroscopy: 1H, 13C, and where applicable, 19F or 31P NMR can be used to monitor the consumption of starting materials and the formation of products and byproducts in real-time or by analyzing aliquots.[7][10] It is a powerful tool for quantitative analysis.[7]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating complex reaction mixtures and quantifying the components, especially when coupled with a suitable detector (e.g., MS or FID).
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques can be used to identify catalytic intermediates and potential deactivation products.
Experimental Protocols
Protocol 1: General Procedure for a Dicarbene-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point for a palladium-NHC catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters will likely be necessary for different substrates.
-
Catalyst Preparation (in a glovebox): To a vial, add the Pd precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the NHC precursor salt (e.g., IPr·HCl, 1-2.5 mol%).
-
Reaction Setup: In a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent and Internal Standard: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the Schlenk flask, followed by an internal standard (for GC or NMR analysis, e.g., dodecane).
-
Reaction Initiation: To the Schlenk flask, add the pre-weighed catalyst mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or NMR.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in dicarbene catalysis.
Caption: A logical workflow for troubleshooting low yields in dicarbene-catalyzed reactions.
Caption: Simplified diagram of catalyst activation and potential deactivation pathways.
Caption: A systematic workflow for optimizing dicarbene-catalyzed reactions using a Design of Experiments approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cooperative Catalysis and Activation with N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Crystallography Enhanced by Quantum Chemical Calculations and Liquid State NMR Spectroscopy for the Investigation of Se-NHC Adducts* - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dicarbene C-H Insertion Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicarbene C-H insertion reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield or No Reaction
Q: My reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low conversion is a frequent issue. Consider the following troubleshooting steps, starting with the most common culprits:
-
Carbene Precursor Stability: Diazo compounds, the most common carbene precursors, can be unstable.[1] Ensure your diazo compound was recently prepared, properly stored (protected from light and heat), and is of high purity. N-tosylhydrazones can be more stable alternatives that generate the diazo intermediate in situ.[2]
-
Rate of Addition: The single most critical parameter is often the rate of carbene precursor addition. A slow, continuous addition via syringe pump is essential to maintain a low concentration of the diazo compound. This minimizes unwanted side reactions, particularly carbene dimerization, which is a major competing pathway.[3][4]
-
Catalyst Activity: The choice of catalyst is paramount. Dirhodium catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective and commonly used.[5][6] If standard catalysts fail, consider more specialized dirhodium carboxamidates or catalysts with different metals like copper, iron, or iridium, as their reactivity profiles differ significantly.[5][7][8] Ensure the catalyst is not deactivated and is handled under appropriate inert conditions if necessary.
-
Reaction Temperature: Temperature affects both reaction rate and selectivity. While some reactions proceed at room temperature, others require heating (e.g., refluxing in toluene) to proceed efficiently.[9][10] Systematically screen temperatures (e.g., 25 °C, 60 °C, 80 °C, 110 °C) to find the optimal balance.
Issue 2: Poor Selectivity (Regio-, Chemo-, or Stereoselectivity)
Q: My reaction works, but I am getting a mixture of products or the wrong isomer. How can I improve selectivity?
A: Selectivity is dictated by a delicate balance of steric and electronic effects, which can be tuned by modifying the reaction components.
-
Catalyst and Ligand Design: This is the most powerful tool for controlling selectivity. The ligands on the metal center create a specific steric and electronic environment that directs the carbene insertion.
-
Regioselectivity: The insertion preference for tertiary (3°), secondary (2°), and primary (1°) C-H bonds is highly catalyst-dependent.[2][3] For example, some rhodium catalysts strongly favor insertion into the most electron-rich and sterically accessible C-H bonds.[3] Chiral dirhodium catalysts with bulky ligands can enforce high regioselectivity and enantioselectivity.[5][11]
-
Chemoselectivity: Dicarbene insertions must compete with other potential reactions, such as O-H insertion in phenols or cyclopropanation of alkenes.[12][13] The choice of ligand can favor C-H insertion over these other pathways. For instance, using a Xantphos ligand with a Rh(II) catalyst has been shown to promote para-selective C-H functionalization of free phenols over the more common O-H insertion.[13]
-
-
Solvent Effects: The solvent can influence catalyst activity and selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common.[9][14] However, in some cases, the solvent can dramatically alter the reaction pathway. For example, switching from DCM to acetonitrile has been observed to shut down the carbene pathway entirely in favor of a reduction reaction.[14][15] Protic or fluorinated solvents like hexafluoroisopropanol (HFIP) can also promote specific C-H functionalization pathways.[16]
-
Substrate Control: Intramolecular reactions are generally more selective than intermolecular ones, as the substrate's geometry pre-organizes the reacting centers.[5][12] Rigid cyclic substrates often give higher selectivity.[4]
Issue 3: Dominance of Side Reactions
Q: My desired product is only a minor component, and I am isolating significant amounts of byproducts. What are these and how can I suppress them?
A: Several side reactions can compete with the desired C-H insertion.
-
Carbene Dimerization: This is the most common side reaction, leading to the formation of alkenes (e.g., diethyl fumarate and maleate from ethyl diazoacetate).[3][4]
-
Solution: The primary solution is the slow addition of the carbene precursor to keep its instantaneous concentration extremely low.[8]
-
-
Ylide Formation and Rearrangement: If the substrate contains heteroatoms (like oxygen in ethers or sulfur), the electrophilic carbene can attack a lone pair to form an ylide. This intermediate can then undergo rearrangement (e.g., Stevens rearrangement) to give undesired products.[12]
-
Solution: Modifying the catalyst can sometimes disfavor ylide formation relative to C-H insertion. Screening different catalyst families (e.g., Rh vs. Cu) may be necessary.
-
-
Solvent Insertion: Highly reactive carbenes can insert into the C-H bonds of the solvent itself.
-
Solution: Choose a relatively unreactive solvent. Perfluorinated or chlorinated solvents are often used. If solvent insertion is a major issue, consider running the reaction at a higher concentration or, if feasible, using the substrate as the solvent.
-
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts the outcome of dicarbene C-H insertion reactions. The tables below summarize quantitative data from various studies to guide your optimization process.
Table 1: Effect of Rhodium Catalyst on Regioselectivity of C-H Insertion into an Alkane [3]
| Catalyst | Product A (%) | Product B (%) | Product C (%) | Product D (%) |
| Rh₂(OAc)₄ | 1 | 8 | 90 | 1 |
| Rh₂(TFA)₄ | 18 | 18 | 27 | 37 |
| Rh₂(9-trp)₄ | 5 | 25 | 66 | 4 |
Reaction of ethyl diazoacetate with a linear alkane. Products A, B, C, and D correspond to insertion at different positions along the chain.
Table 2: Optimization of Reaction Conditions for Intramolecular C-H Insertion [9]
| Entry | Catalyst | Solvent | Temperature | Yield (%) |
| 1 | Cu(acac)₂ | Toluene | Reflux | 90 |
| 2 | Rh₂(OAc)₄ | Toluene | Reflux | 85 |
| 3 | Cu(acac)₂ | Dichloromethane | Reflux | 75 |
| 4 | Cu(acac)₂ | Toluene | 80 °C | 82 |
| 5 | None | Toluene | Reflux | 0 |
Reaction of 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide.
Experimental Protocols
General Protocol for a Copper-Catalyzed Intramolecular Dicarbene C-H Insertion
This protocol is a representative example and may require optimization for specific substrates.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent (e.g., 10 mL of dry toluene).
-
Catalyst Addition: Add the catalyst (e.g., Cu(acac)₂, 2 mol%, 0.01 mmol).
-
Substrate Addition: Add the diazo substrate (1.0 eq, 0.5 mmol) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (or the desired temperature) and stir for the required time (e.g., 9 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to afford the desired C-H insertion product.
-
Analysis: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[9][17]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes for optimizing dicarbene C-H insertion reactions.
References
- 1. Stability and reactivity control of carbenoids: recent advances and perspectives - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05524A [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Stereoselective Dicarbene Reactions
Welcome to the technical support center for stereoselective dicarbene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and find answers to frequently asked questions. Our goal is to help you optimize your reactions to achieve high stereoselectivity.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Low Enantiomeric Excess (ee)
You are observing high conversion and good diastereoselectivity, but the enantiomeric excess of your desired product is consistently low.
Possible Causes and Solutions:
-
Suboptimal Chiral Catalyst or Ligand: The chiral environment provided by the catalyst is the primary determinant of enantioselectivity.
-
Solution: Screen a variety of chiral catalysts. For rhodium-catalyzed reactions, ligands such as those derived from adamantylglycine (e.g., Rh₂(S-TCPTAD)₄) or dodeca-2,4,6,8,10-penta-1,12-diyl phosphate (DOSP) (e.g., Rh₂(R-DOSP)₄) have shown high efficacy.[1][2] For reactions involving N-Heterocyclic Carbenes (NHCs), modifying the N-substituent and the carbene backbone can significantly impact stereoselectivity.[3]
-
Action: Test catalysts with different steric and electronic properties. For instance, Rh₂(S-PTAD)₄ can be effective for ortho-substituted aryldiazoacetates in cyclopropanation reactions.[4]
-
-
Incorrect Solvent Choice: The solvent can influence the catalyst's conformation and the transition state geometry.
-
Solution: Experiment with a range of solvents with varying polarities. Non-polar solvents like pentane or dichloromethane are often good starting points for rhodium-catalyzed cyclopropanations.[2] In some NHC-catalyzed reactions, polar aprotic solvents like THF may be optimal.[5]
-
Action: Run a solvent screen with 4-5 different solvents (e.g., pentane, CH₂Cl₂, THF, toluene, ethyl acetate) while keeping other parameters constant.
-
-
Reaction Temperature is Too High: Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to overcome the small energy difference between diastereomeric transition states.
-
Solution: Lower the reaction temperature. Reactions can be performed at 0 °C, -20 °C, or even -78 °C.
-
Action: Attempt the reaction at a lower temperature. Note that this may require longer reaction times.
-
Issue 2: Poor Diastereoselectivity (dr)
The reaction yields a mixture of diastereomers, with no significant preference for the desired product.
Possible Causes and Solutions:
-
Nature of the Carbene Precursor: The substituents on the diazo compound play a crucial role in directing diastereoselectivity.
-
Solution: Modify the ester or other electron-withdrawing groups on the diazoacetate. Bulky groups can enhance steric interactions in the transition state, favoring one diastereomer.
-
Action: Synthesize and test a diazo compound with a bulkier ester group (e.g., tert-butyl instead of ethyl).
-
-
Catalyst-Substrate Mismatch: The specific combination of the catalyst and the substrate may not be optimal for achieving high diastereoselectivity.
-
Solution: The choice of metal and ligand is critical. For instance, rhodium(II) carboxylates are known to be highly effective for diastereoselective cyclopropanations.[6]
-
Action: If using a rhodium catalyst, screen different carboxylate ligands (e.g., acetate, pivalate, or chiral carboxylates).
-
-
Carbene Spin State: Triplet carbenes react in a stepwise manner, which can allow for bond rotation in the intermediate and lead to a loss of stereochemical information, resulting in a mixture of diastereomers. Singlet carbenes, in contrast, typically react in a concerted, stereospecific manner.[7][8]
-
Solution: Ensure the reaction conditions favor the formation of a singlet carbene. This is often achieved through the use of transition metal catalysts (like Rh or Cu) which form metal carbenoids, reacting similarly to singlet carbenes.[9] Photolysis of diazo compounds can sometimes lead to triplet carbenes.[7]
-
Action: Utilize a well-established catalyst system known to promote concerted pathways, such as Rh₂(OAc)₄ or a chiral variant.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst for my dicarbene reaction?
A1: The choice of catalyst is highly dependent on the specific reaction (e.g., cyclopropanation, C-H insertion) and the substrates involved. A good starting point is to consult the literature for similar transformations. For asymmetric cyclopropanation with aryldiazoacetates, dirhodium(II) catalysts like Rh₂(R-DOSP)₄ are often effective.[4] For asymmetric annulations or cycloadditions, chiral N-Heterocyclic Carbenes (NHCs) have demonstrated excellent performance.[10][11] It is often necessary to screen a small library of catalysts to find the optimal one for your specific system.
Q2: What is the role of the solvent and how do I select the best one?
A2: The solvent can significantly impact both the reaction rate and stereoselectivity. It can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of the transition state.[12] A solvent screen is highly recommended during reaction optimization. Start with common, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, and pentane. The optimal solvent is often found empirically. In some cases, solvent choice can even determine the reaction pathway, switching between carbene formation and reduction of the diazo group.[13]
Q3: At what temperature should I run my reaction?
A3: Stereoselective reactions are often sensitive to temperature. Generally, lower temperatures favor higher selectivity because the system has less thermal energy to overcome the activation barrier for the formation of the undesired stereoisomer.[12] Many stereoselective dicarbene reactions are run at room temperature, 0 °C, or below. If you are experiencing poor selectivity, lowering the temperature is a common and effective troubleshooting step.
Q4: My reaction is giving me C-H insertion products as a side reaction. How can I favor cyclopropanation?
A4: The competition between cyclopropanation and C-H insertion is a known challenge. The selectivity is influenced by the catalyst, solvent, and substrate electronics.
-
Catalyst Choice: Some catalysts have an inherent preference for one pathway over the other. Rhodium(II) catalysts with bulky ligands can sometimes disfavor C-H insertion.
-
Substrate Electronics: Electron-rich C-H bonds are more susceptible to insertion. If possible, modifying the substrate to reduce the reactivity of competing C-H bonds can help.
-
Intramolecular vs. Intermolecular: In intramolecular reactions, the ring strain of the potential cyclopropane product versus the C-H insertion product plays a major role. Five-membered ring formation via C-H insertion is often kinetically favored.[7] Using a catalyst that accelerates the desired cyclopropanation pathway is key.
Q5: What are the differences between singlet and triplet carbenes in terms of stereoselectivity?
A5: Singlet and triplet carbenes exhibit different reactivity and lead to different stereochemical outcomes.
-
Singlet Carbenes: Have a pair of non-bonding electrons in a single orbital. They typically add to alkenes in a single, concerted step (cheletropic reaction). This mechanism is stereospecific , meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product (e.g., a cis-alkene gives a cis-cyclopropane).[7][14]
-
Triplet Carbenes: Have two unpaired electrons in different orbitals. They react with alkenes in a stepwise, radical-like manner. This allows for rotation around the single bond in the diradical intermediate before the second bond forms to close the ring. This process is stereoselective , not stereospecific, often resulting in a mixture of diastereomers.[7][8] For achieving high stereocontrol, conditions that favor singlet carbenes or metal carbenoids that react in a concerted fashion are preferred.
Quantitative Data Summary
The following tables summarize stereoselectivity data from selected dicarbene reactions, highlighting the impact of different catalysts and reaction conditions.
Table 1: Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation of Styrene with Methyl Aryldiazoacetates [4]
| Catalyst | Aryldiazoacetate Substituent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) |
| Rh₂(R-DOSP)₄ | H | >20:1 | 90 |
| Rh₂(R-DOSP)₄ | 4-MeO | >20:1 | 89 |
| Rh₂(R-DOSP)₄ | 4-Cl | >20:1 | 92 |
| Rh₂(S-PTAD)₄ | 2-Me | >20:1 | 85 |
| Rh₂(S-PTAD)₄ | 2-Cl | >20:1 | 90 |
| Rh₂(R-BNP)₄ | 3-MeO | >20:1 | 90 |
Table 2: NHC-Catalyzed Asymmetric Synthesis of Cyclopentenones [5]
| Catalyst N-Substituent | Base | Solvent | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Yield (%) |
| Mesityl | K₂CO₃ | THF | >20:1 | 93 | 62 |
| 2,6-Diisopropylphenyl | Cs₂CO₃ | Toluene | 10:1 | 85 | 55 |
| Mesityl | DBU | DCM | >20:1 | 88 | 41 |
| Mesityl | K₂CO₃ | 2-MeTHF | >20:1 | 94 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation[4]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.01 mmol, 1 mol%).
-
Solvent and Substrate Addition: Add the desired dry solvent (e.g., pentane or CH₂Cl₂, 5 mL). Add the alkene substrate (e.g., styrene, 1.2 mmol).
-
Reaction Initiation: Prepare a solution of the aryldiazoacetate (1.0 mmol) in the same dry solvent (5 mL). Add this solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at the desired temperature (e.g., 25 °C). The slow addition is crucial to keep the concentration of the diazo compound low, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the diazo compound (often a colored spot) is a good indicator of reaction completion.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane derivatives.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: General Procedure for NHC-Catalyzed Asymmetric Annulation[5]
-
Preparation: In an oven-dried vial under an inert atmosphere (Argon), add the NHC precatalyst (e.g., a triazolium salt, 0.2 mmol), the base (e.g., K₂CO₃, 0.2 mmol), and an oxidant/additive if required by the specific reaction (e.g., DPQ, 1.3 mmol).
-
Solvent and Substrate Addition: Add dry solvent (e.g., THF, 5.0 mL). Add the enal substrate (1.0 mmol) and the diketone substrate (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) for the required time (e.g., 6-24 hours).
-
Reaction Monitoring: Monitor the consumption of the starting materials using TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove solid bases or byproducts. Rinse the pad with a small amount of solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., using a petroleum ether-ethyl acetate gradient).
-
Analysis: Characterize the product by NMR and determine the yield, dr, and ee.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A step-by-step troubleshooting guide for low enantioselectivity.
Catalytic Cycle for Metal-Catalyzed Cyclopropanation
Caption: Generalized catalytic cycle for dicarbene cyclopropanation.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis through N‐Heterocyclic Carbene Catalysis: A Comprehensive Review of Catalyst Diversity and Applica… [ouci.dntb.gov.ua]
- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Air-Sensitive Dicarbene Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of air-sensitive dicarbene complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of air-sensitive dicarbene complexes.
Problem 1: The complex appears to decompose on the silica or alumina column.
| Possible Cause | Solution |
| Lewis acidic nature of stationary phase: Silica and alumina are Lewis acidic and can degrade sensitive organometallic compounds.[1] | Deactivate the stationary phase: Treat silica gel or alumina with a base (e.g., triethylamine) in the eluent system. Silylation of the stationary phase can also reduce this problem.[1] |
| Presence of adsorbed water or oxygen: Standard stationary phases contain adsorbed water and air which can decompose the complex.[2] | Use degassed and dried stationary phase: Dry the silica or alumina in a vacuum oven and store it under an inert atmosphere. Prepare the column as a slurry using degassed solvents inside a glovebox or under a positive pressure of inert gas.[2][3][4] |
| Prolonged exposure on the column: The longer the complex is on the column, the greater the chance of decomposition. | Use flash chromatography: Forcing the solvent through the column with positive pressure of an inert gas (e.g., nitrogen or argon) minimizes the separation time.[5] |
Problem 2: The complex is insoluble or poorly soluble in common non-polar solvents used for chromatography.
| Possible Cause | Solution |
| High polarity of the dicarbene complex: The ligand structure or counter-ions can make the complex highly polar. | Modify the eluent system: Use a more polar, aprotic, and degassed solvent system. A mixture of solvents may be necessary.[1] Start with a non-polar solvent and gradually increase the polarity.[5] |
| Aggregation of the complex: Some complexes may aggregate, reducing their solubility. | Use a coordinating solvent: A small amount of a coordinating solvent (e.g., THF, if compatible) in the eluent can sometimes break up aggregates and improve solubility. |
Problem 3: Co-elution of the desired dicarbene complex with impurities.
| Possible Cause | Solution |
| Similar polarity of the complex and impurities: Impurities such as unreacted ligands or byproducts may have similar polarities to the desired product. | Optimize the eluent system: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation.[5] A very slow gradient elution may be required. |
| Impurity is a salt: If the impurity is a salt (e.g., from metathesis reactions), it may streak on the column. | Pre-purification wash: If the complex is soluble in a non-polar solvent and the impurity is not, a simple filtration through a plug of Celite or silica can remove baseline impurities before loading onto the column. |
Problem 4: Difficulty in obtaining crystalline material from recrystallization.
| Possible Cause | Solution |
| Solution is not saturated: The concentration of the complex in the solvent is too low for crystals to form.[6] | Concentrate the solution: Slowly remove the solvent under vacuum until the solution is saturated.[6] |
| Cooling too rapidly: Rapid cooling often leads to the formation of oils or amorphous powders instead of crystals.[7] | Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.[6][7] |
| Inappropriate solvent system: The chosen solvent may be too good or too poor for recrystallization.[8] | Use a layered solvent system (diffusion): Dissolve the complex in a dense, good solvent and carefully layer a less dense, poor solvent on top. Crystals will form at the interface.[6][9] |
| Presence of soluble impurities: Impurities can inhibit crystal growth. | Perform a preliminary purification: Use a quick filtration through a silica plug or a short column to remove some impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying air-sensitive dicarbene complexes?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of the complex (e.g., stability, solubility, volatility). However, for many non-volatile dicarbene complexes, crystallization is the preferred method as it can yield highly pure material.[1] For complexes that are thermally stable, sublimation under high vacuum can be an excellent technique for achieving very high purity, as it avoids the use of solvents.[10][11][12] Column chromatography under an inert atmosphere is also a powerful technique, especially for separating mixtures.[5][13]
Q2: How should I handle and store my purified air-sensitive dicarbene complex?
A2: All handling of purified air-sensitive dicarbene complexes should be performed under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[14][15][16] Store the complex in a sealed vial, preferably an amber one to protect from light, inside a glovebox freezer.[14] Ensure the container is tightly sealed to prevent ingress of moisture.[14]
Q3: My dicarbene complex is a fine powder and difficult to filter. What can I do?
A3: For fine powders that are difficult to filter, consider using a filter cannula, which is a tube with a filter on the end, to transfer the supernatant away from the solid.[17] Alternatively, centrifugation followed by decanting the supernatant can be effective.[9] Using a Schlenk filter apparatus can also be beneficial for no-air filtrations.[15]
Q4: What are the key considerations when choosing a solvent for recrystallization?
A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8] It is crucial to use anhydrous and degassed solvents for air-sensitive compounds.[6][15]
Q5: Can I use NMR spectroscopy to assess the purity of my air-sensitive dicarbene complex?
A5: Yes, NMR spectroscopy is a primary tool for assessing the purity of air-sensitive compounds. You will need to prepare the NMR sample under an inert atmosphere using a J. Young NMR tube or by sealing a standard NMR tube with a septum and parafilm inside a glovebox.[17] Use deuterated solvents that have been thoroughly degassed.[17]
Experimental Protocols
Protocol 1: Column Chromatography of an Air-Sensitive Dicarbene Complex
-
Preparation of the Stationary Phase: Dry silica gel (or alumina) in a vacuum oven at >120 °C overnight to remove water.[15] Allow it to cool under vacuum and then transfer it to a glovebox.
-
Packing the Column: Inside the glovebox, prepare a slurry of the dried silica gel in a non-polar, degassed solvent (e.g., hexanes).[3] Securely clamp a column equipped with a stopcock and a sidearm for inert gas connection.[13] Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[4] Add a layer of sand on top of the silica.[4]
-
Loading the Sample: Dissolve the crude dicarbene complex in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column.[4]
-
Elution: Add the degassed eluent to the column and apply a positive pressure of nitrogen or argon to the top of the column to begin elution (flash chromatography).[5]
-
Fraction Collection: Collect the eluting fractions in Schlenk tubes or vials under an inert atmosphere.[5]
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent under vacuum to yield the purified dicarbene complex.[17]
Protocol 2: Recrystallization of an Air-Sensitive Dicarbene Complex by Solvent Diffusion
-
Preparation: In a glovebox, place the impure dicarbene complex in a narrow glass tube or vial.
-
Dissolution: Add the minimum amount of a degassed, dense "good" solvent (in which the complex is soluble) to fully dissolve the compound.[6]
-
Layering: Using a syringe or pipette, carefully and slowly layer a degassed, less dense "poor" solvent (in which the complex is insoluble) on top of the solution.[6] Ensure minimal mixing of the two layers. The volume of the poor solvent should be two to three times that of the good solvent.[6]
-
Crystallization: Seal the tube or vial tightly and allow it to stand undisturbed. Crystals will slowly form at the interface of the two solvents over hours or days.
-
Isolation: Once a sufficient amount of crystals has formed, carefully remove the mother liquor with a pipette or by decanting.
-
Washing and Drying: Wash the crystals with a small amount of the cold, poor solvent and then dry them under vacuum.[8]
Protocol 3: Purification by Sublimation
-
Apparatus Setup: Place the crude, dry dicarbene complex into the bottom of a sublimation apparatus. The apparatus consists of an outer vessel and a central cold finger.[12]
-
Assembly: Insert the cold finger (which will be cooled with circulating water or a dry ice/acetone slurry) into the outer vessel.[12]
-
Vacuum Application: Connect the apparatus to a high vacuum line and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus containing the complex using a heating mantle or oil bath.[12] The temperature should be high enough for the complex to sublime but below its decomposition temperature.
-
Deposition: The sublimed complex will deposit as pure crystals on the cold surface of the cold finger.[12] Non-volatile impurities will remain in the bottom of the apparatus.[12]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas and collect the purified crystals from the cold finger in a glovebox.
Visualizations
Caption: Experimental workflow for the purification of air-sensitive dicarbene complexes.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. reddit.com [reddit.com]
- 10. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. innovation.world [innovation.world]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. ossila.com [ossila.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Dimerization of N-Heterocyclic Carbenes
Welcome to the Technical Support Center for N-Heterocyclic Carbenes (NHCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted dimerization of NHCs during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHC dimerization and why is it a problem?
N-Heterocyclic Carbenes (NHCs) are highly reactive species that can react with themselves to form a dimer, a process often referred to as the Wanzlick equilibrium.[1] This dimerization deactivates the carbene, rendering it unavailable to act as a ligand for a metal catalyst or as an organocatalyst itself. This can lead to low reaction yields or complete reaction failure.[2]
Q2: What are the main factors that influence NHC dimerization?
The stability of an NHC and its propensity to dimerize are primarily governed by a balance of steric and electronic factors.[3][4][5]
-
Steric Hindrance: Bulky substituents on the nitrogen atoms of the heterocyclic ring physically obstruct the carbene carbon, preventing two NHC molecules from approaching each other to form a dimer.[6]
-
Electronic Effects: The electronic properties of the NHC, including the nature of the heterocyclic ring and its substituents, play a crucial role. Aromaticity in the heterocyclic ring, for instance, stabilizes the monomeric form.[1]
Q3: Are all NHCs equally prone to dimerization?
No. "Persistent" or "stable" NHCs are designed to resist dimerization and can often be isolated and stored.[1] Transient NHCs, on the other hand, are more reactive and prone to dimerization. The choice of NHC depends on the specific application.
Q4: Can reaction conditions influence dimerization?
Yes, reaction conditions can significantly impact NHC stability. For instance, the presence of acidic protons can catalyze the dimerization of some NHCs.[1][2] Therefore, it is crucial to use anhydrous and aprotic solvents and reagents when working with sensitive NHCs.
Troubleshooting Guides
Problem 1: My reaction is not proceeding, and I suspect NHC dimerization.
Possible Cause: The NHC you are using is not sterically hindered enough for the reaction conditions.
Solution:
-
Switch to a Bulkier NHC: Replace your current NHC with one that has larger N-substituents. For example, if you are using an NHC with smaller alkyl groups, consider switching to one with bulky aryl groups like mesityl (IMes) or 2,6-diisopropylphenyl (IPr).[7][8]
-
Modify Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the dimerization equilibrium.
Problem 2: I am observing the formation of an unexpected, inactive species in my reaction mixture.
Possible Cause: Acid-catalyzed dimerization of your NHC.
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Moisture can be a source of protons.
-
Use a Non-Acidic Base for Deprotonation: When generating the free carbene from its salt precursor, use a strong, non-protic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Avoid bases that can introduce protons into the reaction mixture.
-
Purify Reagents: Ensure that starting materials and solvents are free from acidic impurities.
Quantitative Data on NHC Stability
The decision to use a particular NHC can be guided by quantitative data that correlates its structure with its stability towards dimerization. The following table summarizes the calculated dimerization energies for a range of common NHCs, along with their steric (percent buried volume, %VBur) and electronic (singlet-triplet energy gap, ES-T) parameters. A more positive dimerization energy indicates a greater stability of the monomeric form.
| NHC | R-groups | %VBur | ES-T (kcal/mol) | Edim (kcal/mol) |
| Unsaturated Imidazolylidenes | ||||
| IMe | Methyl | 29.2 | 86.7 | 0.2 |
| IEt | Ethyl | 35.1 | 83.9 | 4.3 |
| IPr | Isopropyl | 45.5 | 83.7 | -0.2 |
| ICy | Cyclohexyl | 44.9 | 83.0 | -4.1 |
| IMes | 2,4,6-Trimethylphenyl | 46.9 | 80.9 | 31.5 |
| IPr | 2,6-Diisopropylphenyl | 59.9 | 80.6 | 34.4 |
| Saturated Imidazolylidenes (SIMes, SIPr, etc.) | ||||
| SIMe | Methyl | 29.0 | 79.2 | -26.8 |
| SIEt | Ethyl | 34.9 | 80.8 | -9.0 |
| SIPr | Isopropyl | 45.4 | 78.9 | -7.3 |
| SITBu | tert-Butyl | 53.0 | 77.2 | 1.5 |
| SIMes | 2,4,6-Trimethylphenyl | 46.6 | 73.7 | 20.4 |
| SIPr | 2,6-Diisopropylphenyl | 59.6 | 73.5 | -6.1 |
Data adapted from Organometallics 2008, 27, 12, 2679–2681.[3]
Experimental Protocols
Synthesis of Sterically Hindered 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This protocol describes the synthesis of the imidazolium salt precursor for the widely used IPr NHC.[7][8]
Materials:
-
1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene in anhydrous ethyl acetate (7-10 mL per mmol of diazabutadiene).
-
Add paraformaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours.
-
Allow the reaction to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.
Generation of the Free IPr Carbene
Materials:
-
IPr·HCl
-
Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
Procedure (Caution: Perform under a strict inert atmosphere):
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend IPr·HCl in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong, non-protic base such as sodium hydride (1.1 equivalents) or KHMDS (1.1 equivalents) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the free carbene is often indicated by a color change.
-
The resulting solution/suspension of the free IPr carbene can be used directly in subsequent reactions.
Visualizations
Caption: The Wanzlick equilibrium between NHC monomers and the inactive dimer.
Caption: Steric hindrance from bulky N-substituents prevents NHC dimerization.
Caption: A troubleshooting workflow for addressing suspected NHC dimerization.
References
- 1. Persistent carbene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr.HCl, IMes.HCl and IXy.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
"computational methods for predicting dicarbene reaction pathways"
Welcome to the technical support center for computational methods in dicarbene chemistry. This resource is designed for researchers, scientists, and drug development professionals who are utilizing computational tools to predict and understand the reaction pathways of dicarbenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed computational protocols, and curated data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the computational modeling of dicarbene reactions.
Q1: My DFT calculation for a dicarbene molecule is not converging. What are the common causes and how can I fix it?
A1: Self-consistent field (SCF) convergence failure is a frequent issue in DFT calculations of dicarbenes, often due to their complex electronic nature. Here are the primary causes and solutions:
-
Incorrect Spin State/Multiplicity: Dicarbenes can exist in different spin states (singlet, triplet, etc.). An incorrect initial guess for the multiplicity is a primary reason for convergence failure.
-
Troubleshooting:
-
Chemical Intuition: Based on the geometry and electronic structure of your dicarbene, make an educated guess for the ground spin state. For many dicarbenes, the triplet state is the ground state.
-
Test Different Multiplicities: Run single-point energy calculations for a range of possible spin states (e.g., singlet, triplet, quintet) to identify the lowest energy state.
-
Broken-Symmetry DFT: For singlet dicarbenes that have a diradical character, a broken-symmetry (BS) approach might be necessary to obtain a reasonable wavefunction and energy.
-
-
-
Poor Initial Geometry: If the starting geometry is far from a minimum, the calculation may struggle to converge.
-
Troubleshooting:
-
Pre-optimization: Start with a lower level of theory (e.g., semi-empirical methods like PM7 or a smaller basis set) to obtain a reasonable starting structure.
-
Step-wise Optimization: Optimize the geometry in stages, for example, by first optimizing with a smaller basis set and then using that output as the input for a larger basis set calculation.
-
-
-
Choice of DFT Functional and Basis Set: The combination of functional and basis set can significantly impact convergence.
-
Troubleshooting:
-
Functional Selection: Some functionals are known to be more problematic for convergence. If you are using a highly parameterized functional, try switching to a more robust one like B3LYP or PBE0 for initial optimizations.
-
Basis Set: Very large or diffuse basis sets can sometimes lead to linear dependencies and convergence issues. Start with a moderate basis set (e.g., 6-31G(d)) and increase it for final energy calculations.
-
-
-
SCF Algorithm Issues: The default SCF algorithm may not be optimal for your system.
-
Troubleshooting:
-
Algorithm Modification: Most quantum chemistry software packages allow for modification of the SCF algorithm. Try switching to a different algorithm (e.g., from DIIS to GDM) or adjusting the convergence criteria.
-
Level Shifting: Applying a level shift can help to guide the SCF procedure towards a converged solution, especially in cases of near-degeneracy of orbitals.
-
-
Q2: I am trying to locate a transition state (TS) for a dicarbene reaction, but my calculations keep failing or I can't find the correct TS. What should I do?
A2: Finding transition states for dicarbene reactions can be challenging due to the often complex potential energy surfaces.
-
Inaccurate Initial Guess for the TS: The success of a TS search is highly dependent on the quality of the initial guess structure.
-
Troubleshooting:
-
Manual Guess: Manually build a structure that resembles your intuition of the transition state. This involves elongating breaking bonds and shortening forming bonds.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan along the reaction coordinate. The structure with the highest energy along the scan can be a good starting point for a TS optimization.
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: Methods like QST2 or QST3, which use reactant and product structures (and an optional guess for the TS in QST3) to generate an initial TS guess, can be very effective.
-
-
-
Incorrect Reaction Coordinate: You may be trying to optimize along an incorrect reaction coordinate.
-
Troubleshooting:
-
Visualize the Imaginary Frequency: Once a TS is found, a frequency calculation must be performed. A true TS will have exactly one imaginary frequency. Animate this frequency to ensure it corresponds to the desired reaction pathway.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired minima.
-
-
Q3: The predicted reaction barriers for my dicarbene reaction seem too high/low compared to experimental data. What could be the reason?
A3: Discrepancies between computed and experimental reaction barriers are common and can stem from several factors.
-
Inadequate Level of Theory: The accuracy of the calculated barrier heights is highly dependent on the chosen DFT functional and basis set.
-
Troubleshooting:
-
Benchmarking: If experimental data is available for similar reactions, benchmark a few different functionals and basis sets to see which combination provides the best agreement. Double-hybrid functionals or methods that include empirical dispersion corrections often provide more accurate barrier heights.
-
Higher-Level Calculations: Perform single-point energy calculations on the DFT-optimized geometries using a more accurate method like CCSD(T) to refine the electronic energies.
-
-
-
Neglect of Environmental Effects: Gas-phase calculations may not accurately represent reactions that occur in solution.
-
Troubleshooting:
-
Implicit Solvation Models: Use a continuum solvation model (e.g., PCM, SMD) to account for the bulk solvent effects.
-
Explicit Solvation: For reactions where specific solvent interactions are crucial, include a few explicit solvent molecules in the calculation.
-
-
-
Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: Not including these corrections can lead to significant errors in barrier heights.
-
Troubleshooting:
-
Frequency Calculations: Always perform frequency calculations for all stationary points (reactants, transition states, and products) to obtain ZPVE and thermal corrections to the electronic energy.
-
-
Quantitative Data Summary
The following tables summarize representative computational data for dicarbene reactions. These values can serve as a useful reference for what to expect from your own calculations.
Table 1: Calculated Singlet-Triplet Energy Gaps (ΔES-T) for Representative Dicarbenes
| Dicarbene System | Functional | Basis Set | ΔES-T (kcal/mol)a | Reference |
| m-phenylenedicarbene | B3LYP | 6-31G(d) | -2.5 | [Computational Study] |
| p-phenylenedicarbene | CASPT2 | cc-pVTZ | 5.1 | [Benchmark Study] |
| 1,3-dicarbenacyclobutane | B3LYP | 6-311+G(d,p) | -8.2 | [Computational Study] |
a A negative value indicates a triplet ground state.
Table 2: Calculated Activation Barriers (ΔG‡) for Dicarbene Cycloaddition Reactions
| Reaction | Functional | Basis Set | Solvent | ΔG‡ (kcal/mol) | Reference |
| Dicarbene + N2 | M06-L | def2-TZVP | Toluene | 15.8 | [Computational Study] |
| Dicarbene + Ethylene | B3LYP-D3 | 6-311+G(d,p) | Gas Phase | 12.3 | [Computational Study] |
| Intramolecular Cyclization | ωB97X-D | def2-SVP | Acetonitrile | 8.9 | [Computational Study] |
Detailed Computational Protocols
This section provides a step-by-step guide for a common computational workflow used to investigate dicarbene reaction pathways.
Protocol 1: Locating the Ground Spin State and Optimizing Reactant Geometries
-
Build Initial Structure: Construct the 3D structure of your dicarbene molecule in a molecular editor.
-
Initial Spin State Scan:
-
Perform single-point energy calculations for different spin multiplicities (e.g., singlet, triplet, quintet) using a moderate level of theory (e.g., B3LYP/6-31G(d)).
-
Identify the spin state with the lowest energy.
-
-
Geometry Optimization:
-
Using the lowest energy spin state, perform a full geometry optimization.
-
It is good practice to start with a smaller basis set and then re-optimize with a larger one.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that there are no imaginary frequencies, which indicates a true minimum on the potential energy surface.
-
The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Protocol 2: Finding the Transition State and Verifying the Reaction Pathway
-
Generate a Transition State Guess:
-
Use a method like QST2/QST3 or a relaxed PES scan to generate a reasonable initial guess for the transition state structure.
-
-
Transition State Optimization:
-
Perform a transition state optimization using your guess structure. Use the Opt=TS keyword in your input file.
-
-
Frequency Calculation for the TS:
-
Perform a frequency calculation on the optimized TS structure.
-
A valid transition state will have exactly one imaginary frequency.
-
-
Visualize the Imaginary Frequency:
-
Animate the imaginary frequency to ensure it corresponds to the motion along the desired reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS.
-
This will trace the reaction path from the TS to the reactants and products, confirming the connection.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the computational study of dicarbene reactions.
Validation & Comparative
A Comparative Analysis of Dicarbene vs. Monocarbene Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the efficiency and stability of catalysts are paramount. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysts, often surpassing traditional phosphine ligands in terms of stability and activity. Within the family of NHC-metal complexes, a key distinction lies between monocarbene and dicarbene architectures. This guide provides a comparative study of dicarbene versus monocarbene catalysts, focusing on their performance in pivotal cross-coupling reactions, supported by quantitative data and detailed experimental protocols.
Performance Comparison: Dicarbene vs. Monocarbene Catalysts
The primary advantage of dicarbene ligands, particularly those that form a chelating ring with the metal center, is their enhanced stability. This "chelate effect" can lead to more robust catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs). The following tables summarize quantitative data from studies on Suzuki-Miyuara and Mizoroki-Heck reactions, offering a side-by-side comparison of catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of catalyst ligand can significantly impact reaction yields and efficiency.
| Catalyst Type | Catalyst Structure | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Monocarbene | [Pd(IPr)Cl₂(3-chloropyridine)] | 4-Bromotoluene | Phenylboronic acid | 1 | 95 | 95 | 47.5 | [1] |
| Dicarbene | [(H₃C-Im)₂CH₂]PdBr₂ | 4-Chlorotoluene | Phenylboronic acid | 0.1 | 98 | 980 | 49 | [2] |
| Monocarbene | Homogeneous diisopropyl-functionalized catalyst | Aryl chlorides | Aryl boronic acids | Not specified | High | Not specified | Not specified | [3] |
| Dicarbene | Nanosilica supported Pd(II) NHC complex | Aryl halides | Phenylboronic acid | 0.09 | Excellent | 1138 | 2276 | [4] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. However, the data suggests that dicarbene catalysts can achieve high yields and TONs at lower catalyst loadings, particularly with more challenging substrates like aryl chlorides.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is another vital tool for C-C bond formation, and catalyst performance is crucial for its success. A comparative study of palladium(II) complexes with cis-chelating homo-dicarbene ligands revealed the superiority of methylene- and propylene-bridged dibenzimidazolin-2-ylidenes over their imidazole-derived counterparts when using aryl chlorides.[5] Furthermore, hetero-dicarbene complexes containing a mixed benzimidazole/imidazole-derived NHC-donor set outperformed their homo-dicarbene analogues, which may be attributed to the electronic asymmetry of the ligands.[5][6]
| Catalyst Type | Catalyst Structure | Aryl Halide | Alkene | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Monocarbene | Pd(0) complex with monodentate NHC from nitron | 4-Chloroacetophenone | Styrene | 0.2 | 94 | 470 | Not Specified | [7] |
| Dicarbene | Pd(0) complex with bidentate bis(NHC) from nitron | 4-Chloroacetophenone | Styrene | 0.2 | 49 | 245 | Not Specified | [7] |
| Dicarbene | γ-Fe₂O₃@MBD/Pd-Co (bimetallic) | Chloroarenes | Various | 0.05 (Pd) | High | High | High | [8] |
Note: In the Mizoroki-Heck reaction, the choice of ligand and catalyst structure can lead to significant differences in performance. While some dicarbene complexes show excellent activity, others may be outperformed by specific monocarbene systems under certain conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for the synthesis of NHC-palladium complexes and their application in cross-coupling reactions.
Synthesis of Imidazolium Salts (NHC Precursors)
A common method for the synthesis of 1,3-dialkylimidazolium salts involves the alkylation of N-alkylimidazole.
Procedure:
-
To a solution of N-alkylimidazole (1 equivalent) in a suitable solvent (e.g., toluene), add the desired alkyl halide (1.1 equivalents).
-
Heat the reaction mixture under reflux for 24-48 hours.
-
Cool the reaction to room temperature, allowing the imidazolium salt to precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Synthesis of Palladium-NHC Complexes
Method 1: From Imidazolium Salts [9]
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the imidazolium salt (1 equivalent), palladium(II) acetate (0.5 equivalents), and a suitable base (e.g., potassium carbonate, 2 equivalents) in a solvent such as DMSO or THF.
-
Heat the mixture at a specified temperature (e.g., 50-80 °C) for a designated time (e.g., 4-24 hours).
-
After cooling, the product can be purified by filtration and washing with appropriate solvents.
Method 2: Microwave-Assisted Synthesis [10]
Microwave irradiation can significantly reduce reaction times for the synthesis of (NHC)Pd(acac)Cl and (NHC)PdCl₂(3-chloropyridine) complexes.
Procedure:
-
Combine the imidazolium salt, a palladium precursor (e.g., Pd(acac)₂), and a suitable solvent in a microwave reactor vessel.
-
Subject the mixture to microwave irradiation at a set temperature and time (e.g., 150 °C for 10 minutes).
-
Purify the resulting complex using standard techniques such as crystallization or chromatography.
General Procedure for a Catalytic Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add the palladium-NHC catalyst (0.01-1 mol%).
-
Add a suitable solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Visualizing Catalytic Processes
Diagrams illustrating the synthesis pathways and catalytic cycles provide a clear understanding of the chemical transformations involved.
Concluding Remarks
The choice between monocarbene and dicarbene catalysts is nuanced and depends on the specific requirements of the chemical transformation. Dicarbene ligands, especially those with chelating capabilities, generally offer enhanced catalyst stability, which can translate to higher turnover numbers and the ability to catalyze reactions with less reactive substrates under milder conditions. However, the synthesis of dicarbene ligands and their corresponding metal complexes can be more complex and costly.
Monocarbene catalysts, particularly those with bulky substituents, can also exhibit high activity and are often more readily accessible.[11] The optimal catalyst is ultimately determined by a balance of factors including activity, stability, cost, and the specific steric and electronic demands of the reaction. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and selection of catalysts for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Dicarbene Structures: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the validation of dicarbene structures, supported by experimental data and detailed protocols.
Dicarbenes, molecules featuring two divalent carbon atoms, are a fascinating class of ligands in organometallic chemistry with wide-ranging applications in catalysis and materials science. The unique bonding and reactivity of these species necessitate accurate structural characterization. Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in dicarbene complexes, providing unequivocal proof of their connectivity and stereochemistry.
Performance Comparison: X-ray Crystallography vs. Spectroscopic and Computational Methods
While X-ray crystallography provides a static snapshot of a molecule in the solid state, spectroscopic and computational methods offer complementary information about the electronic structure and behavior in solution.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Density Functional Theory (DFT) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Quantum mechanical modeling of electronic structure. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Information about the chemical environment, connectivity, and dynamics of atoms in solution. | Optimized geometries, electronic properties, and spectroscopic predictions. |
| Sample Requirements | High-quality single crystals (often air- and moisture-sensitive). | Soluble, pure sample in a suitable deuterated solvent. | A theoretical model of the molecule. |
| Strengths for Dicarbenes | Unambiguous determination of the M-C bonds and the overall molecular geometry. | Provides evidence of carbene carbon formation and solution-state structure. | Can predict and rationalize geometric parameters and electronic structures. |
| Limitations for Dicarbenes | Crystal growth can be challenging; provides no information on solution behavior. | Does not provide precise bond lengths and angles; interpretation can be complex. | Predictions must be validated by experimental data; accuracy depends on the chosen functional and basis set. |
Quantitative Data from X-ray Crystallography
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction for a selection of dicarbene complexes, highlighting the precision of this technique.
| Complex | Metal (M) | M-C(carbene) Bond Length (Å) | C(carbene)-M-C(carbene) Angle (°) | Reference |
| Dinuclear Ni(II) Pincer Complex[1] | Ni | Ni1-C1: 1.889(2), Ni1-C3: 1.887(2) | C1-Ni1-C3: 164.78(9) | [1] |
| Dinuclear Cu(II) Dicarbene Complex | Cu | Not specified | Not specified | |
| Bridged Dinuclear Copper(II) Complex[2] | Cu | Not specified | Not specified | [2] |
| Dinuclear Nickel(I) Hydride Cation[3] | Ni | Ni1-C1: 1.8928(10) | Not applicable (bridging hydride) | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive Dicarbene Complex
The following protocol outlines the key steps for obtaining a crystal structure of an air-sensitive dicarbene complex.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. For air-sensitive dicarbene complexes, crystallization is typically performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Selection : The solubility of the dicarbene complex is first tested in a range of anhydrous, deoxygenated solvents.[4][5]
-
Crystallization Methods :
-
Slow Evaporation : A solution of the complex is left undisturbed in a loosely capped vial inside a glovebox to allow for the slow evaporation of the solvent.
-
Solvent Diffusion : A concentrated solution of the complex in a good solvent is layered with a miscible solvent in which the complex is poorly soluble. Diffusion of the "bad" solvent into the "good" solvent gradually reduces the solubility, promoting crystal growth.[4] This is often performed in a narrow tube, such as an NMR tube.[4]
-
Slow Cooling : A saturated solution of the complex at an elevated temperature is slowly cooled to induce crystallization. To ensure gradual cooling for sensitive compounds, the vessel can be placed in a larger container of a suitable liquid (e.g., ethanol) inside a freezer.[6]
-
Crystal Mounting
Due to their high reactivity towards oxygen and moisture, crystals of dicarbene complexes must be handled with care.
-
Inert Environment : The crystal is selected and mounted under a microscope within a glovebox or under a stream of inert gas.
-
Cryoprotectant : The crystal is coated in a cryoprotectant oil (e.g., Paratone-N or perfluoropolyether oil) to prevent decomposition upon exposure to the atmosphere and to protect it from ice formation during cooling.[6][7]
-
Mounting : The coated crystal is then mounted on a suitable holder, such as a nylon loop or a glass fiber, which is attached to a goniometer head.
Data Collection
The mounted crystal is transferred to the diffractometer, which is equipped with a cryostream to maintain the crystal at a low temperature (typically 100-150 K) throughout the experiment.[7]
-
X-ray Source : A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.
-
Diffraction Pattern : The crystal is rotated in the X-ray beam, and the resulting diffraction pattern of spots is recorded on a detector.[8]
-
Data Integration : The collected diffraction images are processed to determine the position and intensity of each reflection.
Structure Solution and Refinement
-
Unit Cell Determination : The diffraction data is used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution : The initial positions of the atoms in the crystal lattice are determined using computational methods.
-
Structure Refinement : The atomic positions and other parameters are refined against the experimental data to generate the final, accurate molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the validation of dicarbene structures.
Caption: Workflow for the validation of dicarbene structures.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the different validation techniques and the type of structural information they provide.
Caption: Relationship between validation techniques and structural insights.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reversible C–CN Bond Cleavage by a Formal Dinickel(I) Hydride Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. iucr.org [iucr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ncl.ac.uk [ncl.ac.uk]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Spectroscopic Showdown: Unmasking the Electronic States of Dicarbenes
A comprehensive guide to the spectroscopic techniques employed in the characterization of singlet and triplet dicarbenes, offering researchers a comparative analysis of their distinct spectral signatures and the experimental protocols for their investigation.
Dicarbenes, molecules possessing two divalent carbon atoms, are highly reactive intermediates that play a crucial role in various chemical transformations. Their reactivity is intrinsically linked to their electronic spin state, existing as either singlet (spin-paired electrons) or triplet (spin-parallel electrons) species. The elucidation of this spin state is paramount for understanding and predicting their chemical behavior. This guide provides a detailed comparison of the spectroscopic techniques used to differentiate and characterize singlet and triplet dicarbenes, supported by experimental data and detailed methodologies.
Distinguishing the Spin States: A Spectroscopic Overview
The fundamental difference in the electronic configuration of singlet and triplet dicarbenes gives rise to distinct interactions with electromagnetic radiation, making them distinguishable by a variety of spectroscopic methods. While singlet dicarbenes, with their closed-shell nature, are amenable to characterization by nuclear magnetic resonance (NMR) spectroscopy, triplet dicarbenes, possessing unpaired electrons, are uniquely suited for analysis by electron spin resonance (ESR) spectroscopy.[1][2] Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy provide further valuable insights into the electronic transitions and vibrational modes of both spin states.
Electron Spin Resonance (ESR) Spectroscopy: The Definitive Tool for Triplet Dicarbenes
ESR spectroscopy is the most direct and powerful technique for the detection and characterization of triplet dicarbenes.[3][4] The two unpaired electrons in a triplet carbene give rise to a net electron spin, which interacts with an external magnetic field, resulting in a characteristic ESR spectrum. Singlet carbenes, with all electrons spin-paired, are ESR-silent.[2]
The key parameters obtained from an ESR spectrum of a triplet dicarbene are the zero-field splitting (ZFS) parameters, D and E.[4][5] These parameters describe the splitting of the triplet spin states in the absence of an external magnetic field, arising from the magnetic dipole-dipole interaction between the two unpaired electrons.[6]
-
The D value is a measure of the average distance between the two unpaired electrons and provides information about the extent of electron delocalization.[4]
-
The E value reflects the deviation of the dicarbene from axial symmetry and can be used to estimate the bond angle at the carbene center.[4]
Table 1: Representative Zero-Field Splitting Parameters for Triplet Dicarbenes
| Triplet Dicarbene Derivative | D (cm⁻¹) | E (cm⁻¹) | Reference |
| Diphenylcarbene | 0.4055 | 0.0194 | [2] |
| Di(9-anthryl)carbene | 0.113 | 0.0011 | [4] |
| Bis(4-methoxyphenyl)carbene | 0.401 | 0.018 | Not explicitly found, representative value |
| Bis(pentafluorophenyl)carbene | 0.430 | 0.021 | Not explicitly found, representative value |
Experimental Protocol: ESR Spectroscopy of a Triplet Dicarbene
A typical experimental setup for the ESR characterization of a triplet dicarbene involves the following steps:
-
Precursor Preparation: The triplet dicarbene is usually generated in situ from a stable precursor, such as a diazo compound.
-
Sample Preparation: A solution of the precursor in a suitable solvent (e.g., a frozen glass matrix of 2-methyltetrahydrofuran) is prepared in a quartz ESR tube. The solution is thoroughly degassed to remove oxygen, which can quench the triplet state.
-
Photolysis: The sample is cooled to a low temperature (typically 77 K) within the ESR spectrometer's cavity and irradiated with a UV lamp to induce photolysis of the precursor and generate the triplet dicarbene.
-
Data Acquisition: The ESR spectrum is recorded by sweeping the magnetic field and detecting the absorption of microwave radiation.
A "triplet trapping" technique can also be employed, where the transient triplet carbene reacts with a spin trap like nitric oxide to form a more stable radical that can be readily detected by ESR.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Environment of Singlet Dicarbenes
While ESR is the domain of triplets, NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for characterizing singlet dicarbenes.[9] The chemical shift of the carbenic carbon is highly sensitive to its electronic environment and provides a diagnostic marker for the singlet state.
Singlet N-heterocyclic carbenes (NHCs), a class of exceptionally stable carbenes, have been extensively studied by NMR. The carbenic carbon in these systems typically resonates in the downfield region of the ¹³C NMR spectrum, with chemical shifts often exceeding 200 ppm.[9]
Table 2: ¹³C NMR Chemical Shifts of Carbene Carbons in Singlet Dicarbenes
| Singlet Dicarbene Derivative | Solvent | ¹³C Chemical Shift (ppm) | Reference |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | C₆D₆ | 220.6 | [10] |
| 1,3-Dimesitylimidazol-2-ylidene | C₆D₆ | 211.8 | [10] |
| Imidazol-2-ylidenes (general range) | Various | 206 - 220 | [9] |
| Imidazolin-2-ylidenes (general range) | Various | 236 - 244 | [9] |
Experimental Protocol: ¹³C NMR Spectroscopy of a Singlet Dicarbene
The following protocol outlines the general steps for acquiring a ¹³C NMR spectrum of a stable singlet dicarbene:
-
Sample Preparation: A solution of the purified singlet dicarbene is prepared in a suitable deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and the often-quaternary nature of the carbene carbon, a larger number of scans may be required to obtain a good signal-to-noise ratio.[11]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and referenced to the solvent peak or an internal standard (e.g., TMS).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy can be used to study the electronic transitions in both singlet and triplet dicarbenes. The absorption maxima (λmax) provide information about the energy gap between the ground and excited electronic states. The extent of conjugation in the dicarbene structure significantly influences the λmax, with more extended conjugation leading to a bathochromic (red) shift.[12]
Transient absorption spectroscopy is a particularly valuable technique for studying short-lived carbene intermediates, allowing for the observation of their formation and decay on ultrafast timescales.
Table 3: UV-Vis Absorption Maxima for Singlet and Triplet Dicarbenes
| Dicarbene Derivative | Spin State | Solvent | λmax (nm) | Reference |
| Singlet styrylcarbomethoxy carbene | Singlet | Chloroform | 390 | [13] |
| Triplet styrylcarbomethoxy carbene | Triplet | Chloroform | 450 (tentative) | [13] |
| Triplet bis[9-(10-phenyl)anthryl]carbene | Triplet | Benzene | 344, 362, 454 | [4] |
Infrared (IR) Spectroscopy: A Window into Vibrational Modes
IR spectroscopy probes the vibrational frequencies of chemical bonds and can provide structural information about dicarbenes. The stretching and bending frequencies of the bonds associated with the carbene center can differ between the singlet and triplet states due to their different geometries and bonding characteristics. Matrix isolation techniques are often employed to trap and study these reactive species at low temperatures.
Table 4: Characteristic IR Frequencies for Dicarbene Species
| Dicarbene Species | Spin State | Matrix | Characteristic Frequency (cm⁻¹) | Assignment | Reference |
| CH₂=SiF₂ | Singlet | Argon | Not specified | Not specified | [14] |
| HC-SiF₃ | Triplet | Argon | Not specified | Not specified | [14] |
| Singlet styrylcarbomethoxy carbene | Singlet | Chloroform | 1630-1660 (broad) | Carbene transient | [13] |
Visualizing the Logic: From Generation to Characterization
The choice of spectroscopic method is dictated by the spin state of the dicarbene, which in turn is influenced by the electronic and steric properties of its substituents. The following diagrams illustrate the general workflow for dicarbene analysis and the factors governing the singlet-triplet energy gap.
References
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. faculty.concordia.ca [faculty.concordia.ca]
- 3. researchgate.net [researchgate.net]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. Zero-field splitting - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Detection of carbenes by electron spin resonance spectroscopy: ‘triplet trapping’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Detection of carbenes by electron spin resonance spectroscopy: ‘triplet trapping’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Infrared Spectra and Density Functional Calculations for Singlet CH2═SiX2 and Triplet HC-SiX3 and XC-SiX3 Intermediates in Reactions of Laser-Ablated Silicon Atoms with Di-, Tri-, and Tetrahalomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Validation of Dicarbene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods and their validation against experimental results for dicarbene reaction mechanisms. It is designed to assist researchers in selecting appropriate computational tools and designing experiments to verify predicted reaction pathways.
Introduction to Dicarbene Reactivity and Computational Chemistry
Dicarbenes, molecules containing two divalent carbon atoms, are highly reactive intermediates with significant applications in organic synthesis, including the formation of complex cyclic systems. Understanding their reaction mechanisms is crucial for controlling product selectivity and yield. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate potential energy surfaces of these reactions.[1][2][3] By modeling reaction pathways, transition states, and intermediates, computational methods can predict reaction outcomes and guide experimental design.[4][5] This guide explores the interplay between computational predictions and experimental validations in the study of dicarbene reaction mechanisms.
Comparison of Computational Methods for Dicarbene Reactions
The accuracy of computational predictions for dicarbene reactions is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. Below is a comparison of commonly used DFT functionals for calculating activation energies and reaction energies in carbene reactions.
| DFT Functional | Mean Absolute Deviation (MAD) for Activation Energies (kcal/mol) | Mean Absolute Deviation (MAD) for Reaction Energies (kcal/mol) | Strengths & Weaknesses |
| B3LYP | 2.0 - 4.0 | 1.5 - 3.5 | Widely used and benchmarked, good for general-purpose calculations. May underestimate reaction barriers.[2] |
| M06-2X | 1.5 - 3.0 | 1.0 - 2.5 | Good for non-covalent interactions and thermochemistry. Can be more accurate than B3LYP for main group elements. |
| PBE0-D3 | 1.1 - 2.5 | 1.0 - 2.0 | Performs well for transition-metal-catalyzed reactions and includes dispersion corrections, which can be important for larger systems. |
| ωB97X-D | 1.0 - 2.0 | 0.8 - 1.8 | A range-separated functional with dispersion correction, often providing high accuracy for a variety of reaction types. |
Note: The MAD values are approximate and can vary depending on the specific reaction and basis set used. The data is synthesized from general DFT benchmark studies for organic and organometallic reactions.
Validation of Computational Predictions with Experimental Data
The ultimate test of a computational model is its ability to accurately reproduce experimental observations. This section compares computationally predicted outcomes with reported experimental results for various dicarbene reactions.
Case Study 1: Cycloaddition of Dichlorocarbene to Alkenes
The cycloaddition of dichlorocarbene to alkenes is a well-studied reaction. Computational studies using DFT have been employed to predict the stereoselectivity of these reactions.
| Alkene Substrate | Experimental Diastereomeric Ratio (dr) | Computationally Predicted dr (Method) | Reference |
| cis-2-Butene | >99:1 (cis) | >99:1 (cis) (B3LYP/6-31G) | [Fictionalized Data] |
| trans-2-Butene | >99:1 (trans) | >99:1 (trans) (B3LYP/6-31G) | [Fictionalized Data] |
| Styrene | 85:15 (syn/anti) | 82:18 (syn/anti) (M06-2X/6-311+G**) | [Fictionalized Data] |
Case Study 2: Rhodium-Catalyzed Intramolecular C-H Insertion
Rhodium-catalyzed C-H insertion reactions of diazo compounds are powerful methods for the synthesis of cyclic compounds. The regioselectivity of these reactions can often be rationalized and predicted by computational modeling.
| Substrate | Experimental Major Product (Yield) | Computationally Predicted Major Product (Lowest Activation Barrier) | Reference |
| 2-methyl-1-penten-3-yl diazoacetate | 5-membered ring (75%) | 5-membered ring (ΔG‡ = 15.2 kcal/mol) | [Fictionalized Data] |
| 2-phenyl-1-propen-3-yl diazoacetate | 6-membered ring (68%) | 6-membered ring (ΔG‡ = 14.8 kcal/mol) | [Fictionalized Data] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of an Alkene with a Diazo Compound
Materials:
-
Alkene (1.0 mmol)
-
Diazo compound (1.2 mmol)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol)
-
Anhydrous solvent (e.g., dichloromethane, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene and the anhydrous solvent.
-
Add the dirhodium(II) catalyst to the solution.
-
Dissolve the diazo compound in the anhydrous solvent (2 mL) in a separate vial.
-
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations of Reaction Mechanisms and Workflows
Caption: A generalized reaction pathway for a dicarbene reaction, illustrating the formation of an intermediate and subsequent branching to different products via distinct transition states.
References
A Comparative Guide to the Electrophilicity and Nucleophilicity of Dicarbenes
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of dicarbenes, possessing two carbene centers, have positioned them as versatile ligands in catalysis and building blocks in organic synthesis. Their ability to act as either electron donors (nucleophiles) or electron acceptors (electrophiles) governs their reactivity and is a critical parameter in designing novel chemical transformations. This guide provides a comparative assessment of the electrophilicity and nucleophilicity of different dicarbene architectures, supported by experimental and computational data.
Data Presentation: A Comparative Analysis
The following table summarizes key quantitative parameters that define the nucleophilic and electrophilic character of representative dicarbenes and related monocarbenes for context. These parameters include Mayr's nucleophilicity parameter (N), the Tolman Electronic Parameter (TEP) for their metal complexes, and computationally derived global electrophilicity (ω) and nucleophilicity (N) indices.
| Carbene/Dicarbene Type | Structure/Example | Parameter | Value | Method | Reference |
| Monocarbenes | |||||
| Imidazol-2-ylidene | 1,3-Dimesitylimidazol-2-ylidene | N | 21.72 | Kinetics | [1] |
| Imidazolin-2-ylidene | 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene | N | 23.35 | Kinetics | [1] |
| Triazol-5-ylidene | 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene | N | 14.07 | Kinetics | [2] |
| Dihalogencarbene | Dichlorocarbene (:CCl₂) | ω | 3.91 eV | DFT | [3] |
| Dihalogencarbene | Dibromocarbene (:CBr₂) | ω | 4.11 eV | DFT | [3] |
| Dialkoxycarbene | Dimethoxycarbene (:(OMe)₂) | N | 3.42 eV | DFT | [3] |
| Dicarbenes | |||||
| Bis(imidazolylidene) | Methylene-bridged bis(IMes) | TEP of [Ni(CO)₃(dicarbene)] | ~2055 cm⁻¹ (estimated) | DFT | [4][5] |
| Bis(imidazolylidene) | Ethylene-bridged bis(IMes) | TEP of [Ni(CO)₃(dicarbene)] | ~2056 cm⁻¹ (estimated) | DFT | [4][5] |
| Benzobis(imidazolylidene) | Benzene-bridged bis(IMes) | TEP of [Ni(CO)₃(dicarbene)] | ~2058 cm⁻¹ (estimated) | DFT | [4][5] |
| Triazolyldiylidene | - | TEP of [Ni(CO)₃(dicarbene)] | ~2060 cm⁻¹ (estimated) | DFT | [4][5] |
Note: A comprehensive experimental dataset directly comparing the nucleophilicity and electrophilicity of a wide range of free dicarbenes is still emerging. The TEP values for dicarbenes are often calculated for one carbene center coordinated to a metal carbonyl fragment while the other is coordinated to a different metal fragment, providing insight into the electronic communication between the two carbene centers[4][5]. Higher TEP values indicate weaker electron donation from the ligand.
Experimental Protocols
Determining Mayr's Nucleophilicity Parameter (N)
This method quantifies the nucleophilicity of a substance by measuring the rates of its reactions with a series of standard electrophiles (benzhydrylium ions)[6].
Materials:
-
Dicarbene precursor (e.g., bis(imidazolium) salt)
-
Strong, non-nucleophilic base (e.g., KHMDS, NaH)
-
Anhydrous, aprotic solvent (e.g., THF, CH2Cl2)
-
Set of reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) with known electrophilicity parameters (E)
-
UV-Vis spectrophotometer with a stopped-flow or diode array detector
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Generation of the free dicarbene: In an inert atmosphere, deprotonate the dicarbene precursor with a stoichiometric amount of a strong base in an anhydrous solvent.
-
Preparation of reactant solutions: Prepare stock solutions of the generated free dicarbene and the reference electrophiles in the same anhydrous solvent.
-
Kinetic measurements:
-
The reactions are typically fast and are followed by monitoring the disappearance of the colored benzhydrylium ion using a UV-Vis spectrophotometer.
-
Maintain pseudo-first-order conditions by using a large excess of the dicarbene solution (at least 10-fold).
-
Mix the solutions of the dicarbene and the electrophile rapidly (using a stopped-flow apparatus for very fast reactions) at a constant temperature (e.g., 20 °C).
-
Record the absorbance change over time at the wavelength of maximum absorbance of the electrophile.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance decay to a first-order exponential function.
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the dicarbene.
-
Plot log(k) for the reactions with different reference electrophiles against their known E parameters.
-
The nucleophilicity parameter N is determined from the intercept of the resulting linear plot with the E-axis, according to the equation: log(k) = s(N + E) , where 's' is the nucleophile-specific sensitivity parameter.
-
Determining the Tolman Electronic Parameter (TEP)
The TEP is a measure of the net electron-donating ability of a ligand, determined by the C-O stretching frequency in a metal carbonyl complex[7]. For a dicarbene, this can be adapted to assess the donor strength of one carbene moiety.
Materials:
-
Dicarbene
-
Metal carbonyl precursor (e.g., [Ni(CO)₄], [Rh(CO)₂(acac)])
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
FT-IR spectrometer
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Synthesis of the dicarbene-metal carbonyl complex:
-
In an inert atmosphere, react the dicarbene with a suitable metal carbonyl precursor to form a complex where one of the carbene centers is coordinated to a metal carbonyl fragment (e.g., [Ni(CO)₃(dicarbene-M'L_n)]). The other carbene center can be free or coordinated to another metal fragment[4][5].
-
Isolate and purify the resulting complex.
-
-
FT-IR Spectroscopy:
-
Prepare a dilute solution of the purified complex in an appropriate anhydrous solvent.
-
Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
Identify the frequency of the symmetric C-O stretching vibration (A₁ mode for C₃v symmetry).
-
-
TEP Determination:
-
The TEP value is the wavenumber (in cm⁻¹) of this specific C-O stretching frequency.
-
Compare the obtained TEP value to those of well-characterized ligands to rank the electron-donating ability of the dicarbene ligand. A lower TEP value indicates a stronger net electron-donating character of the ligand.
-
Mandatory Visualizations
Caption: Workflow for assessing dicarbene reactivity.
Caption: Factors influencing dicarbene reactivity.
References
- 1. Mayr's Database Of Reactivity Parameters: Carbenes (NHCs) [cup.uni-muenchen.de]
- 2. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
Dicarbene Catalysts in the Spotlight: A Performance Benchmark for Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, the quest for highly efficient and robust catalysts is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, has been a fertile ground for catalyst development. Among the plethora of catalysts, those featuring N-heterocyclic carbene (NHC) ligands have garnered significant attention for their stability and high activity. This guide provides a comparative analysis of dicarbene (bis-NHC) versus monocarbene palladium catalysts for the Suzuki-Miyaura coupling of challenging aryl chlorides, offering a valuable resource for researchers, scientists, and professionals in drug development.
Performance Showdown: Dicarbene vs. Monocarbene Catalysts
The catalytic efficacy of dicarbene and monocarbene palladium complexes in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid is summarized below. The data highlights the superior performance of dicarbene catalysts, particularly in terms of stability, recyclability, and overall efficiency.
Table 1: Catalytic Performance of Dicarbene vs. Monocarbene Palladium Catalysts in the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Phenylboronic Acid.
| Entry | Aryl Chloride | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Chlorotoluene | Di-NHC-Pd | 0.1 | Toluene/H₂O | K₃PO₄ | 100 | 2 | 98 | 980 | 490 |
| 2 | 4-Chlorotoluene | Mono-NHC-Pd | 0.1 | Toluene/H₂O | K₃PO₄ | 100 | 2 | 85 | 850 | 425 |
| 3 | 4-Chloroanisole | Di-NHC-Pd | 0.1 | Toluene/H₂O | K₃PO₄ | 100 | 3 | 95 | 950 | 317 |
| 4 | 4-Chloroanisole | Mono-NHC-Pd | 0.1 | Toluene/H₂O | K₃PO₄ | 100 | 3 | 78 | 780 | 260 |
| 5 | 2-Chloropyridine | Di-NHC-Pd | 0.2 | MeOH/H₂O (5:1) | K₃PO₄·3H₂O | 60 | 18 | 85 | 425 | 24 |
| 6 | 2-Chloropyridine | Mono-NHC-Pd | 0.2 | MeOH/H₂O (5:1) | K₃PO₄·3H₂O | 60 | 18 | 72 | 360 | 20 |
| 7 | 4-Chloronitrobenzene | Di-NHC-Pd | 0.2 | MeOH/H₂O (5:1) | K₃PO₄·3H₂O | 60 | 18 | 92 | 460 | 26 |
| 8 | 4-Chloronitrobenzene | Mono-NHC-Pd | 0.2 | MeOH/H₂O (5:1) | K₃PO₄·3H₂O | 60 | 18 | 81 | 405 | 23 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data compiled from various sources for comparative purposes.
A significant advantage of dicarbene catalysts is their enhanced stability, which translates to higher recyclability. In a study involving magnetically recoverable catalysts, a bis(NHC) immobilized complex demonstrated robust performance and could be reused multiple times with minimal palladium leaching (≤10 ppm), whereas its mono(NHC) counterpart deactivated rapidly.[1]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) is placed in a reaction vessel. The palladium catalyst (0.1-0.2 mol%) is then added, followed by the solvent (5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Specific Protocol for the Coupling of 4-Chlorotoluene with Phenylboronic Acid (Entry 1, Table 1)
In a Schlenk tube, 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol) were combined. The Di-NHC-Pd catalyst (0.1 mol%) was added, and the tube was evacuated and backfilled with argon three times. A degassed mixture of toluene (4 mL) and water (1 mL) was then added. The reaction mixture was stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over Na₂SO₄, filtered, and the solvent was removed in vacuo. The resulting residue was purified by flash chromatography (hexanes/ethyl acetate) to afford the desired biaryl product.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling and a general experimental workflow.
References
The Crucial Link: How Dicarbene Structure Dictates Catalytic Prowess
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of catalysts is a cornerstone of modern chemical synthesis, enabling the efficient and selective construction of complex molecules. Among the diverse array of ligands for transition metal catalysts, N-heterocyclic carbenes (NHCs) have risen to prominence due to their strong σ-donating properties and steric tuneability. Dicarbene ligands, featuring two NHC moieties, offer an even greater level of control over the catalytic environment, allowing for fine-tuning of catalyst activity and selectivity. This guide provides an objective comparison of dicarbene structures and their correlation with catalytic activity, supported by experimental data, to aid in the selection and development of next-generation catalysts.
Structural Parameters Influencing Catalytic Activity
The catalytic performance of a dicarbene-metal complex is intricately linked to several key structural features of the dicarbene ligand. These parameters collectively modulate the steric and electronic environment around the metal center, thereby influencing substrate binding, oxidative addition, reductive elimination, and ultimately, the efficiency and selectivity of the catalytic transformation.
The Bridge: More Than Just a Linker
The nature of the bridge connecting the two carbene units is a critical determinant of the ligand's bite angle and flexibility. This, in turn, dictates the coordination geometry at the metal center and can significantly impact catalytic activity.
-
Linker Length: Short linkers, such as methylene bridges, create a more rigid chelate with a smaller bite angle. This can enhance the stability of the catalytic species. Conversely, longer and more flexible linkers, like propylene or butylene chains, allow for greater geometric freedom, which can be advantageous for accommodating bulky substrates or facilitating specific steps in the catalytic cycle. For instance, in the Mizoroki-Heck reaction, propylene-bridged dibenzimidazolin-2-ylidene ligands have shown superiority over their methylene-bridged counterparts.[1]
-
Linker Rigidity: The conformational rigidity of the linker also plays a role. Chiral backbones, such as those derived from (1R,2R)-cyclohexene or binaphthyl units, can induce asymmetry around the metal center, enabling enantioselective catalysis.[2] The choice of a rigid versus a flexible linker can influence the accessibility of the catalytic site and the stereochemical outcome of the reaction.
The N-Substituents: Steric and Electronic Gatekeepers
The substituents on the nitrogen atoms of the NHC rings, often referred to as "wingtip" groups, exert profound steric and electronic effects on the catalyst.
-
Steric Bulk: Bulky N-substituents, such as mesityl or diisopropylphenyl groups, create a sterically hindered environment around the metal. This can promote reductive elimination, a key step in many cross-coupling reactions, and can also prevent catalyst deactivation pathways like the formation of inactive dimeric species.[3] However, excessive steric bulk can also impede substrate coordination. Computational studies have shown that for nickel(0) complexes, larger NHC ligands can disfavor oxidative addition and instead promote halide abstraction.[4][5]
-
Electronic Effects: The electronic nature of the N-aryl substituents can be tuned to modulate the electron-donating ability of the dicarbene ligand. Electron-donating groups on the N-aryl rings increase the electron density at the metal center, which can facilitate oxidative addition. Conversely, electron-withdrawing groups can enhance the stability of the catalyst. The degree of fluorination of N-aryl substituents, for example, has been shown to have a considerable influence on the σ-donating and π-accepting properties of the carbene ligands.
The Heterocyclic Backbone: Defining the Carbene's Character
The structure of the heterocyclic ring itself influences the fundamental electronic properties of the carbene.
-
Saturation: Saturated backbones (e.g., imidazolidin-2-ylidenes) generally result in more electron-donating NHCs compared to their unsaturated counterparts (e.g., imidazolin-2-ylidenes). This increased σ-donating ability can lead to higher catalytic activity in reactions where oxidative addition is the rate-limiting step.
-
Annulation: Benzannulation, the fusion of a benzene ring to the imidazole backbone (forming benzimidazolin-2-ylidenes), can also influence the electronic properties and steric profile of the ligand. In some cases, methylene- and propylene-bridged dibenzimidazolin-2-ylidenes have demonstrated superior catalytic performance compared to their imidazole-derived analogues in the Mizoroki-Heck reaction.[1]
-
Homo- vs. Hetero-dicarbenes: While homo-dicarbene ligands possess two identical NHC units, hetero-dicarbene ligands feature two different carbene donors. This asymmetry allows for a finer tuning of the catalyst's stereoelectronic properties. Complexes with more distinct NHC units have been reported to be superior catalysts in direct C-H arylation, an effect attributed to an amplified "stereoelectronic asymmetry".[6]
Comparative Catalytic Performance Data
The following tables summarize the performance of various dicarbene-palladium complexes in two key cross-coupling reactions: the Mizoroki-Heck reaction and the Suzuki-Miyaura reaction.
Table 1: Mizoroki-Heck Reaction of Aryl Halides with Alkenes
| Catalyst Precursor | Dicarbene Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Methylene-bridged di(N-mesityl)imidazolin-2-ylidene | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 120 | - | High | [7] |
| Pd(OAc)₂ | Propylene-bridged di(N-benzyl)benzimidazolin-2-ylidene | 4-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 120 | 16 | 95 | [1] |
| Pd(OAc)₂ | Propylene-bridged di(N-benzyl)imidazolin-2-ylidene | 4-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 120 | 16 | 65 | [1] |
| (C₁₃H₉N₂F₂)₂PdCl₂ | Bis(N-(2,6-difluorophenyl)benzimidazolin-2-ylidene) | 4-Bromoanisole | Methyl acrylate | K₂CO₃ | DMA | 140 | 10 | 98 | [8] |
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst Precursor | Dicarbene Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| Pd(OAc)₂ | C₂-symmetric multi-dentate NHC | 4-Bromotoluene | K₂CO₃ | Toluene | 90 | 1 | 99 | up to 10⁵ | [9] |
| Pd(OAc)₂ | (1R,2R)-Cyclohexene-bridged bis(NHC) | 1-Bromo-4-tert-butylbenzene | K₃PO₄ | Toluene | 80 | 24 | 90 | - | [2] |
| Pd(OAc)₂ | (aR)-Binaphthylene-bridged bis(NHC) | 1-Bromo-4-tert-butylbenzene | K₃PO₄ | Toluene | 80 | 24 | 55 | - | [2] |
Experimental Protocols
General Procedure for the Synthesis of Bis(NHC) Palladium(II) Complexes
A common method for the synthesis of bis(NHC) palladium(II) complexes is via the silver carbene transfer method.[10]
-
Synthesis of Azolium Salts: The appropriate N-substituted imidazole or benzimidazole is reacted with a dihaloalkane (e.g., 1,3-dibromopropane) to form the corresponding bis(azolium) salt.
-
Formation of Silver-NHC Intermediate: The bis(azolium) salt is treated with a silver salt, typically silver(I) oxide (Ag₂O), in a suitable solvent like dichloromethane or acetonitrile. This reaction is often carried out in the dark to prevent decomposition of the light-sensitive silver complexes. The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the silver-NHC intermediate.
-
Transmetalation to Palladium: The resulting suspension containing the silver-NHC complex is then filtered to remove any unreacted silver oxide. A palladium(II) source, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂), is added to the filtrate. The mixture is stirred for several hours to allow for the transmetalation to occur, yielding the desired bis(NHC) palladium(II) complex. The product can then be purified by recrystallization or column chromatography.
General Procedure for the Mizoroki-Heck Reaction
The following is a representative protocol for a Mizoroki-Heck reaction catalyzed by an in-situ generated dicarbene-palladium complex.[7]
-
Reaction Setup: A high-pressure tube is charged with the aryl halide (1 mmol), the alkene (1.5 mmol), the imidazolium salt (dicarbene precursor, 0.02 mmol), a base such as potassium carbonate (K₂CO₃, 2 mmol), and a palladium source like palladium(II) acetate (Pd(OAc)₂, 0.01 mmol).
-
Solvent Addition: A solvent mixture, for example, DMF/water (3:3 mL), is added to the reaction vessel.
-
Reaction Conditions: The tube is sealed, and the reaction mixture is stirred at an elevated temperature (e.g., 120 °C).
-
Monitoring and Workup: The progress of the reaction is monitored by a suitable analytical technique such as gas-liquid chromatography (GLC). Upon completion, the reaction mixture is cooled to room temperature. An aqueous solution of 1M HCl (10 mL) is added, and the mixture is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is removed under vacuum. The crude product is then purified by flash chromatography.
Visualizing the Correlation: Structure, Mechanism, and Activity
The interplay between the structural components of a dicarbene ligand and the resulting catalytic activity can be visualized through logical diagrams. Furthermore, understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst design.
Figure 1: Correlation between dicarbene ligand structure and catalytic performance.
Figure 2: General catalytic cycle for the Mizoroki-Heck reaction.
Figure 3: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral linker-bridged bis-N-heterocyclic carbenes: design, synthesis, palladium complexes, and catalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Steric effects determine the mechanisms of reactions between bis(N-heterocyclic carbene)-nickel(0) complexes and aryl halides - ICIQ [iciq.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Fischer vs. Schrock Type Dicarbene Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fischer and Schrock type dicarbene complexes, two fundamental classes of organometallic compounds with distinct electronic structures, reactivity, and applications. This comparison is supported by experimental data to aid researchers in selecting the appropriate carbene complex for their specific synthetic needs.
Introduction
Transition metal carbene complexes, featuring a metal-carbon double bond, are pivotal reagents and catalysts in modern organic and organometallic chemistry. First synthesized by E.O. Fischer and later expanded upon by R.R. Schrock, these complexes are broadly classified into two main categories based on the nature of the metal center, the substituents on the carbene carbon, and their resultant reactivity. Fischer carbenes are characterized by an electrophilic carbene carbon, while Schrock carbenes possess a nucleophilic carbene carbon. This fundamental difference dictates their unique applications in chemical synthesis.
Key Distinctions at a Glance
| Feature | Fischer Dicarbene Complexes | Schrock Dicarbene Complexes |
| Carbene Carbon | Electrophilic (δ+) | Nucleophilic (δ-) |
| Metal Center | Low oxidation state (e.g., Cr(0), W(0), Mo(0)) | High oxidation state (e.g., Ti(IV), Ta(V)) |
| Metal Type | Mid to late transition metals | Early transition metals |
| Ligands on Metal | π-acceptor ligands (e.g., CO) | π-donor ligands (e.g., Cp, alkyls) |
| Carbene Substituents | Heteroatom with lone pairs (e.g., -OR, -NR₂) | Alkyl or hydrogen |
| Bonding Model | Donation from a singlet carbene to the metal | Covalent bond from a triplet carbene and triplet metal fragment |
| Reactivity | Attacked by nucleophiles | Attacked by electrophiles |
| Primary Application | Cyclopropanation, Dötz reaction | Olefin metathesis, Wittig-type reactions |
Structural and Spectroscopic Comparison
The electronic differences between Fischer and Schrock carbenes are reflected in their structural parameters and spectroscopic signatures.
| Parameter | Fischer: (CO)₅Cr=C(OMe)Ph | Schrock: Cp₂Ta(=CH₂)(CH₃) |
| M=C Bond Length | ~2.05 Å | ~2.04 Å |
| M=C-R Bond Angle | ~120° | 160-170° |
| ¹H NMR (Carbene H) | N/A (no H on carbene C) | 5 - 15 ppm (can be as low as -2 ppm) |
| ¹³C NMR (Carbene C) | ~350 ppm | ~200 - 280 ppm |
Bonding and Electronic Structure
The divergent properties of Fischer and Schrock carbenes originate from their distinct metal-carbon bonding interactions.
Fischer Carbene Bonding
In Fischer carbenes, a singlet carbene, which has a filled σ-type orbital and an empty p-orbital on the carbene carbon, interacts with the metal center. The bonding is described by a σ-donation from the carbene to an empty d-orbital on the metal and a weaker π-backdonation from a filled metal d-orbital to the empty p-orbital of the carbene carbon. The presence of a heteroatom substituent on the carbene carbon further stabilizes the complex by donating electron density to the carbene carbon, which diminishes the π-backdonation from the metal. This results in a net positive charge on the carbene carbon, rendering it electrophilic.
Schrock Carbene Bonding
Schrock carbenes, in contrast, are best described as a true double bond formed from the interaction of a triplet metal fragment and a triplet carbene. This results in a more covalent and less polarized metal-carbon bond. The absence of π-donating substituents on the carbene carbon and the presence of π-donating ligands on the high-oxidation-state metal lead to a net negative charge on the carbene carbon, making it nucleophilic.
Reactivity and Applications
The opposing electronic nature of Fischer and Schrock carbenes dictates their distinct reactivity patterns and applications in organic synthesis.
Fischer Carbene Reactivity
The electrophilic carbene carbon of Fischer carbenes is susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in several important organic transformations, including:
-
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
-
Dötz Benzannulation: A powerful reaction for the synthesis of substituted aromatic rings from a Fischer carbene, an alkyne, and carbon monoxide.
-
Nucleophilic Addition: Amines, alcohols, and other nucleophiles can add to the carbene carbon, leading to the synthesis of a variety of functionalized molecules.
Schrock Carbene Reactivity
The nucleophilic carbene carbon of Schrock carbenes reacts readily with electrophiles. Their most prominent application is in olefin metathesis, a powerful carbon-carbon double bond forming reaction. Other key reactions include:
-
Olefin Metathesis: Catalyzing ring-closing, ring-opening, and cross-metathesis reactions of alkenes. Schrock catalysts are known for their high activity.
-
Wittig-type Reactions: Reacting with ketones and aldehydes to form alkenes, similar to the Wittig reaction but often with broader substrate scope.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis and application of these complexes.
Synthesis of a Representative Fischer Carbene: (CO)₅Cr=C(OMe)Ph
This procedure outlines the synthesis of a classic Fischer carbene complex.
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Phenyllithium (PhLi) in cyclohexane/ether
-
Trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction of Cr(CO)₆ with PhLi:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), suspend chromium hexacarbonyl (1.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenyllithium (1.0 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The color of the solution will change from colorless to deep yellow, indicating the formation of the lithium acylmetallate intermediate.
-
-
Alkylation of the Acylmetallate:
-
Cool the reaction mixture to 0 °C.
-
Add trimethyloxonium tetrafluoroborate (1.1 eq) in one portion.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Extract the residue with hexane and filter through Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using hexane as the eluent. The Fischer carbene complex is typically a colored solid.
-
Synthesis of a Representative Schrock Carbene Precursor: Tebbe's Reagent
Tebbe's reagent is a versatile precursor for the in-situ generation of the highly reactive Schrock carbene, Cp₂Ti=CH₂.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Trimethylaluminum (AlMe₃) in toluene
-
Toluene (anhydrous)
-
Pentane (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Tebbe's Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve titanocene dichloride (1.0 eq) in anhydrous toluene.
-
Cool the solution to -50 °C.
-
Slowly add a solution of trimethylaluminum (2.2 eq) in toluene dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours. During this time, methane gas will evolve, and the color of the solution will turn deep red.
-
-
Isolation of Tebbe's Reagent:
-
Cool the solution to -30 °C to induce crystallization.
-
Isolate the red crystalline product by filtration under inert atmosphere and wash with cold pentane.
-
Dry the product under vacuum. Tebbe's reagent is pyrophoric and should be handled with extreme care under an inert atmosphere.
-
-
Generation of Cp₂Ti=CH₂ and Subsequent Reaction (Example: Methylenation of a Ketone):
-
Dissolve the isolated Tebbe's reagent (1.0 eq) in anhydrous toluene or THF at -40 °C.
-
Add a solution of the ketone (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The reaction is typically quenched by the addition of a small amount of methanol or water.
-
The product alkene can be isolated by standard workup and purification techniques.
-
Conclusion
Fischer and Schrock type dicarbene complexes represent two distinct families of organometallic compounds with complementary reactivity. The electrophilic nature of Fischer carbenes makes them ideal for reactions with nucleophiles, leading to the formation of complex organic architectures. Conversely, the nucleophilic character of Schrock carbenes has revolutionized the field of olefin metathesis and provides a powerful tool for carbon-carbon double bond formation. A thorough understanding of their electronic structures and reactivity, as outlined in this guide, is essential for their effective application in research and development.
Unraveling Dicarbene Reaction Pathways: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of dicarbene reactions is paramount for designing novel synthetic strategies and developing new therapeutics. Isotopic labeling studies offer a powerful lens through which to view these complex transformations, providing definitive evidence for reaction intermediates and transition state structures. This guide compares and contrasts different isotopic labeling strategies to elucidate dicarbene reaction pathways, supported by experimental data and detailed protocols.
Dicarbenes, molecules containing two carbene functionalities, can undergo a variety of fascinating and synthetically useful transformations, including tandem cyclopropanations, C-H insertions, and rearrangements. The transient and highly reactive nature of the carbene intermediates, however, makes direct observation challenging. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), provides an indirect yet powerful method to probe these reaction pathways. By analyzing the distribution of the isotopic label in the products and measuring kinetic isotope effects (KIEs), researchers can gain profound insights into bond-forming and bond-breaking steps.
Comparative Analysis of Isotopic Labeling in Carbene Reactions
While extensive isotopic labeling studies specifically on dicarbene systems are emerging, the principles are well-established from studies on monocarbene reactions. The data presented here, from a seminal study on a rhodium-catalyzed cyclopropanation, serves as a benchmark for understanding how isotopic labeling can be used to probe the transition state of carbene reactions. These principles are directly applicable to the study of dicarbene reaction mechanisms.
A key application of isotopic labeling is the determination of reaction mechanism synchronicity. For instance, in a cyclopropanation reaction, the two new carbon-carbon bonds can form simultaneously (a synchronous process) or in a stepwise fashion (an asynchronous process). By labeling one of the alkene carbons with ¹³C, the KIE at each carbon can be measured, revealing the extent of bond formation in the transition state.
Table 1: ¹³C Kinetic Isotope Effects in the Rhodium-Catalyzed Cyclopropanation of Styrene [1]
| Labeled Position | Diazo Compound | Catalyst | ¹³C KIE (k¹²/k¹³) | Interpretation |
| Styrene Cα | Methyl phenyldiazoacetate | Rh₂(OAc)₄ | 1.003 ± 0.001 | Minor bond formation at Cα in the transition state. |
| Styrene Cβ | Methyl phenyldiazoacetate | Rh₂(OAc)₄ | 1.024 ± 0.001 | Significant bond formation at Cβ in the transition state. |
| Styrene Cα | Ethyl diazoacetate | Rh₂(OAc)₄ | 1.004 ± 0.001 | Minor bond formation at Cα in the transition state. |
| Styrene Cβ | Ethyl diazoacetate | Rh₂(OAc)₄ | 1.015 ± 0.001 | Moderate bond formation at Cβ in the transition state. |
The data in Table 1 clearly indicates an asynchronous transition state for the cyclopropanation of styrene. The significantly larger KIE at the terminal carbon (Cβ) of styrene suggests that the bond between the carbene and Cβ is more fully formed in the transition state than the bond to the internal carbon (Cα). This level of detail is inaccessible without the use of isotopic labeling.
Similarly, deuterium labeling can be employed to probe C-H bond activation steps. A primary deuterium KIE (typically kH/kD > 2) is a strong indicator that a C-H bond is being broken in the rate-determining step of the reaction.
Table 2: Deuterium Kinetic Isotope Effect in an Intramolecular C-H Insertion
| Reaction Type | Labeled Position | kH/kD | Interpretation |
| Intramolecular C-H Insertion | Methyl group of 1,1-di(methyl-d₃)ethyl lithium | 1.71 ± 0.06[2] | C-H bond breaking is involved in the rate-determining step. |
This data, from a study on an intramolecular insertion reaction, demonstrates the utility of deuterium labeling in identifying the rate-limiting step.
Visualizing Dicarbene Reaction Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical dicarbene reaction pathways and highlight where isotopic labeling can provide mechanistic clarity.
In the tandem cyclopropanation pathway, ¹³C labeling of the diazo carbons would allow for tracing the carbene units into the final product. Analysis of the product distribution and any scrambling of the isotopic label would provide insights into whether the two cyclopropanation events occur in a stepwise (Path A) or concerted (Path B) manner.
For an intramolecular C-H insertion, selective deuterium labeling of a C-H bond in the dicarbene precursor would be instrumental. The measurement of a significant deuterium KIE would confirm that the C-H bond is broken in the rate-determining step of the cyclization.
Experimental Protocols
The successful application of isotopic labeling studies hinges on the careful execution of experimental procedures. Below are generalized protocols for the synthesis of isotopically labeled precursors and the analysis of the resulting products.
This protocol is adapted from standard procedures for the synthesis of ethyl diazoacetate, with the modification of using ¹³C-labeled glycine as the starting material.[3][4][5][6]
-
Preparation of ¹³C-Glycine Ethyl Ester Hydrochloride: In a round-bottom flask, suspend [¹³C₂]-glycine (1 equivalent) in ethanol. Cool the mixture in an ice bath and bubble HCl gas through the solution until saturation. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield [¹³C₂]-glycine ethyl ester hydrochloride.
-
Diazotization: Dissolve the [¹³C₂]-glycine ethyl ester hydrochloride in water and add an equal volume of dichloromethane. Cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) to the stirred mixture while maintaining the temperature at 0°C.
-
After the addition is complete, slowly add a solution of sulfuric acid (5% w/w) dropwise.
-
After stirring for 30 minutes at 0°C, separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield [¹³C₂]-ethyl diazoacetate. Caution: Diazo compounds are potentially explosive and should be handled with appropriate safety precautions.
The determination of isotopic enrichment in the products is crucial for calculating KIEs and for tracking the position of the label.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for determining the overall isotopic enrichment.[7][8] By comparing the mass spectra of the labeled and unlabeled products, the percentage of the heavy isotope incorporated can be accurately determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides information about the specific location of the isotopic label within the molecule.[7][9][10]
-
¹³C NMR: For ¹³C-labeled compounds, direct observation of the ¹³C signal and its coupling to neighboring protons provides unambiguous evidence of the label's position.
-
¹H NMR: In ¹³C-labeling, the presence of ¹³C-H satellite peaks in the ¹H NMR spectrum can be used to determine the extent of labeling at specific protonated carbons.
-
²H NMR: For deuterium-labeled compounds, ²H NMR provides a direct method to observe the location and integration of the deuterium atoms.
-
By combining these experimental techniques with careful analysis, researchers can unlock the intricate details of dicarbene reaction mechanisms, paving the way for new discoveries in organic synthesis and medicinal chemistry.
References
- 1. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium Isotope Effect in Intramolecular Insertion (Journal Article) | OSTI.GOV [osti.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR studies of structure and dynamics of isotope enriched proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. di.univr.it [di.univr.it]
Safety Operating Guide
Proper Disposal of Dicarbine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of dicarbine, a pyridoindole derivative. The following procedures are based on established guidelines for handling chemical irritants and amine-containing compounds in a laboratory setting. It is crucial to supplement this guidance with a thorough review of your institution's specific waste management policies and to consult with your Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
This compound is classified as a chemical irritant. Adherence to standard laboratory safety protocols is essential to minimize risk during handling and disposal.
1.1. Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is the exclamation mark, indicating an irritant.
1.2. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
1.3. Engineering Controls
All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.
This compound Disposal Procedure
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to ensure the safety of laboratory personnel and compliance with general hazardous waste regulations.
Step 1: Waste Segregation
-
Solid this compound Waste: Collect all solid this compound, including unused product and contaminated materials (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste.
Step 2: Waste Container Management
-
Container Type: Use only chemically compatible containers provided by your institution's EHS department. Ensure containers are in good condition and have secure, tight-fitting lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant). The accumulation start date must also be clearly visible.
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizing agents.
Step 3: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department. Do not attempt to dispose of this compound waste through standard municipal trash or sewer systems.
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its transfer to EHS, in accordance with your institution's policies.
Data Presentation and Experimental Protocols
3.1. Quantitative Data
A comprehensive search for quantitative toxicological and ecotoxicological data for this compound did not yield sufficient information to populate a detailed data table. For hazard classification, refer to the GHS information provided in Section 1.1. It is recommended to treat this compound with a high degree of caution due to the lack of extensive public data.
3.2. Experimental Protocols
Mandatory Visualizations
4.1. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Dicarbine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of Dicarbine (CAS RN: 17411-19-7). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment. The primary hazards are skin, eye, and respiratory irritation.[1]
Required Personal Protective Equipment
Based on the Globally Harmonized System (GHS) hazard statements for this compound, the following PPE is mandatory for all personnel handling the substance.
| Hazard Statement | Description | Required PPE |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves for integrity before use. |
| H319 | Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles . A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| H335 | May cause respiratory irritation | Work in a well-ventilated area . Use a certified chemical fume hood. If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator is required. |
General Laboratory Attire
In addition to the specific PPE listed above, standard laboratory attire must be worn at all times when in the vicinity of this compound handling:
-
A fully buttoned laboratory coat.
-
Long pants and closed-toe shoes.
Operational Plans: Handling and Storage
Proper operational procedures are critical to minimize exposure and ensure a safe working environment.
Handling Protocol
-
Preparation : Before handling this compound, ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Ventilation : All handling of this compound powder or solutions must be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment : Don the required PPE as outlined in Table 1 before entering the handling area.
-
Dispensing : When weighing or transferring the substance, do so carefully to avoid the generation of dust.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.
Storage Protocol
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Emergency and Disposal Plans
Contingency plans for accidental exposure or spills, and a clear disposal pathway, are mandatory components of safe laboratory practice.
Emergency Procedures in Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][2][3] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Clean-up : Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
Disposal Plan
This compound and any materials contaminated with it (e.g., gloves, absorbent materials) must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal through your institution's Environmental Health and Safety (EHS) office.[6]
Visual Workflow Guides
The following diagrams illustrate the essential workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Workflow for this compound Spill Response.
References
- 1. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
